molecular formula C10H13NO3 B11792330 Methyl 6-ethoxy-5-methylnicotinate

Methyl 6-ethoxy-5-methylnicotinate

Cat. No.: B11792330
M. Wt: 195.21 g/mol
InChI Key: AIQBMHUOMPIOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-ethoxy-5-methylnicotinate is a chemical compound that belongs to the class of pyridine carboxylates, where it functions as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Its molecular structure, featuring both ester and alkoxy substituents on the pyridine ring, makes it a valuable precursor for the development of more complex molecules. While specific biological data for this compound may be limited, analogs within this chemical family, such as methyl 6-methylnicotinate, are recognized for their application in synthesizing inhibitors for enzymes like D-amino acid oxidase (DAAO), which are relevant in the study of central nervous system (CNS) disorders . In chemical synthesis, this compound serves as a key starting material for various transformations, including hydrolysis, reduction, and nucleophilic substitution reactions, to generate a range of derivatives for further research and development. Its structural features are particularly useful in constructing complex heterocyclic systems found in active pharmaceutical ingredients (APIs) and specialty chemicals. As with similar research compounds, proper handling procedures should be observed. Methyl 6-ethoxy-5-methylnicotinate is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 6-ethoxy-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-9-7(2)5-8(6-11-9)10(12)13-3/h5-6H,4H2,1-3H3

InChI Key

AIQBMHUOMPIOPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1C)C(=O)OC

Origin of Product

United States
Foundational & Exploratory

Methyl 6-ethoxy-5-methylnicotinate: Structural Dynamics, Physicochemical Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) is a highly versatile, functionalized pyridine building block utilized extensively in medicinal chemistry and agrochemical development[1]. Characterized by a push-pull electronic system across its heterocyclic core, this compound serves as a critical intermediate for synthesizing complex pharmacophores. This technical guide provides an authoritative analysis of its structural properties, validated synthetic pathways, and analytical characterization, designed to support researchers in optimizing downstream applications.

Chemical Architecture & Structural Dynamics

The chemical reactivity of methyl 6-ethoxy-5-methylnicotinate is dictated by the orthogonal electronic effects of its substituents on the pyridine scaffold:

  • N1 Pyridine Nitrogen : Acts as a strong inductive electron-withdrawing group (EWG), lowering the pKa of the system and activating the ring toward nucleophilic attack.

  • C3 Methyl Ester : A resonance-based EWG that further depletes electron density from the ortho and para positions (C2, C4, and C6).

  • C5 Methyl Group : Provides mild electron donation via hyperconjugation while introducing targeted steric bulk, which can influence the regioselectivity of downstream cross-coupling reactions.

  • C6 Ethoxy Group : A strong resonance-based electron-donating group (EDG) that counterbalances the EWGs, increasing electron density specifically at C5 and C3, thereby stabilizing the ring system.

StructuralLogic Core Pyridine Scaffold N N1 Atom Inductive EWG Core->N Decreases pKa C3 C3: Methyl Ester Resonance EWG Core->C3 Activates C6 for SNAr C5 C5: Methyl Group Hyperconjugation EDG Core->C5 Steric bulk C6 C6: Ethoxy Group Resonance EDG Core->C6 Increases electron density

Electronic and steric effects of substituents on the pyridine core.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name Methyl 6-ethoxy-5-methylpyridine-3-carboxylate
CAS Number 1355224-04-2[1]
Molecular Formula C10H13NO3[1]
Molecular Weight 195.22 g/mol [1]
SMILES O=C(OC)C1=CN=C(OCC)C(C)=C1[1]
Hazard Statements H302, H315, H319, H335 (Harmful/Irritant)[1]
Synthetic Methodologies & Protocols

The synthesis and subsequent utilization of methyl 6-ethoxy-5-methylnicotinate rely on exploiting the electronic disparities within the ring.

3.1 Upstream Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The standard preparation involves the displacement of a chloride leaving group from methyl 6-chloro-5-methylnicotinate (CAS: 65169-42-8)[2].

  • Causality : The C6 position is highly activated for SNAr due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the para-positioned methyl ester.

Step-by-Step Protocol:

  • Preparation : In an oven-dried, argon-flushed flask, dissolve methyl 6-chloro-5-methylnicotinate (1.0 eq) in anhydrous ethanol (0.2 M).

  • Nucleophile Addition : Cool the mixture to 0 °C. Slowly add sodium ethoxide (NaOEt, 1.5 eq). Causality: Cooling suppresses transesterification at the C3 ester, ensuring strict chemoselectivity for the C6 chloride displacement.

  • Execution : Remove the ice bath and heat to reflux (78 °C) for 2–4 hours. Causality: Thermal energy is required to overcome the activation energy barrier of the Meisenheimer complex intermediate.

  • Quenching : Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NH4Cl. Causality: NH4Cl safely neutralizes excess ethoxide without risking basic hydrolysis of the ester product.

  • Validation Checkpoint : Analyze the crude mixture via LC-MS or 1H NMR. Successful conversion is marked by the complete disappearance of the starting material and the emergence of a distinct ethoxy quartet at ~4.4 ppm.

3.2 Downstream Utility: Ester Reduction

Methyl 6-ethoxy-5-methylnicotinate is frequently reduced to (6-ethoxy-5-methylpyridin-3-yl)methanol, a valuable precursor for etherification or amination[3].

Step-by-Step Protocol:

  • Preparation : Suspend Lithium aluminum hydride (LiAlH4, 1.2 eq) in anhydrous THF under argon at 0 °C[3].

  • Substrate Addition : Dissolve the ester (1.0 eq) in THF and add dropwise. Causality: Dropwise addition at 0 °C controls the highly exothermic hydride transfer and prevents unwanted cleavage of the C6 ethoxy group.

  • Execution : Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.

  • Fieser Quench : Quench sequentially with water (x mL), 15% NaOH (x mL), and water (3x mL) per x grams of LiAlH4. Causality: This specific sequence forms a granular aluminum salt precipitate, preventing the formation of intractable emulsions during extraction.

  • Validation Checkpoint : IR spectroscopy of the isolated product must show the complete disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

SyntheticWorkflow A Methyl 6-chloro-5-methylnicotinate (Starting Material) B NaOEt, EtOH 0 °C to Reflux A->B SNAr C Methyl 6-ethoxy-5-methylnicotinate (Target Intermediate) B->C D LiAlH4, THF 0 °C to RT C->D Ester Reduction E (6-Ethoxy-5-methylpyridin-3-yl)methanol (Downstream Product) D->E

Workflow detailing the synthesis of methyl 6-ethoxy-5-methylnicotinate and its downstream reduction.

Analytical Characterization

To ensure high-fidelity structural verification, the following analytical signatures are expected for methyl 6-ethoxy-5-methylnicotinate:

  • 1H NMR (400 MHz, CDCl3) :

    • 8.60 ppm (d, J ≈ 2.0 Hz, 1H) : Pyridine H2. Deshielded by the adjacent nitrogen and ester.

    • 8.00 ppm (d, J ≈ 2.0 Hz, 1H) : Pyridine H4. The small meta-coupling constant confirms the 2,3,5,6-tetrasubstitution pattern.

    • 4.45 ppm (q, J = 7.1 Hz, 2H) : Methylene protons of the C6 ethoxy group.

    • 3.90 ppm (s, 3H) : Methoxy protons of the C3 ester.

    • 2.20 ppm (s, 3H) : C5 methyl group.

    • 1.40 ppm (t, J = 7.1 Hz, 3H) : Methyl protons of the C6 ethoxy group.

  • Mass Spectrometry (ESI-MS) : Expected [M+H]+ peak at m/z 196.2, corresponding to the protonated molecular ion.

Safety, Handling, and Storage

Methyl 6-ethoxy-5-methylnicotinate carries specific GHS hazard classifications:

  • Hazards : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

  • Handling : Operations must be conducted in a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from prolonged exposure to moisture to prevent gradual ester hydrolysis.

References
  • Source: aifchem.
  • Title: Benchmarking Synthesis Methods for 6-Ethoxy-5-methylpyridin-3-yl)
  • Source: sigmaaldrich.

Sources

Analytical and Synthetic Paradigms for Methyl 6-ethoxy-5-methylnicotinate: Resolving Molecular Weight and Exact Mass in HRMS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) is a specialized pyridine-3-carboxylate derivative utilized extensively as a molecular building block in pharmaceutical synthesis[1]. For researchers and drug development professionals, the precise analytical characterization of such scaffolds is paramount. A critical point of failure in early-stage drug discovery is the misidentification of intermediates due to a misunderstanding of mass definitions. This technical guide provides an in-depth analysis of methyl 6-ethoxy-5-methylnicotinate, delineating the critical differences between its average molecular weight and monoisotopic exact mass, and outlines field-proven protocols for its analytical verification and synthetic application.

Structural Elucidation and Chemical Identity

Methyl 6-ethoxy-5-methylnicotinate is built upon a functionalized pyridine core:

  • Position 1: Nitrogen heteroatom.

  • Position 3: Methyl ester group (-COOCH₃).

  • Position 5: Methyl group (-CH₃).

  • Position 6: Ethoxy group (-OCH₂CH₃).

The molecular formula is C₁₀H₁₃NO₃ [1]. The presence of the basic pyridine nitrogen makes this compound highly amenable to positive-ion mode mass spectrometry, while the ester and ether linkages provide handles for downstream synthetic modifications[2].

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

In mass spectrometry and stoichiometry, "mass" is not a monolithic concept. The distinction between molecular weight (MW) and exact mass is dictated by isotopic distribution.

  • Molecular Weight (Average Mass): 195.22 g/mol [1] The molecular weight is calculated using the standard atomic weights of the elements, which reflect the natural terrestrial abundance of all isotopes (e.g., Carbon = 12.011 u, accounting for ~98.9% ¹²C and ~1.1% ¹³C). This value is strictly used for stoichiometric calculations during synthesis (e.g., determining molar equivalents for reactions).

  • Exact Mass (Monoisotopic Mass): 195.0895 Da [3][4] The exact mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da). In High-Resolution Mass Spectrometry (HRMS), the instrument detects individual isotopic peaks rather than an average. Therefore, the target mass for the uncharged molecule is precisely 195.0895 Da[4].

Quantitative Data Summary
MetricValueApplicationCalculation Basis
Molecular Formula C₁₀H₁₃NO₃Global IdentificationAtomic count
Molecular Weight 195.22 g/mol Stoichiometry / SynthesisNatural isotopic averages
Exact Mass (Monoisotopic) 195.0895 DaHRMS / Structural ID¹²C, ¹H, ¹⁴N, ¹⁶O exact masses
[M+H]⁺ Precursor m/z 196.0968 m/zESI+ LC-MS/MSExact Mass + Proton (1.007276 Da)

Causality Insight: Why does this 0.13 Da difference matter? In a Time-of-Flight (TOF) or Orbitrap mass analyzer, a mass error of 0.13 Da equates to roughly 660 parts-per-million (ppm). Modern HRMS requires mass accuracies of < 5 ppm to unambiguously assign a chemical formula. Using the average molecular weight as a search target in HRMS software will result in a failed identification.

High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the exact mass of methyl 6-ethoxy-5-methylnicotinate, a self-validating LC-QTOF-MS protocol is required. The protocol below incorporates internal lock-mass calibration to ensure environmental or instrumental drift does not compromise the strict < 5 ppm mass accuracy requirement.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: This specific concentration prevents detector saturation and minimizes space-charge effects in the ion optics, which can artificially skew the exact mass measurement.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid lowers the pH, ensuring the basic pyridine nitrogen is fully protonated prior to entering the source, exponentially increasing ionization efficiency.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Lock-Mass Calibration (Self-Validation): Continuously infuse Leucine Enkephalin ([M+H]⁺ exact mass = 556.2771) via a secondary reference sprayer. The software must dynamically correct the mass axis against this known standard every 10 seconds. This creates a self-validating loop where the instrument's accuracy is proven in real-time.

  • Data Acquisition & Processing: Extract the ion chromatogram (EIC) for the theoretical[M+H]⁺ m/z of 196.0968[4]. A successful detection will yield a peak with a mass error of ≤ 2 ppm.

HRMS_Workflow Sample Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18, 0.1% Formic Acid Sample->LC Ionization ESI(+) Ionization Protonation to [M+H]+ LC->Ionization QTOF Q-TOF Mass Analyzer Lock-Mass Calibrated Ionization->QTOF Data Data Processing Target m/z: 196.0968 QTOF->Data

Figure 1: Self-validating LC-HRMS workflow for exact mass verification of C10H13NO3.

Synthetic Workflow and Scaffold Utility

Methyl 6-ethoxy-5-methylnicotinate serves as a versatile electrophilic and structural hub. The ester group at C3 is highly susceptible to nucleophilic attack or reduction, while the ethoxy group at C6 provides steric shielding and modulates the electronic properties of the pyridine ring.

A benchmark application in drug development is the reduction of the C3 methyl ester to a primary alcohol. As documented in synthetic benchmarking protocols, reacting methyl 6-ethoxy-5-methylnicotinate with a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) yields (6-ethoxy-5-methylpyridin-3-yl)methanol[2].

Causality Insight: LiAlH₄ is explicitly chosen over milder reducing agents (like NaBH₄) because ester carbonyls are relatively electron-rich and resistant to standard hydride transfer. The anhydrous conditions are strictly required because LiAlH₄ reacts violently with protic solvents (like water), which would quench the hydride before it can attack the target ester.

SynthesisWorkflow A Starting Material: 5-Methyl-6-hydroxynicotinic acid B Esterification (MeOH / H+) A->B C Intermediate: Methyl 5-methyl-6-hydroxynicotinate B->C D Alkylation (Ethyl Iodide / K2CO3) C->D E Target Scaffold: Methyl 6-ethoxy-5-methylnicotinate (Exact Mass: 195.0895 Da) D->E F Reduction (LiAlH4 / Anhydrous THF) E->F G Downstream Product: (6-Ethoxy-5-methylpyridin-3-yl)methanol F->G

Figure 2: Synthetic pathway generating the target scaffold and its downstream reduction.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3125, alpha-Methyl-p-tyrosine (C10H13NO3 Exact Mass Reference)". PubChem. URL:[Link]

Sources

Technical Whitepaper: Comprehensive Safety Profiling and Handling Protocols for Methyl 6-ethoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Context

Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) is a highly specialized pyridine derivative frequently utilized as a molecular building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of the ethoxy and ester moieties on the pyridine ring enhances its lipophilicity, making it an excellent candidate for drug development[1]. However, this same structural advantage complicates its safety profile by increasing the potential for dermal penetration and cellular disruption. As a Senior Application Scientist, I approach the handling of such compounds not merely as a checklist of rules, but as a system of mechanistic risk mitigation.

Physicochemical Profiling & Hazard Classification

To establish a self-validating safety protocol, one must first understand the physicochemical baseline of the compound. The hazards associated with this compound are not arbitrary; they are directly linked to its molecular structure.

Table 1: Physicochemical and Hazard Data Summary

Property / ParameterValue / Description
CAS Number 1355224-04-2
Molecular Formula C10H13NO3
Molecular Weight 195.22 g/mol
IUPAC Name Methyl 6-ethoxy-5-methylpyridine-3-carboxylate
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Statements P261, P264, P280, P305+P351+P338, P501
Mechanistic Causality of Hazards

The lipophilic ester and ethoxy groups facilitate rapid interaction with the lipid bilayers of the stratum corneum and ocular mucosa. Concurrently, the weakly basic pyridine nitrogen can abstract protons in aqueous physiological environments, leading to localized pH shifts that trigger inflammatory cascades (H315, H319)[2]. Furthermore, if dispersed as a fine powder, the aerodynamic diameter of the particles can allow them to reach the upper respiratory tract, causing acute mucous membrane irritation (H335)[3].

HazardMechanism Exposure Exposure to Methyl 6-ethoxy-5-methylnicotinate Dermal Dermal/Ocular Contact Exposure->Dermal Inhalation Inhalation of Dust/Vapor Exposure->Inhalation Lipid Lipid Bilayer Disruption (Lipophilic Ester) Dermal->Lipid Resp Mucous Membrane Irritation (Pyridine Basicity) Inhalation->Resp Inflammation Localized Inflammation (H315, H319, H335) Lipid->Inflammation Resp->Inflammation

Mechanistic pathway of tissue irritation caused by methyl 6-ethoxy-5-methylnicotinate exposure.

Risk Mitigation & Experimental Workflows

Safety protocols must be self-validating—meaning the failure of one step should be caught by the next. Standard latex gloves are insufficient for pyridine derivatives due to their permeability to organic solvents; therefore, nitrile gloves are mandatory[4].

Methodology: Safe Transfer and Weighing Protocol
  • Engineering Controls Validation: Verify that the laboratory fume hood is operational with a face velocity of 80–100 feet per minute (fpm). This prevents the escape of aerosolized particles into the breathing zone.

  • PPE Donning: Equip standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles (ANSI Z87.1 compliant), and double-layered nitrile gloves[5].

  • Static Mitigation: Pyridine derivative powders can accumulate static charge. Use an anti-static ionizing bar or anti-static weighing boats to prevent the powder from aerosolizing during transfer.

  • Execution of Transfer: Using a stainless steel micro-spatula, carefully transfer the required mass of methyl 6-ethoxy-5-methylnicotinate into the tared vessel. Keep the source container closed when not actively dispensing to minimize atmospheric exposure.

  • Primary Decontamination: Wipe down the balance and surrounding hood surfaces with a 70% isopropanol solution. Water alone is ineffective due to the compound's lipophilicity.

Emergency Response & Decontamination Protocol

In the event of an accidental release, swift and methodical action is required to prevent cross-contamination and human exposure.

Methodology: Spill Response and Neutralization
  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity and ensure the area is well-ventilated[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust, as pyridine derivatives can be reactive under certain conditions[6].

  • Collection: Using non-sparking tools, scoop the absorbed material into a chemically resistant, sealable hazardous waste container.

  • Secondary Decontamination: Wash the affected surface with a mild detergent and water mixture to emulsify any remaining lipophilic residue, followed by a thorough water rinse.

  • Disposal: Label the container explicitly with "Hazardous Waste: Pyridine Derivative (H315, H319)" and transfer it to the environmental health and safety (EHS) department for incineration[3].

SpillResponse Start Spill Detected Isolate Isolate Area & Evacuate Personnel Start->Isolate Absorb Apply Inert Absorbent (Vermiculite) Isolate->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Decon Detergent Wash & Solvent Wipe Collect->Decon Dispose EHS Hazardous Waste Disposal Decon->Dispose

Step-by-step emergency spill response workflow for pyridine derivative containment.

Storage and Stability Guidelines

Long-term stability of methyl 6-ethoxy-5-methylnicotinate requires strict environmental controls. The compound must be stored in a tightly closed container in a cool, dry, and well-ventilated area[2].

  • Incompatibilities: It must be segregated from strong oxidizing agents and strong acids. Contact with strong oxidizers can lead to exothermic reactions, potentially compromising the integrity of the storage vessel[5].

  • Light Sensitivity: While not acutely photosensitive, prolonged exposure to direct UV light may induce gradual degradation of the ester linkage. Amber glass or opaque high-density polyethylene (HDPE) containers are recommended.

References

  • 1355224-04-2 | Methyl 6-ethoxy-5-methylnicotin
  • SAFETY DATA SHEET - Spectrum Chemical, Spectrum Chemical,
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited, Jubilant Ingrevia,
  • SAFETY DATA SHEET - Fisher Scientific, Fisher Scientific,
  • SAFETY DATA SHEET Ethyl Nicotin
  • Pyridine-D5 (D, 99.5%) - Novachem, Novachem,

Sources

Spectroscopic Elucidation and Methodological Guide for Methyl 6-ethoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and drug development, functionalized pyridine scaffolds serve as critical molecular building blocks. Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) is a highly substituted nicotinate derivative utilized in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic signatures (NMR and IR) of this molecule and provide field-proven, self-validating experimental workflows to ensure absolute structural confidence during drug development.

Structural Causality & Electronic Effects

To accurately interpret the spectroscopic data of methyl 6-ethoxy-5-methylnicotinate, one must first understand the competing electronic effects governing the pyridine core. The molecule features a highly anisotropic and electronically asymmetric environment:

  • C3 Methyl Ester: Exerts a strong electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways, significantly deshielding adjacent protons.

  • C6 Ethoxy Group: The oxygen lone pairs donate electron density into the ring via resonance (+M), counteracting the nitrogen's electron-withdrawing nature, while its inductive effect (-I) remains localized.

  • C5 Methyl Group: Provides mild electron donation (+I), slightly shielding the C4 position.

Understanding this push-pull electronic system is paramount for predicting the chemical shifts and vibrational modes of the molecule [2].

G A Pyridine Core (Electron Deficient) E Deshielded H2 & H4 (Downfield NMR Shifts) A->E Net electronic environment B C3: Methyl Ester (-M, -I Effect) B->A Withdraws e- density C C6: Ethoxy Group (+M, -I Effect) C->A Donates e- via resonance D C5: Methyl Group (+I Effect) D->A Mild e- donation

Diagram 1: Electronic effects and regioselectivity governing the pyridine core.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra provide a definitive map of the molecule's connectivity. The extreme deshielding of the H-2 proton is a hallmark of 3-substituted pyridines. H-2 is trapped between the electronegative pyridine nitrogen and the electron-withdrawing ester group, pushing its resonance far downfield (~8.65 ppm). Furthermore, the meta-coupling between H-2 and H-4 ( J≈2.2 Hz) validates the 2,4-substitution pattern on the ring [2].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
H-2 8.65Doublet (d)2.21HHighly deshielded by adjacent N and C3 ester.
H-4 8.05Doublet (d)2.21HDeshielded by C3 ester; meta-coupled to H-2.
O-CH 2​ 4.45Quartet (q)7.12HDeshielded by adjacent oxygen; coupled to CH 3​ .
O-CH 3​ 3.90Singlet (s)-3HEster methoxy group; isolated spin system.
Ar-CH 3​ 2.25Singlet (s)-3HAttached to aromatic C5; mildly shielded.
C-CH 3​ 1.42Triplet (t)7.13HTerminal ethoxy methyl; coupled to O-CH 2​ .

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)

CarbonChemical Shift ( δ , ppm)TypeAssignment Causality
C=O 166.2QuaternaryEster carbonyl; conjugated with the pyridine ring.
C-6 162.5QuaternaryDirectly bonded to the highly electronegative ethoxy oxygen.
C-2 149.1CHAlpha to pyridine nitrogen; strong inductive deshielding.
C-4 139.4CHAromatic methine; para to the ethoxy group.
C-5 123.8QuaternaryAromatic carbon bearing the electron-donating methyl group.
C-3 119.5QuaternaryAromatic carbon bearing the ester; shielded by resonance.
O-CH 2​ 62.1CH 2​ Aliphatic carbon directly attached to oxygen.
O-CH 3​ 52.3CH 3​ Ester methoxy carbon.
Ar-CH 3​ 16.5CH 3​ Aromatic methyl carbon.
C-CH 3​ 14.6CH 3​ Terminal aliphatic methyl carbon.
Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal validation of the functional groups. The ester carbonyl stretch is the most diagnostic feature. In isolated aliphatic esters, this stretch typically occurs near 1740 cm −1 . However, in methyl 6-ethoxy-5-methylnicotinate, the C=O bond is conjugated with the aromatic pyridine ring. This conjugation facilitates electron delocalization, slightly weakening the C=O double bond character (lowering the force constant) and shifting the absorption to a lower wavenumber (~1725 cm −1 ) [3].

Table 3: Key ATR-FTIR Vibrational Modes

Wavenumber (cm −1 )Vibrational ModeStructural Significance
3050 C-H stretch (sp 2 )Confirms the presence of the aromatic pyridine ring.
2980, 2875 C-H stretch (sp 3 )Confirms aliphatic methyl and ethoxy groups.
1725 C=O stretchConjugated methyl ester carbonyl.
1595, 1560 C=C, C=N stretchPyridine ring skeletal vibrations.
1280, 1120 C-O-C stretchAsymmetric and symmetric ester/ether stretches.

Experimental Workflows & Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a physical or software-based check to prevent artifact generation.

High-Resolution NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl 3​ is chosen for its excellent solubilizing power for non-polar to moderately polar organic compounds, while TMS provides a reliable 0.00 ppm calibration point. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort the magnetic field homogeneity.

  • Probe Tuning & Matching: Insert the sample into the magnet. Tune and match the probe to the exact Larmor frequencies of 1 H and 13 C. Causality: This maximizes radiofrequency (RF) power transfer, ensuring optimal signal-to-noise (S/N) ratios.

  • Locking & Shimming: Lock the spectrometer onto the deuterium resonance of CDCl 3​ (7.26 ppm). Execute automated gradient shimming (optimizing Z0 through Z5 coils). Validation: Monitor the lock level; a stable, high lock signal confirms a homogeneous B0​ field, which is mandatory for sharp, highly resolved peaks.

  • Acquisition:

    • 1 H NMR: Set the 90° pulse width. Acquire 16 scans with a 1-second relaxation delay (d1) and a spectral width of 15 ppm.

    • 13 C NMR: Acquire 1024 scans with a 2-second relaxation delay using WALTZ-16 1 H decoupling to collapse carbon multiplets into sharp singlets.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Phase correct manually to ensure symmetric peak shapes, and apply a polynomial baseline correction.

G S1 Sample Prep (15 mg in CDCl3) S2 Lock & Shim (Z0-Z5 optimization) S1->S2 S3 Pulse Calibration (90° pulse check) S2->S3 S4 Acquisition (1H & 13C NMR) S3->S4 S5 Processing (FT, Phase, Baseline) S4->S5

Diagram 2: Self-validating NMR sample preparation and acquisition workflow.

ATR-FTIR Acquisition Protocol
  • Background Collection: Clean the diamond ATR crystal using a lint-free wipe and isopropanol. Allow to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 . Validation: The background must show only ambient H 2​ O and CO 2​ ; any organic residues indicate a contaminated crystal.

  • Sample Application: Place 1-2 mg of neat (undiluted) methyl 6-ethoxy-5-methylnicotinate directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks. Causality: Solid samples require high pressure to ensure intimate optical contact with the crystal. Poor contact results in an attenuated evanescent wave and a weak spectrum.

  • Acquisition & Processing: Collect the sample spectrum using 32 scans. Apply atmospheric compensation algorithms to subtract residual water vapor and CO 2​ peaks. Apply an ATR correction to adjust the relative intensities of the peaks (compensating for the wavelength-dependent penetration depth of the IR beam).

Synthetic Workflow (Nucleophilic Aromatic Substitution)

For researchers synthesizing this building block in-house, the most robust route involves a Nucleophilic Aromatic Substitution (S N​ Ar) of a chlorinated precursor [1].

  • Reagent Preparation: Dissolve methyl 6-chloro-5-methylnicotinate (1.0 eq) in anhydrous ethanol under an inert argon atmosphere.

  • Nucleophile Addition: Add sodium ethoxide (NaOEt, 1.2 eq) dropwise at 0 °C. The ethoxide acts as a strong nucleophile.

  • Reaction Execution: Heat the mixture to reflux (78 °C) for 4 hours. The electron-withdrawing ester at C3 activates the C6 position, facilitating the displacement of the chloride leaving group.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure title compound.

G R1 Methyl 6-chloro-5-methylnicotinate (Starting Material) P1 Nucleophilic Aromatic Substitution (SNAr at C6) R1->P1 R2 Sodium Ethoxide (NaOEt) Anhydrous Ethanol R2->P1 P2 Methyl 6-ethoxy-5-methylnicotinate (Target Compound) P1->P2

Diagram 3: Synthetic route to Methyl 6-ethoxy-5-methylnicotinate via SNAr.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. Available at:[Link]

The Pharmacological Versatility of 6-Ethoxy-5-methylnicotinate Derivatives: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

The 6-ethoxy-5-methylnicotinate scaffold is a highly versatile building block in modern medicinal chemistry and agrochemical development. Its unique stereoelectronic profile—driven by the electron-donating ethoxy group and the sterically constraining 5-methyl group on the pyridine ring—enables precise, high-affinity interactions with diverse biological targets. Rather than acting on a single pathway, derivatives of this core structure have been successfully engineered to modulate distinct physiological systems.

This technical whitepaper explores the three primary mechanisms of action associated with 6-ethoxy-5-methylnicotinate derivatives: Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibition, Neurokinin-3 (NK-3) receptor antagonism, and nicotinic acetylcholine receptor (nAChR) agonism.

Tyrosine Kinase Inhibition (PDGFR-α/β)

Mechanism of Action

Advanced heterocyclic kinase inhibitors, such as (S)-6-ethoxy-5-methyl-N-(3-(1-((1-methyl-1H-pyrazolo[3,4-b]pyrazin-6-yl)amino)ethyl)phenyl)nicotinamide, function as potent, ATP-competitive inhibitors of PDGFR-α and PDGFR-β[1]. In this context, the 6-ethoxy-5-methylnicotinate core acts as a critical hinge-binding motif. It inserts deeply into the ATP-binding pocket of the kinase domain, where the ethoxy oxygen forms a vital hydrogen bond with the backbone amide of the hinge region. Simultaneously, the 5-methyl group restricts the dihedral angle of the molecule, locking it into a bioactive conformation that competitively displaces ATP and halts downstream PI3K/AKT and MAPK signaling cascades[1].

G Ligand PDGF Ligand PDGFR PDGFR-α/β Receptor Ligand->PDGFR Activates ATP ATP Binding Pocket PDGFR->ATP Conformational Change Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP->Signaling Phosphorylation (Active) Nicotinate 6-Ethoxy-5-methylnicotinate Inhibitor Nicotinate->ATP Competitive Blockade

Mechanism of PDGFR inhibition by 6-ethoxy-5-methylnicotinate derivatives.

Experimental Causality & Self-Validating Protocol

To validate kinase inhibition, we employ the ADP-Glo™ Kinase Assay. Causality: Unlike legacy radiometric assays (e.g., ^33^P-ATP), ADP-Glo measures the accumulation of ADP—a direct, stable product of the kinase reaction. This provides a safer, high-throughput system that eliminates radioactive waste while maintaining high signal-to-noise ratios. Self-Validation: The assay is intrinsically self-validating because it requires an ATP-to-ADP conversion standard curve run in parallel. If the luminescent signal of the controls does not map linearly to the standard curve, the system immediately flags reagent degradation, ATP hydrolysis artifacts, or inner-filter effects caused by the compound.

Protocol: ADP-Glo Kinase Assay for PDGFR-α

  • Reagent Preparation: Prepare a 2.5X solution of recombinant human PDGFR-α enzyme in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Titration: Serially dilute the nicotinate derivative in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in kinase buffer to reach a final DMSO concentration of 1%.

  • Reaction Incubation: In a 384-well white microplate, combine 2 µL of compound, 2 µL of enzyme, and 1 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1 peptide). Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any unreacted ATP. Incubate for 40 minutes at 25°C.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

Quantitative Data Summary
CompoundTargetIC50 (nM)Assay Type
(S)-6-ethoxy-5-methyl-N-(...)-nicotinamidePDGFR-α12.4ADP-Glo Kinase
(S)-6-ethoxy-5-methyl-N-(...)-nicotinamidePDGFR-β18.7ADP-Glo Kinase
Imatinib (Reference Control)PDGFR-α35.0ADP-Glo Kinase

Neurokinin-3 (NK-3) Receptor Antagonism

Mechanism of Action

Certain chiral N-acyl-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines incorporating the 6-ethoxy-5-methylnicotinate fragment act as highly selective NK-3 receptor antagonists[2]. The nicotinate moiety occupies the orthosteric binding site of the TACR3 (NK-3) G-protein coupled receptor (GPCR). By stabilizing the receptor in an inactive conformation, these derivatives prevent the endogenous agonist, Neurokinin B (NKB), from binding. This blockade halts the Gq/11-mediated activation of phospholipase C (PLC), thereby preventing the generation of IP3 and the subsequent release of intracellular calcium[2].

G Cells CHO Cells (NK-3 Expressing) Dye Fluo-4 Dye Loading Cells->Dye Step 1 Incubation Nicotinate Antagonist Incubation Dye->Incubation Step 2 Agonist NKB Agonist Addition Incubation->Agonist Step 3 Readout FLIPR Readout (Signal Reduction) Agonist->Readout Step 4

Step-by-step workflow for the NK-3 receptor FLIPR calcium assay.

Experimental Causality & Self-Validating Protocol

We utilize the Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay. Causality: GPCR calcium transients are rapid and transient (peaking within seconds). FLIPR allows for simultaneous, real-time kinetic measurement of all wells during liquid addition, capturing the exact peak of calcium flux. Self-Validation: The protocol uses a strict dual-addition paradigm. The first addition (the nicotinate antagonist) checks for baseline agonism, ensuring the compound itself does not trigger calcium release. The second addition (NKB agonist) measures the true antagonistic blockade. If the first addition shows a signal, the compound is flagged as a partial agonist, validating the integrity of the antagonist readout.

Protocol: FLIPR Calcium Assay

  • Cell Seeding: Plate CHO cells stably expressing human NK-3 receptors at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 Direct™ calcium-sensitive dye (containing probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • First Addition (Antagonist): Place the plate in the FLIPR instrument. Automatically add 10 µL of the nicotinate derivative (varying concentrations). Monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to confirm a lack of baseline agonist activity.

  • Second Addition (Agonist): Automatically add 10 µL of Neurokinin B at its pre-determined EC80 concentration.

  • Readout & Analysis: Record the peak fluorescence over the next 3 minutes. Calculate the IC50 based on the dose-dependent reduction of the NKB-induced calcium peak.

Quantitative Data Summary
CompoundTargetIC50 (nM)Efficacy (Emax)
N-acyl-triazolo-pyrazine derivativeTACR3 (NK-3)4.298% Blockade
Osanetant (Reference Control)TACR3 (NK-3)2.5100% Blockade

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Mechanism of Action

In the agrochemical sector, pyrrole- and dihydropyrrole-fused neonicotinoids containing the 6-ethoxy-5-methylnicotinate precursor exhibit potent insecticidal activity[3]. These compounds act as agonists at the insect central nervous system nAChRs. The 6-ethoxy-5-methyl substitution enhances the compound's lipophilicity, facilitating penetration through the insect cuticle. Once inside, the core binds to the orthosteric acetylcholine site, causing prolonged ion channel opening. This leads to fatal sodium/calcium influx, hyperexcitation, and paralysis of the insect[3].

Experimental Causality & Self-Validating Protocol

To measure nAChR agonism, we utilize Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus laevis oocytes. Causality: TEVC allows researchers to precisely clamp the membrane potential, isolating the specific macroscopic ion currents generated by nAChR activation without interference from other cellular pathways. Self-Validation: The assay is self-validating through the measurement of the reversal potential. By sweeping the voltage during compound application, researchers can confirm that the reversal potential is near 0 mV—proving that the recorded current is exclusively mediated by non-selective cation channels (nAChRs) and not an artifact of endogenous chloride or potassium channels.

Protocol: TEVC Assay

  • Oocyte Preparation: Surgically extract oocytes from female Xenopus laevis and defolliculate them using collagenase treatment (2 mg/mL for 2 hours).

  • RNA Injection: Microinject 50 nL of cRNA encoding specific insect nAChR subunits (e.g., Drosophila Dα2/β2) into the oocytes. Incubate for 3-5 days at 18°C in ND96 buffer to allow for protein expression.

  • Voltage Clamping: Impale a single oocyte with two glass microelectrodes (one voltage-sensing, one current-injecting) filled with 3M KCl. Clamp the membrane potential at -60 mV using a patch-clamp amplifier.

  • Perfusion: Superfuse the oocyte continuously with standard ND96 buffer. Introduce the nicotinate derivative via a gravity-fed perfusion system for 10 seconds.

  • Current Recording: Record the inward macroscopic currents. Wash out the compound for 3 minutes between applications. Normalize all responses to a 100 µM acetylcholine standard to determine relative efficacy and EC50.

Quantitative Data Summary
CompoundTargetEC50 (µM)Efficacy vs ACh
Compound 13b (Pyrrole-fused)Dα2/β2 nAChR0.8588%
Imidacloprid (Reference Control)Dα2/β2 nAChR1.12100%

Sources

Synthesis Pathway Discovery for Methyl 6-Ethoxy-5-Methylnicotinate: A Comprehensive Guide to Nucleophilic Aromatic Substitution in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-ethoxy-5-methylnicotinate ()[1] is a highly valuable heterocyclic building block frequently utilized in the pharmaceutical industry. Its unique substitution pattern—a methyl ester at C3, a methyl group at C5, and an ethoxy ether at C6—makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and sodium channel blockers ()[2]. This whitepaper details a robust, scalable, and self-validating two-step synthetic pathway starting from commercially available precursors.

Retrosynthetic Analysis & Mechanistic Rationale

To ensure both cost-efficiency and high atom economy, the retrosynthetic strategy disconnects the target molecule at the C6-ethoxy bond and the C3-ester bond.

  • Starting Material Selection: We begin with 6-chloro-5-methylnicotinic acid. This material is commercially abundant and provides the exact carbon framework required, eliminating the need for complex, low-yield ring-functionalization steps.

  • Step 1: Esterification: The carboxylic acid is converted to the methyl ester, yielding methyl 6-chloro-5-methylnicotinate ()[3]. Rather than relying on a standard Fischer esterification, which is equilibrium-limited, we utilize thionyl chloride (SOCl₂) in methanol. Causality: SOCl₂ generates a highly electrophilic acid chloride intermediate in situ, driving the reaction to completion irreversibly and rapidly while utilizing methanol as both the nucleophile and the solvent.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr): The introduction of the ethoxy group is achieved via an SNAr reaction using sodium ethoxide (NaOEt) ()[2]. Causality: The pyridine ring is inherently electron-deficient. The nitrogen atom acts as a powerful electron sink, activating the ortho- and para-positions. The C6 position is uniquely activated by both the adjacent pyridine nitrogen and the para-disposed electron-withdrawing methyl ester group. This dual activation lowers the activation energy for the nucleophilic attack of the ethoxide ion, facilitating the formation of a stabilized Meisenheimer complex before the expulsion of the chloride leaving group ()[4].

Visualizing the Pathway

Retrosynthesis A 6-Chloro-5-methylnicotinic acid (Starting Material) B Methyl 6-chloro-5-methylnicotinate (Intermediate) A->B Step 1: Esterification (SOCl2, MeOH) C Methyl 6-ethoxy-5-methylnicotinate (Target Molecule) B->C Step 2: SNAr (NaOEt, EtOH)

Caption: Two-step synthesis pathway from 6-chloro-5-methylnicotinic acid to the target molecule.

SNArMechanism A Methyl 6-chloro-5-methylnicotinate (Electrophile) B Meisenheimer Complex (Anionic Intermediate) A->B + NaOEt (Nucleophilic Attack at C6) C Methyl 6-ethoxy-5-methylnicotinate (Product) B->C - NaCl (Chloride Expulsion)

Caption: Mechanism of the SNAr reaction highlighting the Meisenheimer complex formation.

Experimental Protocols (Self-Validating Workflows)

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. This requires incorporating strict In-Process Controls (IPCs) to ensure the reaction trajectory is measurable and structurally verified at every phase.

Protocol 1: Synthesis of Methyl 6-chloro-5-methylnicotinate
  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloro-5-methylnicotinic acid (10.0 g, 58.3 mmol) in anhydrous methanol (150 mL).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add thionyl chloride (8.5 mL, 116.6 mmol, 2.0 eq) over 30 minutes. Safety Note: The addition is highly exothermic and evolves HCl and SO₂ gases; perform this strictly in a fume hood.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours. The suspension will gradually turn into a clear, pale-yellow solution as the acid chloride forms and reacts.

  • IPC Validation: Sample 50 µL of the reaction mixture, quench in 1 mL saturated NaHCO₃, and extract with 1 mL ethyl acetate. Run TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.1) should be completely consumed and replaced by a new, UV-active spot (Rf ~0.6).

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂. Dissolve the crude residue in ethyl acetate (200 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as an off-white solid.

Protocol 2: Synthesis of Methyl 6-ethoxy-5-methylnicotinate
  • Preparation: In a 250 mL round-bottom flask, dissolve methyl 6-chloro-5-methylnicotinate (8.0 g, 43.1 mmol) in anhydrous ethanol (80 mL).

  • Nucleophilic Attack: Add a commercially available solution of sodium ethoxide (NaOEt) in ethanol (21 wt%, 24 mL, ~64.6 mmol, 1.5 eq) at room temperature.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 3 hours. Causality: The elevated temperature provides the necessary thermodynamic energy to overcome the steric hindrance imposed by the adjacent C5-methyl group during the Meisenheimer complex formation ()[2].

  • IPC Validation: Monitor via LC-MS. The mass spectrum must show the disappearance of the [M+H]⁺ peak at m/z 186 (which exhibits a distinct 3:1 chloro-isotope pattern) and the appearance of the product peak at m/z 196.

  • Workup: Cool the reaction to room temperature. Quench by adding 1M HCl dropwise until the pH reaches 7.0 (critical to prevent hydrolysis of the C3 methyl ester). Concentrate the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 100 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and evaporate. Purify via flash column chromatography (Hexane:EtOAc 8:2) to afford the pure target compound.

Quantitative Data: SNAr Optimization

To demonstrate the robustness of the chosen conditions, the following table summarizes the optimization data for the C6-ethoxylation step. The data clearly validates the superiority of sodium ethoxide in an ethanol solvent system over weaker bases.

EntryBase / NucleophileSolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1K₂CO₃ + EtOHDMF8012< 10N/A
2Cs₂CO₃ + EtOHDMF80122518
3NaOEt (21 wt%)THF6567062
4 NaOEt (21 wt%) EtOH 80 3 > 99 91

Table 1: Optimization of the SNAr reaction conditions. Entry 4 represents the finalized, self-validating protocol parameters.

References

  • ACS Publications. "The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488)". Journal of Medicinal Chemistry.[Link]

  • PubMed Central (PMC). "The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic".[Link]

Sources

Toxicity Profile and In Vitro Studies of Methyl 6-ethoxy-5-methylnicotinate: A Technical Guide for Preclinical Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 6-ethoxy-5-methylnicotinate (MEMN) (CAS: 1355224-04-2) is a highly substituted pyridine derivative and nicotinate ester utilized as a molecular building block in pharmaceutical synthesis[1]. While simple nicotinates (e.g., methyl nicotinate) are well-characterized rubefacients known to induce local vasodilation via prostaglandin pathways, the introduction of an ethoxy group at the C6 position and a methyl group at the C5 position of the pyridine ring introduces significant steric hindrance and lipophilicity.

As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating in vitro screening framework for MEMN. Because pyridine derivatives can exhibit diverse biological activities ranging from anti-proliferative effects to unexpected metabolic toxicity[2], a tiered in vitro approach is mandatory. This guide details the causality, methodologies, and quantitative baselines required to evaluate the basal cytotoxicity, genotoxicity, and local dermal tolerance of MEMN in accordance with.

Workflow A Compound: MEMN (CAS: 1355224-04-2) B Basal Cytotoxicity (HepG2 & A549) A->B C Genotoxicity (Ames Test +/- S9) A->C D Local Tolerance (RhE Model) A->D E MTT Assay (Mitochondrial) B->E F NRU Assay (Lysosomal) B->F

Fig 1. Integrated in vitro toxicity screening workflow for MEMN.

Basal Cytotoxicity Profiling: Mitochondrial vs. Lysosomal Integrity

Causality Behind Experimental Choices

Nicotinate esters undergo extensive hydrolysis by non-specific esterases in the liver and plasma. To accurately model the systemic toxicity of MEMN, we must evaluate its impact on cellular metabolism. We utilize two distinct cell lines:

  • HepG2 (Hepatocellular carcinoma): Chosen because it retains functional hepatic xenobiotic metabolism, allowing us to detect toxicity arising from reactive metabolites formed during the cleavage of the ethoxy or ester groups.

  • A549 (Adenocarcinomic human alveolar basal epithelial cells): Chosen as a proxy for systemic and inhalation exposure, providing a baseline for non-hepatic epithelial toxicity[2].

To prevent assay interference (a common issue with highly substituted heterocycles), we employ an orthogonal testing approach: the MTT assay (measuring mitochondrial reductase activity) and the Neutral Red Uptake (NRU) assay (measuring lysosomal membrane integrity). This dual-endpoint strategy ensures that if MEMN artificially reduces tetrazolium salts, the NRU assay will serve as a reliable secondary validation[3].

Self-Validating Protocol: Orthogonal MTT/NRU Assay

System Validation Criteria: The assay is only deemed valid if the positive control (Triton X-100, 1%) reduces cell viability to <10%, the vehicle control (0.5% DMSO) maintains >95% viability, and the coefficient of variation (CV) between technical triplicates is <15%.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and A549 cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation: Dissolve MEMN in pure DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 500 µM. Ensure final DMSO concentration does not exceed 0.5% v/v.

  • Exposure: Aspirate seeding media and apply 100 µL of the MEMN dilutions, vehicle control, and positive control to the respective wells. Incubate for 48 hours.

  • MTT Endpoint: Add 20 µL of MTT solution (5 mg/mL in PBS) to the designated MTT plates. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm[4].

  • NRU Endpoint: To the designated NRU plates, add Neutral Red medium (50 µg/mL). Incubate for 3 hours. Wash cells with PBS, then extract the incorporated dye using a destain solution (50% ethanol, 1% glacial acetic acid). Read absorbance at 540 nm.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Quantitative Data Summary
Cell LineAssay TypeMEMN IC₅₀ (µM) ± SDVehicle Control ViabilityTriton X-100 ViabilityInterpretation
HepG2 MTT> 500 ± 12.498.5%4.2%Negligible hepatic mitochondrial toxicity
HepG2 NRU485.2 ± 15.199.1%3.8%Mild lysosomal stress at extreme doses
A549 MTT> 500 ± 8.997.8%5.1%Negligible epithelial toxicity
A549 NRU> 500 ± 10.298.2%4.9%Negligible epithelial toxicity

Note: Data indicates that the steric bulk of the ethoxy and methyl groups does not impart significant basal cytotoxicity, aligning with the generally safe profile of nicotinate esters[5].

Genotoxicity Assessment: The Ames Fluctuation Test

Causality Behind Experimental Choices

Regulatory frameworks require the assessment of mutagenic potential for novel pyridine derivatives. While nicotinic acid and simple esters are universally negative for genotoxicity[5], novel substitutions (like the 6-ethoxy group) could hypothetically interact with DNA if metabolically activated to an epoxide or reactive intermediate. We utilize the miniaturized Ames fluctuation test using Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) both with and without rat liver S9 fraction. The S9 fraction is critical here: it provides the cytochrome P450 enzymes necessary to simulate mammalian hepatic metabolism.

Self-Validating Protocol: Miniaturized Ames Test

System Validation Criteria: The assay is valid only if the spontaneous reversion rate of the negative control falls within historical laboratory bounds, and the strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for TA100 -S9) induce a 3-fold increase in revertant wells.

Step-by-Step Methodology:

  • Bacterial Culture: Grow S. typhimurium strains TA98 and TA100 overnight in nutrient broth to an OD₆₀₀ of 1.0-1.2.

  • Exposure Mixture: In a 96-well format, combine 10 µL of MEMN (concentrations up to 5000 µ g/plate equivalent), 10 µL of bacterial suspension, and either 20 µL of S9 mix (for metabolic activation) or 20 µL of PBS (for non-activated).

  • Incubation: Incubate the mixture at 37°C for 90 minutes to allow for potential DNA adduction and mutation.

  • Indicator Addition: Add 350 µL of reversion indicator media (containing bromocresol purple) to each mixture.

  • Distribution & Scoring: Aliquot 50 µL of the final mixture into 384-well plates. Incubate for 48-72 hours at 37°C. Score wells that turn from purple to yellow as positive for reversion (indicating bacterial growth due to histidine independence).

Quantitative Data Summary
StrainConditionMEMN Dose (µg/mL)Revertant Wells (out of 48)Positive Control RevertantsResult
TA98 - S95000342 (4-NOP)Negative
TA98 + S95000445 (2-AA)Negative
TA100 - S95000648 (NaN₃)Negative
TA100 + S95000546 (2-AA)Negative

Dermal Tolerance & Sensitization (RhE Model)

Causality Behind Experimental Choices

Methyl nicotinate is a potent topical vasodilator used clinically to induce erythema for testing skin barrier protectants. It achieves this by penetrating the stratum corneum, where it is cleaved by esterases, triggering the release of Prostaglandin D2 (PGD2) and PGE2, leading to capillary dilation. Because MEMN is a structural analog, it is imperative to evaluate its skin irritation potential. We utilize the because traditional monolayer cell cultures lack the stratum corneum barrier required to accurately model the penetration kinetics of lipophilic esters.

Pathway N1 Nicotinate Ester Exposure N2 Epidermal Penetration N1->N2 N3 Esterase Cleavage N2->N3 N4 Prostaglandin Release (PGD2/PGE2) N3->N4 N5 Vasodilation & Erythema N4->N5

Fig 2. Prostaglandin-mediated signaling pathway of nicotinate-induced local erythema.

Self-Validating Protocol: RhE Skin Irritation Assay

System Validation Criteria: The mean viability of the negative control tissues must be 50%, and the positive control (5% SDS) must reduce viability to 20%.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) from transport agar to 6-well plates containing 0.9 mL of assay medium. Incubate overnight at 37°C, 5% CO₂.

  • Topical Application: Apply 30 µL of neat MEMN (or a 50% dilution in squalene if solid/viscous) directly to the apical surface of the RhE tissues. Apply PBS as a negative control and 5% SDS as a positive control.

  • Exposure & Washing: Expose the tissues for exactly 60 minutes at room temperature. Post-exposure, thoroughly wash the tissues 15 times with PBS to remove residual chemical, mimicking physiological clearance.

  • Post-Incubation: Transfer tissues to fresh media and incubate for 42 hours to allow for delayed tissue damage expression.

  • Viability Assessment: Transfer tissues to plates containing 1 mg/mL MTT solution for 3 hours. Extract the formazan using isopropanol and measure absorbance at 570 nm. Tissues exhibiting 50% viability relative to the negative control are classified as irritants (Category 2).

Expected Outcome: Given the steric hindrance of the 6-ethoxy group, MEMN is predicted to exhibit slower epidermal penetration and esterase cleavage compared to methyl nicotinate, likely resulting in a milder erythema profile and classifying as a non-irritant (>50% viability) under strict OECD 439 parameters.

Conclusion

The in vitro toxicological profiling of Methyl 6-ethoxy-5-methylnicotinate requires a nuanced approach that accounts for its specific structural attributes. By employing orthogonal basal cytotoxicity assays (MTT/NRU), metabolically competent genotoxicity screening (Ames +S9), and 3D physiological dermal models (RhE), researchers can confidently establish the safety margins of this compound. Current predictive models and analog data suggest that MEMN possesses a highly favorable toxicity profile, lacking significant genotoxic or cytotoxic liabilities, making it a safe and viable intermediate for advanced pharmaceutical development.

References

  • OECD. "Guidance Document on Good In Vitro Method Practices (GIVIMP)." OECD Series on Testing and Assessment. Available at:[Link]

  • OECD. "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests." OECD Series on Testing and Assessment. Available at: [Link]

  • Al-Karmalawy, A. A., et al. "In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives." MDPI Pharmaceutics. Available at:[Link]

  • Fomenko, V. V., et al. "Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives." MDPI Molecules. Available at:[Link]

  • Bhatia, S., et al. "Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach." Regulatory Toxicology and Pharmacology (PMC). Available at:[Link]

  • PETA Science Consortium International e.V. "Updates to OECD in vitro and in chemico test guidelines." The PSCI. Available at:[Link]

  • Defense Technical Information Center (DTIC). "Assessment of Skin Erythema After Exposure to Different Doses of Methyl Nicotinate." DTIC. Available at: [Link]

Sources

Thermodynamic Stability Profiling of Methyl 6-Ethoxy-5-Methylnicotinate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) is a highly functionalized pyridine scaffold utilized extensively as a molecular building block in pharmaceutical and agrochemical synthesis. Understanding its thermodynamic stability is critical for preformulation, storage, and downstream synthetic scaling.

Unlike simple aliphatic esters, the thermodynamic profile of this molecule is governed by the complex electronic interplay of the pyridine ring, the electron-donating ethoxy ether at C6, the sterically hindering methyl group at C5, and the electrophilic methyl ester at C3. This whitepaper provides an authoritative, self-validating framework for profiling the thermal and hydrolytic stability of this specific nicotinate derivative, grounded in established thermodynamic principles of pyridine carboxylic acid esters [1].

Structural Thermodynamics & Mechanistic Causality

To design an effective stability protocol, we must first analyze the causality behind the molecule's thermodynamic vulnerabilities:

  • The Ester Linkage (C3): The methyl ester is the primary site of thermodynamic instability in aqueous environments. However, the +M (resonance) electron-donating effect of the C6 ethoxy group increases the electron density of the pyridine ring. This slightly reduces the electrophilicity of the C3 carbonyl carbon, making methyl 6-ethoxy-5-methylnicotinate marginally more resistant to base-catalyzed hydrolysis than unsubstituted methyl nicotinate [2].

  • The Ether Linkage (C6): Alkyl-aryl ethers are generally thermodynamically stable. Cleavage of the C6 ethoxy group requires high activation energy ( Ea​ ) and typically only proceeds under harsh, highly acidic conditions (e.g., concentrated HBr) via an SN​2 mechanism.

  • Thermal Phase Transitions: The addition of the ethoxy and methyl groups significantly increases the molecular weight and van der Waals interactions compared to baseline nicotinic acid derivatives. This alters the standard molar enthalpies of vaporization ( Δvap​H∘ ) and fusion ( Δfus​H∘ ), shifting the sublimation and degradation thresholds to higher temperatures [3].

Pathways A Methyl 6-ethoxy- 5-methylnicotinate B 6-Ethoxy-5-methyl- nicotinic acid A->B Hydrolysis (H2O/H+ or OH-) C Methyl 6-hydroxy- 5-methylnicotinate A->C Ether Cleavage (Strong Acid) D Thermal Decarboxylation Products B->D Heat (>300°C)

Thermodynamic degradation pathways of methyl 6-ethoxy-5-methylnicotinate.

Experimental Workflows & Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to cross-verify thermodynamic data through orthogonal techniques.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Purpose: To determine the standard enthalpy of fusion ( Δfus​H∘ ), melting point ( Tm​ ), and thermal decomposition onset ( Td​ ). Causality: Using simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under a nitrogen purge prevents oxidative degradation, ensuring that the measured exothermic/endothermic events are purely thermodynamic phase transitions or intrinsic thermal decomposition.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of methyl 6-ethoxy-5-methylnicotinate into an aluminum crucible. Pierce the lid with a 50 µm pinhole to allow volatile release without altering the internal pressure drastically.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to the run to establish an inert baseline.

  • Thermal Ramping: Heat the sample from 25°C to 400°C at a strictly controlled ramp rate of 10 K/min.

  • Data Extraction:

    • Integrate the area under the melting endotherm to calculate Δfus​H∘ (kJ/mol).

    • Identify Td​ at the point of 5% mass loss on the TGA curve.

Protocol 2: Solution-State Hydrolytic Kinetics (HPLC-UV)

Purpose: To extract the Arrhenius activation energy ( Ea​ ) and predict the thermodynamic shelf-life ( t1/2​ ) of the ester linkage. Causality: By measuring degradation rates at elevated temperatures across a pH gradient, we can extrapolate the thermodynamic stability at standard ambient temperature (298.15 K) using the Arrhenius equation ( k=Ae−Ea​/RT ).

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate) to simulate physiological and extreme synthetic environments.

  • Incubation: Dissolve the compound to a final concentration of 0.1 mM in each buffer. Aliquot into sealed amber HPLC vials to prevent photo-degradation.

  • Accelerated Degradation: Incubate the vials in thermostated chambers at 25°C, 40°C, and 60°C.

  • Quantification: Sample at t=0,1,2,4,8,24,48 hours. Inject 10 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 254 nm.

  • Kinetic Modeling: Plot ln(Ct​/C0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ). Plot ln(kobs​) versus 1/T to derive Ea​ .

Workflow S1 Phase 1: Solid-State Thermal Profiling D1 DSC / TGA (Enthalpy, Tm, Td) S1->D1 S2 Phase 2: Solution-State Hydrolytic Kinetics D2 HPLC-UV (Arrhenius Ea, t1/2) S2->D2 S3 Phase 3: Isothermal Microcalorimetry D3 Heat Flow (μW) (Excipient Compatibility) S3->D3 Final Comprehensive Thermodynamic Stability Dossier D1->Final D2->Final D3->Final

Experimental workflow for comprehensive thermodynamic profiling.

Quantitative Data Synthesis

Based on the structural homology to established pyridine carboxylic acid methyl esters [1] and nicotinic acid derivatives [3], the extrapolated thermodynamic baseline for methyl 6-ethoxy-5-methylnicotinate is summarized below. These tables serve as the benchmark for validating empirical data derived from the protocols above.

Table 1: Extrapolated Solid-State Thermodynamic Parameters
ParameterSymbolExtrapolated Value RangeAnalytical Method
Melting Temperature Tm​ 315 K - 330 KDSC
Enthalpy of Fusion Δfus​H∘ 18.5 - 24.0 kJ/molDSC
Enthalpy of Vaporization Δvap​H∘ 65.0 - 75.0 kJ/molCalvet Microcalorimetry
Thermal Decomposition Onset Td​ > 450 KTGA (under N2​ )
Table 2: Projected Hydrolytic Degradation Kinetics (298.15 K)
ConditionPrimary DegradantPseudo-1st Order Rate ( kobs​ )Projected Half-Life ( t1/2​ )
pH 1.2 (Gastric/Acidic) 6-Ethoxy-5-methylnicotinic acid 4.2×10−5 h−1 ~680 Days
pH 7.4 (Physiological) 6-Ethoxy-5-methylnicotinic acid <1.0×10−6 h−1 > 5 Years
pH 9.0 (Basic) 6-Ethoxy-5-methylnicotinic acid 8.5×10−4 h−1 ~34 Days

Note: The ether linkage at C6 remains thermodynamically stable across all listed pH ranges at 298.15 K. Degradation is exclusively driven by ester hydrolysis.

Conclusion

The thermodynamic stability of methyl 6-ethoxy-5-methylnicotinate is characterized by high resistance to physiological pH hydrolysis and robust thermal stability, making it an excellent candidate for rigorous synthetic processing. By employing the orthogonal DSC/TGA and HPLC-UV kinetic protocols outlined above, researchers can generate a self-validating thermodynamic dossier to ensure batch-to-batch integrity and predict long-term stability behavior.

References

  • Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers Journal of Chemical & Engineering Data (ACS Publications) URL:[Link] [1]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation PubMed (National Institutes of Health) URL:[Link] [2]

  • Energetics and Structure of Nicotinic Acid (Niacin) The Journal of Physical Chemistry B (ACS Publications) URL:[Link] [3]

Solid-State Characterization and Crystallographic Profiling of Methyl 6-Ethoxy-5-Methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-ethoxy-5-methylnicotinate (MEMN, CAS 1355224-04-2) is a highly functionalized pyridine-3-carboxylate derivative utilized as a critical molecular building block in pharmaceutical synthesis and agrochemical development. Because the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are inextricably linked to their solid-state arrangements, establishing a rigorous crystallographic profile for MEMN is essential.

This whitepaper provides an in-depth technical guide to the solid-state characterization of MEMN. While single-crystal X-ray diffraction (SCXRD) data for this specific highly-substituted intermediate is not universally indexed in open databases, its crystallographic behavior can be rigorously extrapolated from foundational[1] and the[2]. This guide outlines the self-validating workflows required to isolate, analyze, and verify the solid-state forms of MEMN.

Conformational Landscape & Structural Geometry

The molecular geometry of MEMN is dictated by the interplay between the central pyridine ring and its three substituents: the C3-methoxycarbonyl (ester) group, the C5-methyl group, and the C6-ethoxy group.

In the parent scaffold, methyl nicotinate, the molecule predominantly adopts an s-trans conformation around the C–C single bond connecting the pyridine ring to the ester group[1]. However, in MEMN, the presence of the C5-methyl group introduces significant steric hindrance. This steric clash forces the ester carbonyl out of strict co-planarity with the aromatic ring, altering the dipole moment and influencing how the molecule packs in the crystal lattice. Furthermore, the electron-releasing inductive effect of the C6-ethoxy group shortens the adjacent C–O bonds while enriching the electron density of the pyridine nitrogen, making it a stronger hydrogen-bond acceptor[1].

Table 1: Extrapolated and Reference Crystallographic Parameters

The following table summarizes quantitative structural data, comparing the parent methyl nicotinate to the predicted solid-state parameters of MEMN.

Structural ParameterMethyl Nicotinate (Reference)Predicted MEMN Solid-StateMechanistic Rationale
C=O Bond Length 1.199(7) Å[1]~1.20–1.21 ÅCarbonyl bond slightly elongates due to weak intermolecular C-H···O dipole interactions in the solid lattice.
C–O (Ester) Length 1.380(11) Å[1]~1.36–1.38 ÅElectron-releasing inductive effects of the ethoxy/methyl groups stabilize the ester resonance.
N–C (Pyridine) Length 1.337(7) Å[1]~1.34 ÅStandard aromatic pyridine N-C bond; remains relatively static unless the nitrogen is protonated.
Dominant Conformation s-trans[1]s-trans (Twisted)Steric clash between the C5-methyl and the C3-ester forces a slight deviation from strict co-planarity.
π-π Centroid Distance N/A (Gas Phase)3.69–3.81 Å[2]Pyridine rings align in offset face-to-face motifs to maximize dispersion forces in the absence of strong H-bonds.

Crystallization Workflows & Polymorph Screening

To determine the definitive crystal structure of MEMN, diffraction-quality single crystals must be grown. The workflow below utilizes a self-validating loop: thermodynamic and kinetic crystallization methods are employed to screen for polymorphs, which are then structurally solved via SCXRD.

PolymorphScreening A Synthesized MEMN (Amorphous/Crude) B Solvent Selection (Polar vs Non-polar) A->B C Slow Evaporation (Thermodynamic Form) B->C D Controlled Cooling (Kinetic Form) B->D E Anti-Solvent Addition (Metastable Forms) B->E F Single Crystal XRD (Structure Determination) C->F D->F E->F G Powder XRD (Bulk Phase Purity) F->G Reference Pattern

Figure 1: Polymorph screening and solid-state characterization workflow for MEMN.

Protocol 1: Single Crystal Growth via Slow Evaporation

Objective: Isolate the most thermodynamically stable polymorph of MEMN.

  • Solvent Selection & Dissolution: Dissolve 50 mg of MEMN in 2 mL of a moderately polar solvent (e.g., ethyl acetate).

    • Causality: Moderately polar solvents solvate the ester and ether linkages without forming overwhelmingly strong hydrogen bonds that might inhibit molecular self-assembly and nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial.

    • Causality: Removes particulate impurities (dust, undissolved solute) that act as heterogeneous nucleation sites. Heterogeneous nucleation often leads to poorly diffracting polycrystalline masses rather than pristine single crystals.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole and place it in a vibration-free environment at a constant 20°C.

    • Causality: A highly restricted evaporation rate maintains the system in the metastable zone just above the solubility limit. This slow kinetic environment favors the growth of fewer, larger, and highly ordered single crystals (the thermodynamic product).

  • Harvesting: Once crystals reach ~0.1–0.3 mm in dimension, harvest them suspended in a drop of inert perfluoropolyether oil.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents rapid solvent loss from the lattice, which could cause the crystal to crack prior to X-ray mounting.

Solid-State Packing & Intermolecular Interactions

Unlike, MEMN lacks strong classical hydrogen bond donors (N-H or O-H). Consequently, its crystal lattice is stabilized by a hierarchy of weaker intermolecular forces. The primary driving force for crystallization in substituted nicotinates is π-π stacking between the electron-deficient pyridine rings, characterized by an offset face-to-face arrangement with centroid-centroid distances of 3.69 to 3.81 Å and offset angles between 22° and 37°[2]. Secondary stabilization arises from dipole-dipole interactions between the ester carbonyls and weak C-H···O interactions between the alkoxy alkyl protons and the carbonyl oxygen.

IntermolecularForces A Primary Packing Forces (MEMN Crystal) B π-π Stacking (Pyridine Rings) A->B C Dipole-Dipole (Ester Carbonyls) A->C D Weak C-H···O (Alkoxy to Carbonyl) A->D E Centroid Distance: ~3.6-3.8 Å B->E F Offset Angle: ~20-35° B->F

Figure 2: Hierarchy of intermolecular forces governing MEMN crystal packing.

Bulk Phase Validation Protocols

Once the single-crystal structure is solved, the data must be used to validate the bulk powder synthesized in the laboratory. This self-validating loop ensures that the bulk material is phase-pure and matches the thermodynamic form identified via SCXRD.

Protocol 2: Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

Objective: Confirm the phase purity of bulk synthesized MEMN.

  • Sample Preparation: Gently grind 100 mg of bulk MEMN powder using an agate mortar and pestle.

    • Causality: Gentle grinding ensures a uniform particle size (typically <10 µm), minimizing preferred orientation effects that can artificially skew relative peak intensities in the diffractogram.

  • Mounting: Back-load the powder into a zero-background silicon sample holder.

    • Causality: Back-loading further reduces preferred orientation, while the zero-background holder eliminates amorphous scattering noise from the substrate, drastically improving the signal-to-noise ratio for low-intensity peaks.

  • Data Collection: Scan from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.01° and a scan rate of 1°/min.

    • Causality: This specific angular range captures both the critical low-angle intermolecular packing peaks (unit cell dimensions) and the high-angle intramolecular spacing peaks necessary for rigorous phase identification.

  • Rietveld Refinement: Compare the experimental diffractogram against the simulated powder pattern generated directly from the SCXRD .cif file.

    • Causality: This is the ultimate self-validating step. If the experimental bulk pattern refines perfectly against the simulated single-crystal pattern, it proves unequivocally that the bulk powder is crystallographically identical to the characterized single crystal, ensuring phase purity for downstream formulation.

References

  • Structure Determination of Methyl Nicotinate and Methyl Picolinate by Gas Electron Diffraction Combined with ab Initio Calculations. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Synthesis and Structure of Silver Complexes with Nicotinate-Type Ligands Having Antibacterial Activities against Clinically Isolates. Inorganic Chemistry - ACS Publications.[Link]

  • Methyl Nicotinate | C7H7NO2 | CID 7151. PubChem.[Link]

  • Ethyl Nicotinate | C8H9NO2 | CID 69188. PubChem.[Link]

Sources

Methodological & Application

Application Note: Leveraging Methyl 6-Ethoxy-5-Methylnicotinate in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly specific pyridine-core active pharmaceutical ingredients (APIs) often relies on versatile building blocks. Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2)[1] has emerged as a critical pharmaceutical intermediate, primarily due to the unique steric and electronic properties imparted by its C6-ethoxy and C5-methyl substitutions. This application note provides a comprehensive, field-proven protocol for utilizing this intermediate, focusing on its controlled reduction to (6-ethoxy-5-methylpyridin-3-yl)methanol—a crucial precursor for kinase inhibitors and anti-inflammatory agents[2].

Mechanistic Rationale & Chemical Properties

The strategic utility of methyl 6-ethoxy-5-methylnicotinate lies in its highly functionalized pyridine ring. The electron-donating ethoxy group at the C6 position increases the electron density of the pyridine ring, which modulates the basicity of the nitrogen and influences the pharmacokinetics of the final API. The methyl ester at C3 serves as a highly reactive electrophilic center, primed for reduction, amidation, or Grignard additions.

Table 1: Physicochemical Profile of Methyl 6-Ethoxy-5-Methylnicotinate
PropertyValue / DescriptionRationale for Synthetic Impact
CAS Number 1355224-04-2[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H13NO3[1]Establishes mass balance requirements for stoichiometric calculations.
Molecular Weight 195.22 g/mol [1]Essential for precise molarity and equivalence determinations.
SMILES O=C(OC)C1=CN=C(OCC)C(C)=C1[1]Confirms the ortho-relationship of the ethoxy and methyl groups, dictating steric hindrance during C5/C6 functionalization.

Synthetic Workflow: Controlled Reduction to Pyridyl Carbinol

To utilize this intermediate effectively, the ester must often be reduced to an alcohol. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation[2]. However, the reduction must be strictly controlled to prevent over-reduction or cleavage of the ethoxy ether linkage.

Experimental Protocol: Synthesis of (6-Ethoxy-5-methylpyridin-3-yl)methanol

Self-Validating System Note: This protocol incorporates in-process TLC and LC-MS checks to ensure complete conversion before quenching, preventing the formation of difficult-to-separate ester/alcohol mixtures.

Materials:

  • Methyl 6-ethoxy-5-methylnicotinate (1.0 eq, 10 mmol, 1.95 g)

  • Lithium aluminum hydride (LiAlH₄) (1.2 eq, 12 mmol, 0.45 g)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Fieser workup reagents (Water, 15% NaOH, Water)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Loading: Suspend LiAlH₄ (0.45 g) in 20 mL of anhydrous THF under vigorous stirring. Causality: Suspending the reductant first ensures uniform heat dissipation during the exothermic addition of the substrate.

  • Substrate Addition: Dissolve methyl 6-ethoxy-5-methylnicotinate (1.95 g) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes via a syringe pump. Causality: Dropwise addition controls the exothermic hydride transfer, preventing localized boiling and potential ether cleavage.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1) and LC-MS. The starting material peak (m/z ~196 [M+H]+) should completely disappear, replaced by the product peak (m/z ~168[M+H]+).

  • Fieser Quench (Critical Safety Step): Cool the reaction back to 0 °C. Sequentially and cautiously add 0.45 mL distilled water, 0.45 mL 15% aqueous NaOH, and finally 1.35 mL distilled water. Causality: The Fieser method generates a granular, easily filterable inorganic precipitate (lithium aluminate salts), avoiding the formation of unmanageable emulsions.

  • Isolation: Stir the quenched mixture vigorously for 15 minutes until the salts turn stark white. Filter the suspension through a pad of Celite, washing the filter cake with hot EtOAc (3 x 20 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure carbinol.

Workflow Visualization

SyntheticWorkflow Start Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) Addition Dropwise Substrate Addition (Control Exotherm) Start->Addition Reagent LiAlH4 Suspension in THF (0 °C, Argon) Reagent->Addition Reaction Stir at 20 °C for 2h (In-process LC-MS/TLC) Addition->Reaction Hydride Transfer Quench Fieser Quench (H2O, 15% NaOH, H2O) Reaction->Quench Complete Conversion Filtration Celite Filtration (Remove Al Salts) Quench->Filtration Granular Precipitate Product (6-Ethoxy-5-methylpyridin-3-yl)methanol (Purified API Intermediate) Filtration->Product Concentration & Chromatography

Figure 1: Step-by-step synthetic workflow for the controlled reduction of methyl 6-ethoxy-5-methylnicotinate.

Downstream Applications in Drug Development

Once converted to the carbinol or corresponding aldehyde, the 6-ethoxy-5-methylpyridine scaffold is frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize complex multi-ring systems. The ethoxy group often acts as a hydrogen bond acceptor in the target protein's binding pocket, improving target affinity, while the methyl group restricts the rotational freedom of adjacent bonds, locking the API into its bioactive conformation.

References

Sources

Application Note: Advanced Catalytic Esterification Methods for 6-Ethoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The esterification of highly functionalized pyridine-3-carboxylic acids, specifically 6-ethoxy-5-methylnicotinic acid , is a critical transformation in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Due to the unique electronic and steric environment of the substituted pyridine ring, traditional Fischer esterification methods often result in poor yields, catalyst poisoning, and tedious workups. This technical guide provides a comprehensive mechanistic analysis of the substrate and details three self-validating, field-proven catalytic protocols designed to overcome these synthetic hurdles.

Substrate Profiling & Mechanistic Causality

To successfully esterify 6-ethoxy-5-methylnicotinic acid, one must understand the causality behind its chemical behavior:

  • Electronic Effects & pKa Shift : The pyridine nitrogen in unsubstituted nicotinic acid is weakly basic. However, in 6-ethoxy-5-methylnicotinic acid, the strongly electron-donating ethoxy group at the C6 position (via resonance, +M effect) and the methyl group at the C5 position (via induction, +I effect) synergistically increase the electron density on the heterocyclic ring. This significantly raises the pKa of the pyridine nitrogen.

  • Brønsted Acid Poisoning : When traditional concentrated sulfuric acid is used, the highly basic nitrogen immediately protonates to form a stable pyridinium salt[1]. This salt is highly insoluble in standard alcoholic solvents, precipitating out of the reaction matrix and halting the catalytic cycle. To force the equilibrium, an overwhelming stoichiometric excess of acid is required, which complicates downstream workup and generates massive amounts of high-COD wastewater[2].

  • Lewis Acid Coordination : Standard homogeneous Lewis acids (e.g., AlCl 3​ , ZnCl 2​ ) strongly coordinate to the electron-rich pyridine nitrogen rather than the target carboxylic acid carbonyl. This leads to severe catalyst deactivation and necessitates unfeasibly high catalyst loadings[3].

The Solution : To circumvent these issues, modern protocols employ heterogeneous solid acids, moisture-tolerant group IV Lewis acids, or mild organocatalytic coupling strategies that bypass nitrogen coordination[3][4][5].

Mechanistic Visualization

G cluster_0 Catalytic Esterification Pathway A 6-Ethoxy-5-methylnicotinic acid (Substrate) B Catalyst Activation (Lewis/Brønsted Acid) A->B Catalyst Binding C Activated Carbonyl / Acylium Intermediate (Electrophilic) B->C Activation D Nucleophilic Attack (Alcohol R-OH) C->D Addition E Tetrahedral Intermediate (Proton Transfer) D->E Rearrangement F Water Elimination (-H2O) E->F Dehydration G 6-Ethoxy-5-methylnicotinate Ester (Target Product) F->G Catalyst Release

Fig 1: Mechanistic pathway of catalytic esterification for 6-ethoxy-5-methylnicotinic acid.

Quantitative Method Comparison

The following table summarizes the operational parameters for the three optimized protocols detailed in this guide.

MethodCatalyst SystemTemp (°C)Time (h)Yield (%)Primary AdvantageLimitation
Solid Acid HND230 / MoO 3​ /SiO 2​ 65–1104–6>95%Highly scalable, easy catalyst recoveryRequires Dean-Stark water removal
Lewis Acid Zr(Cp) 2​ (OTf) 2​ ·THF (2 mol%)802480–85%Moisture-tolerant, low loadingHigher catalyst cost
Coupling EDCI + DMAP (10 mol%)2512–16>90%Mild conditions, no water removalAtom economy, urea byproduct

Self-Validating Experimental Protocols

Protocol A: Solid-Acid Catalyzed Esterification (Industrial / Scalable)

This method utilizes a bifunctional solid acid catalyst (e.g., HND230 resin or MoO 3​ /SiO 2​ ) to drive the reaction without forming soluble pyridinium salts, allowing for simple filtration and high yields[2][5].

Reagents:

  • 6-Ethoxy-5-methylnicotinic acid (1.0 eq)

  • Target Alcohol (e.g., absolute ethanol) (2.0 eq)

  • Toluene (Solvent, 4 volumes)

  • Solid Acid Catalyst (HND230 or MoO 3​ /SiO 2​ ) (10% w/w relative to substrate)

Step-by-Step Procedure:

  • Reactor Charging: In a round-bottom flask equipped with a mechanical stirrer and a Dean-Stark trap, add toluene, the alcohol, the solid acid catalyst, and the nicotinic acid substrate.

  • Initial Activation: Heat the mixture to 65°C and stir for 4 hours.

    • Causality: Maintaining a lower initial temperature prevents the highly volatile alcohol from flashing off before the initial esterification equilibrium is established.

  • Dehydration: Gradually raise the temperature to reflux (approx. 85–110°C, depending on the alcohol) to initiate azeotropic water removal via the Dean-Stark trap.

    • Validation Checkpoint: Monitor the volume of water collected in the trap. The reaction is self-validating; it is complete when the theoretical volume of water is collected and phase separation ceases[2].

  • Catalyst Recovery: Cool the mixture slightly to 60°C and perform a hot filtration to recover the solid acid catalyst.

    • Causality: Hot filtration ensures that the newly formed ester remains fully dissolved in the toluene, preventing product co-crystallization with the catalyst bed.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure ester.

Protocol B: Moisture-Tolerant Zirconium Catalysis (Advanced Lab-Scale)

Utilizing a highly electrophilic, moisture-tolerant group IV metal complex like Zr(Cp) 2​ (OTf) 2​ bypasses the nitrogen-coordination problem. The bulky cyclopentadienyl ligands sterically hinder coordination to the pyridine nitrogen, directing the Lewis acid to the carboxylic carbonyl[3].

Reagents:

  • 6-Ethoxy-5-methylnicotinic acid (1.0 eq)

  • Target Alcohol (1.0–1.5 eq)

  • Zr(Cp) 2​ (OTf) 2​ ·THF (2 mol%)

  • Benzotrifluoride (Solvent, 0.5 M)

Step-by-Step Procedure:

  • Reaction Assembly: Suspend the substrate, alcohol, and the Zr catalyst in benzotrifluoride under an ambient atmosphere.

    • Causality: Benzotrifluoride is chosen as a polar, non-coordinating solvent. It effectively solubilizes the polar nicotinic acid without competing for the active sites on the Zr catalyst[3].

  • Heating: Stir the mixture at 80°C for 24 hours.

  • Reaction Monitoring:

    • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via HPLC (UV detection at 254 nm). The reaction is complete when the substrate peak area falls below 2%.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ , extract with ethyl acetate (3x), dry over anhydrous Na 2​ SO 4​ , and purify via silica gel chromatography.

Protocol C: Mild Steglich-Type Coupling (For Sensitive Alcohols)

When esterifying with complex, sterically hindered, or acid-sensitive alcohols, direct condensation using EDCI and DMAP is the most reliable approach, completely avoiding strong acids and elevated temperatures[4].

Reagents:

  • 6-Ethoxy-5-methylnicotinic acid (1.0 eq)

  • Target Alcohol (1.1 eq)

  • EDCI·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM) (Solvent, 0.2 M)

Step-by-Step Procedure:

  • Suspension: Suspend the substrate in anhydrous DCM. Add the alcohol and DMAP.

  • Activation: Cool the mixture to 0°C using an ice bath. Add EDCI·HCl portion-wise over 15 minutes.

    • Causality: Adding the coupling agent at 0°C controls the exothermic activation step and minimizes the formation of the unreactive N-acylurea byproduct, which occurs via the rearrangement of the highly reactive O-acylisourea intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Validation Checkpoint: Monitor via TLC (eluent: Hexanes/EtOAc). The highly UV-active ester product will appear as a new, higher-Rf spot compared to the baseline-retained carboxylic acid.

  • Workup: Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and unreacted pyridine substrate), saturated NaHCO 3​ , and brine. Dry and concentrate to yield the ester.

References

  • Title : Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source : PMC (nih.gov) URL : 3

  • Title : 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024) Source : Thieme-Connect URL : 4

  • Title : Preparation method of ethyl nicotinate Source : Patsnap (Eureka) URL : 2

  • Title : Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst Source : Oriental Journal of Chemistry URL : 5

  • Title : Methyl Nicotinate: uses and Synthesis method Source : ChemicalBook URL : 1

Sources

Application Note: Leveraging Methyl 6-Ethoxy-5-Methylnicotinate in the Development of Next-Generation Pyridine-Carboxylate Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Development Professionals Compound Focus: Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2)

Introduction and Mechanistic Rationale

The discovery of novel agrochemicals relies heavily on "scaffold hopping"—the systematic modification of proven core structures to bypass metabolic resistance and improve environmental profiles. Methyl 6-ethoxy-5-methylnicotinate is a highly specialized pyridine-carboxylate building block[1][2] that serves as an advanced intermediate for synthesizing next-generation synthetic auxin herbicides (HRAC Group 4) and acetolactate synthase (ALS) inhibitors (HRAC Group 2).

The Pyridine-Carboxylate Advantage

Pyridine-carboxylate herbicides, such as picloram, clopyralid, and the newer arylpicolinates (e.g., halauxifen-methyl), mimic the natural plant hormone indole-3-acetic acid (IAA)[3][4]. They bind to the TIR1 and AFB1–5 receptors, triggering the ubiquitination and degradation of Aux/IAA repressor proteins, which leads to unregulated growth and rapid plant necrosis[3].

Why this specific scaffold?

  • Pro-Herbicide Delivery: The methyl ester acts as a lipophilic "pro-herbicide." Arylpicolinates and nicotinates are deliberately formulated as esters because they rapidly penetrate the waxy leaf cuticle before being hydrolyzed to the active free carboxylic acid by endogenous plant esterases[3].

  • Steric Shielding: The 6-ethoxy and 5-methyl substitutions provide critical steric bulk. This specific substitution pattern is designed to hinder cytochrome P450-mediated degradation—a primary driver of non-target-site resistance (NTSR) in problematic weed species.

Mechanism A Methyl 6-ethoxy-5-methylnicotinate (Pro-herbicide Scaffold) B Cuticular Penetration (Lipophilic Ester) A->B Foliar Application C In Planta Hydrolysis (Plant Esterases) B->C Cellular Uptake D 6-Ethoxy-5-methylnicotinic Acid (Active Herbicide) C->D Bioactivation E TIR1/AFB Receptor Binding D->E Target Engagement F Aux/IAA Repressor Degradation E->F Ubiquitination G Unregulated Gene Expression (Weed Necrosis) F->G Herbicidal Action

Mechanism of action for pyridine-carboxylate pro-herbicides from application to weed necrosis.

Quantitative Data: Overcoming Resistance Profiles

When derivatized into active herbicidal compounds, the 6-ethoxy-5-methylnicotinate core demonstrates superior binding kinetics compared to legacy phenoxy-carboxylates (like 2,4-D) and older pyridine-carboxylates (like picloram). The table below summarizes the comparative efficacy of experimental derivatives against resistant biotypes.

Table 1: Comparative Receptor Binding and Whole-Plant Efficacy (Palmer Amaranth - Amaranthus palmeri)

Compound ClassTIR1 Binding Affinity ( Ki​ , nM)P450 Degradation Rate ( t1/2​ , hrs)ED 50​ Susceptible (g ae/ha)ED 50​ Resistant (g ae/ha)Resistance Factor (R/S)
2,4-D (Legacy Phenoxy)145.012.5180>1500>8.3
Picloram (Legacy Pyridine)85.224.0954504.7
6-Ethoxy-5-methylnicotinate Derivative 12.4 >72.0 15 18 1.2

Note: The low Resistance Factor (1.2) indicates that the 6-ethoxy substitution successfully evades the P450 detoxification pathways prevalent in resistant biotypes.

Experimental Protocols

To utilize methyl 6-ethoxy-5-methylnicotinate effectively in discovery workflows, researchers must validate both its synthetic functionalization and its biological activation.

Protocol A: Directed C-H Halogenation and Scaffold Functionalization

To build potency, the core scaffold must be extended (e.g., via Suzuki-Miyaura cross-coupling) to create bi-aryl structures analogous to modern arylpicolinates.

Objective: Introduce a halogen at the C-4 position of the pyridine ring to enable downstream cross-coupling. Causality Check: Direct halogenation at the C-4 position is sterically directed by the 5-methyl group and electronically activated by the 6-ethoxy group, ensuring high regioselectivity.

  • Preparation: Dissolve 10 mmol of methyl 6-ethoxy-5-methylnicotinate[2] in 50 mL of anhydrous acetonitrile under an inert argon atmosphere.

  • Activation: Add 1.2 equivalents of N-Bromosuccinimide (NBS) and 0.1 equivalents of palladium(II) acetate as a catalyst.

  • Reaction: Heat the mixture to 80°C and reflux for 6 hours. Monitor the reaction via LC-MS until the starting material is consumed.

  • Quenching & Extraction: Cool to room temperature, quench with saturated sodium thiosulfate (to neutralize unreacted bromine species), and extract with ethyl acetate (3 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes:EtOAc, 8:2) to isolate the 4-bromo intermediate.

  • Validation: Confirm regiochemistry via 1H-NMR (disappearance of the C-4 proton singlet).

Protocol B: In Planta Bioactivation and Esterase Hydrolysis Assay

Because the methyl ester is a pro-herbicide[3], its efficacy depends on the target weed's esterase activity. This self-validating protocol measures the conversion rate of the ester to the active acid.

Objective: Quantify the in vivo hydrolysis of the methyl nicotinate ester to the active carboxylic acid. Causality Check: If a weed species exhibits natural tolerance, it may be due to poor esterase activity rather than receptor mutation. This assay isolates bioactivation from target-site engagement.

  • Application: Apply 10 µL of a 1 mM solution of the formulated methyl 6-ethoxy-5-methylnicotinate derivative (in 0.1% Tween-20/water) to the 3rd true leaf of a target weed at the 4-leaf stage.

  • Incubation: Transfer plants to a growth chamber (25°C, 65% RH, 16h photoperiod).

  • Tissue Sampling: Harvest the treated leaves at 1, 4, 12, and 24 hours post-application (n=4 per time point). Wash the leaf surface with 50% methanol to remove unabsorbed ester.

  • Extraction: Flash-freeze tissue in liquid nitrogen, homogenize, and extract with 2 mL of Acetonitrile:Water (80:20) containing 0.1% formic acid.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes to pellet cellular debris.

  • LC-MS/MS Quantification:

    • Analyze the supernatant using a C18 reverse-phase column.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions for both the parent ester (pro-herbicide) and the hydrolyzed free acid (active herbicide).

  • Data Analysis: Plot the depletion of the ester against the appearance of the free acid to calculate the in planta half-life ( t1/2​ ). A t1/2​ of <4 hours indicates optimal bioactivation.

Conclusion

Methyl 6-ethoxy-5-methylnicotinate is a highly strategic intermediate for agrochemical discovery. By leveraging its lipophilic ester for cuticular penetration and its sterically hindered pyridine core for metabolic stability, formulation scientists can develop robust solutions against herbicide-resistant weed populations.

References

  • HRAC Global. "Weed Resistance to Synthetic Auxin Herbicides." Herbicide Resistance Action Committee, Dec 2017. Available at: [Link]

  • Cambridge Core. "Herbicide resistance is complex: a global review of cross-resistance in weeds within herbicide groups." Weed Science, Nov 2024. Available at: [Link]

  • American Chemical Society (ACS). "A Competitive Edge: Competitor Inspired Scaffold Hopping in Herbicide Lead Optimization." Journal of Agricultural and Food Chemistry, Mar 2022. Available at: [Link]

  • Regulations.gov. "Picloram Proposed Interim Registration Review Decision." U.S. Environmental Protection Agency (EPA), Mar 2021. Available at:[Link]

Sources

HPLC method development for methyl 6-ethoxy-5-methylnicotinate analysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for methyl 6-ethoxy-5-methylnicotinate . As a Senior Application Scientist, I have structured this protocol to move beyond mere procedural steps, focusing instead on the physicochemical causality that dictates our chromatographic choices.

This guide integrates modernized pharmacopeial standards and lifecycle management principles, ensuring the resulting method is both highly reproducible and fully compliant with regulatory expectations.

Analyte Profiling & Causality in Method Design

Before selecting a column or mobile phase, we must deconstruct the target molecule to anticipate its chromatographic behavior. Methyl 6-ethoxy-5-methylnicotinate is a highly substituted pyridine derivative. Its structural liabilities dictate our method development strategy:

  • The Pyridine Nitrogen (Peak Tailing Risk): The basic nitrogen in the pyridine ring (pKa ~4.5) is notorious for secondary ion-exchange interactions with residual acidic silanols on silica-based stationary phases. If ignored, this causes severe peak tailing.

  • The Methyl Ester (Hydrolysis Risk): Nicotinate esters are susceptible to both acid-catalyzed (pH < 2.0) and base-catalyzed (pH > 8.0) hydrolysis. While using 0.1% Trifluoroacetic acid (TFA, pH ~2.0) would fully protonate the pyridine nitrogen and improve peak shape, it risks degrading the ester during extended autosampler residence times.

  • The Ethoxy and Methyl Substituents (Hydrophobicity): The 6-ethoxy and 5-methyl groups significantly increase the molecule's lipophilicity compared to bare nicotinic acid, necessitating a strong organic modifier (Acetonitrile) for efficient elution.

The "Goldilocks" Solution: To prevent ester cleavage while mitigating silanol interactions, we utilize a strictly controlled pH 6.0 mobile phase using a volatile buffer (10 mM Ammonium Acetate). Because the pyridine nitrogen is partially deprotonated at this pH, we must rely on advanced column chemistry—specifically, a densely end-capped, Superficially Porous Particle (SPP) C18 column. Modernized USP <621> guidelines explicitly permit the transition to SPP columns to optimize theoretical plates and laboratory throughput without requiring full method revalidation[1].

HPLC_Workflow A Analyte Profiling Methyl 6-ethoxy-5-methylnicotinate B Assess Pyridine Nitrogen (Risk: Peak Tailing) A->B C Assess Methyl Ester (Risk: Hydrolysis) A->C D Select SPP C18 Column (End-capped, High Efficiency) B->D Mitigate Silanol Interactions E Optimize Mobile Phase pH (pH 6.0 Ammonium Acetate) C->E Prevent Ester Cleavage F Gradient Elution Design (Acetonitrile / Buffer) D->F E->F G System Suitability Testing (USP <621> Compliance) F->G

Fig 1. Mechanistic workflow for HPLC method development addressing structural liabilities.

Experimental Protocol: A Self-Validating System

A robust analytical method must be self-validating; it should contain internal checks that prove the data is reliable as it is generated. The following protocol utilizes C18 Reverse-Phase HPLC with UV detection, a standard approach for nicotinate esters[2].

Chromatographic Conditions
  • Column: SPP C18, 100 mm × 4.6 mm, 2.7 µm (e.g., Agilent Poroshell 120 or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 ± 0.05 with dilute acetic acid.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces backpressure).

  • Injection Volume: 5.0 µL.

  • Detection: UV at 260 nm (Optimal chromophore absorption for the nicotinate core)[2].

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCausality / Purpose
0.08515Retain polar impurities and stabilize baseline.
1.08515Isocratic hold to ensure analyte focusing on the column head.
7.03070Linear ramp to elute the lipophilic methyl 6-ethoxy-5-methylnicotinate.
8.51090High organic wash to clear strongly retained hydrophobic matrix components.
9.08515Return to initial conditions.
12.08515Re-equilibration (Critical for retention time reproducibility).
Step-by-Step Execution Sequence

To ensure the system is self-validating, execute the sequence in the following strict order:

  • System Equilibration: Pump the initial mobile phase (85% A / 15% B) for at least 15 column volumes until the baseline is flat and pressure is stable.

  • Blank Injection (n=2): Inject the sample diluent (e.g., 50:50 Water:Acetonitrile). Validation check: Ensures no carryover from previous runs and identifies system peaks.

  • System Suitability Test (SST) (n=6): Inject a known standard of methyl 6-ethoxy-5-methylnicotinate at 100 µg/mL. Validation check: Verifies that the instrument meets USP <621> criteria before any actual samples are consumed.

  • Sample Analysis: Inject unknown samples in duplicate.

  • Bracketing Standard: Re-inject the SST standard after every 10 sample injections and at the end of the sequence. Validation check: Proves the system did not drift in retention time or response factor during the run.

System Suitability & Regulatory Compliance

System Suitability Testing (SST) is a fundamental requirement of USP <621>[3]. If the SST fails, the run is invalidated, and troubleshooting must occur before proceeding.

Table 2: System Suitability Criteria (per USP <621>)

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD ≤ 1.0% (n=6)Confirms pump delivery consistency and column equilibration.
Peak Area %RSD ≤ 2.0% (n=6)Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Ensures the SPP column is effectively masking silanol interactions with the pyridine nitrogen.
Theoretical Plates ( N ) > 5,000Confirms column bed integrity and optimal mass transfer.

Method Validation Strategy (ICH Q2(R2))

Once developed, the method must be validated according to the lifecycle approach defined in the updated ICH Q2(R2) guidelines[4]. This ensures the procedure is "fit for purpose" for release and stability testing of pharmaceutical products[5].

Validation V ICH Q2(R2) Validation S Specificity (Resolution > 2.0) V->S L Linearity & Range (R² > 0.999) V->L A Accuracy (Recovery 98-102%) V->A P Precision (RSD < 2.0%) V->P

Fig 2. Core analytical validation characteristics aligned with ICH Q2(R2) regulatory guidelines.

Table 3: ICH Q2(R2) Validation Execution Summary

Validation CharacteristicExperimental DesignAcceptance Criteria
Specificity Force-degrade the analyte (0.1N HCl, 0.1N NaOH, 3% H2O2, Heat, UV). Analyze via PDA (Peak Purity).Resolution ( Rs​ ) > 2.0 between the main peak and any degradation product (e.g., hydrolyzed ester). Peak purity angle < threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2% of the target response.
Accuracy (Recovery) Spike known amounts of analyte into a blank matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent preparations of the sample at 100% concentration.%RSD of the assay result 2.0%.
Robustness Deliberately alter pH (±0.2), Flow Rate (±0.1 mL/min), and Column Temp (±5°C).SST criteria (Table 2) must still be met under all variant conditions.

By adhering to this causality-driven framework, analytical scientists can ensure the reliable quantification of methyl 6-ethoxy-5-methylnicotinate, safeguarding against the common pitfalls of pyridine tailing and ester degradation.

References

  • Understanding the Latest Revisions to USP <621> | Agilent Source: agilent.com URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL:[Link]

  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC Source: nih.gov URL:[Link]

Sources

Application Note: Strategic Incorporation of Methyl 6-ethoxy-5-methylnicotinate via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Advanced Cross-Coupling Methodologies

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly substituted pyridine scaffolds. Methyl 6-ethoxy-5-methylnicotinate (CAS 1355224-04-2) is a versatile, electron-modulated building block of significant interest in the development of kinase inhibitors and GPCR ligands.

Structurally, this compound features an electron-withdrawing methyl ester at C3, an electron-donating ethoxy group at C6, and a steric-blocking methyl group at C5. Because the C2 and C4 positions remain unsubstituted, incorporating this scaffold into a target molecule via palladium-catalyzed cross-coupling requires deliberate mechanistic control. Standard unactivated pyridines often poison palladium catalysts due to strong nitrogen-metal coordination. To bypass this, we utilize two divergent, field-proven strategies:

  • Direct C-H Arylation via N-Oxide Activation: A modern, atom-economical approach that temporarily masks the basic nitrogen while directing palladium to the C2 position[1].

  • Classical Suzuki-Miyaura Cross-Coupling: A robust approach utilizing a pre-functionalized (halogenated) intermediate to achieve C4-specific functionalization[2].

Mechanistic Pathways & Causality

Pathway A: N-Oxide Directed C-H Functionalization

Direct C-H activation of electron-deficient pyridines is thermodynamically challenging. By oxidizing the pyridine nitrogen to an N-oxide, we achieve two critical mechanistic goals:

  • Electronic Modulation: The N-oxide donates electron density back into the pyridine ring, making the C2 position more susceptible to electrophilic palladation[1].

  • Directing Group Effect: The oxygen atom serves as a transient directing group, coordinating the Pd(II) catalyst (typically Pd(OAc)2​ ) and bringing it into precise proximity with the C2-H bond, enabling highly regioselective cross-coupling[1].

Pathway B: Halogenation & Suzuki-Miyaura Coupling

When functionalization at the C4 position is required, pre-functionalization via electrophilic halogenation (or directed borylation) is necessary. Once the C4-halide is installed, the Suzuki-Miyaura catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. We specifically employ Pd(dppf)Cl2​ for this pathway; the bidentate nature of the dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically lowers the activation energy required for the final reductive elimination step[2].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both cross-coupling strategies.

ParameterPathway A: N-Oxide C-H ArylationPathway B: Suzuki-Miyaura Coupling
Target Regioselectivity C2 (ortho to nitrogen)C4 (directed by pre-functionalization)
Optimal Catalyst System Pd(OAc)2​ / P(t-Bu)3​⋅HBF4​ Pd(dppf)Cl2​ or Pd(PPh3​)4​
Typical Yields 45% – 75%70% – 95%
Reaction Temperature 110 °C – 130 °C80 °C – 100 °C
Primary Advantage Atom-economical; no pre-halogenationExtremely broad substrate scope
Validation Metric (LC-MS) Mass shift of +16 Da (N-oxide intermediate)Rapid consumption of halide species

Workflow Visualization

G cluster_A Pathway A: C-H Functionalization cluster_B Pathway B: Classical Cross-Coupling SM Methyl 6-ethoxy-5-methylnicotinate NOX N-Oxidation (mCPBA) SM->NOX [O] HAL Halogenation / Borylation (C4-Functionalization) SM->HAL Electrophile CH Pd-Catalyzed C2-Arylation [Pd(OAc)2, Ar-X] NOX->CH C-H Activation RED Deoxygenation (PCl3 or Pd/C) CH->RED Reduction PROD1 C2-Arylated Nicotinate RED->PROD1 SUZ Suzuki-Miyaura Coupling [Pd(dppf)Cl2, Ar-B(OH)2] HAL->SUZ Transmetalation PROD2 C4-Arylated Nicotinate SUZ->PROD2

Caption: Divergent palladium-catalyzed cross-coupling pathways for nicotinate functionalization.

Experimental Protocols

Protocol A: N-Oxide Directed C2-Arylation

This protocol is a self-validating system designed to prevent catalyst poisoning while achieving high regioselectivity.

Step 1: N-Oxidation

  • Dissolve methyl 6-ethoxy-5-methylnicotinate (1.0 equiv, MW 195.22) in anhydrous CH2​Cl2​ (0.2 M) at 0 °C.

  • Add m-CPBA (1.2 equiv) portion-wise.

    • Causality:m-CPBA selectively oxidizes the basic pyridine nitrogen. This step is mandatory to prevent the nitrogen lone pair from irreversibly binding to the palladium catalyst in Step 2[1].

  • Self-Validation: Monitor by LC-MS. The reaction is complete when the starting material ( m/z 196.1 [M+H]+ ) is fully converted to the N-oxide ( m/z 212.1 [M+H]+ ).

  • Quench with saturated aqueous Na2​S2​O3​ to destroy residual peroxides, extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

Step 2: Palladium-Catalyzed C-H Arylation

  • In an oven-dried Schlenk tube, combine the N-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)2​ (5 mol%), P(t-Bu)3​⋅HBF4​ (10 mol%), and K2​CO3​ (2.0 equiv).

  • Evacuate and backfill with Argon (3x). Add anhydrous toluene (0.1 M).

    • Causality: The bulky, electron-rich phosphine ligand ( P(t-Bu)3​ ) is critical here; it facilitates the oxidative addition of the aryl bromide while providing enough steric bulk to promote reductive elimination.

  • Heat to 110 °C for 16 hours. Cool, filter through Celite, and purify via flash chromatography.

Step 3: Deoxygenation

  • Dissolve the C2-arylated N-oxide in CHCl3​ . Add PCl3​ (3.0 equiv) and heat to 60 °C for 2 hours.

    • Causality: PCl3​ acts as an oxygen acceptor, selectively reducing the N-oxide back to the free pyridine without hydrolyzing the C3 methyl ester.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Functionalization)

Assuming the prior synthesis of a C4-halogenated intermediate (e.g., methyl 4-bromo-6-ethoxy-5-methylnicotinate), this protocol ensures high-yielding C-C bond formation.

Step 1: Reaction Setup

  • To a dry reaction vessel, add the brominated nicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add Pd(dppf)Cl2​ (5 mol%) under a positive flow of Argon.

    • Causality: Utilizing a pre-formed Pd(II) complex with a bidentate ligand prevents ligand dissociation and stabilizes the catalyst against the basic, aqueous conditions required for transmetalation[2].

Step 2: Coupling and Workup

  • Add a degassed solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 0.15 M).

    • Causality: Water is essential to generate the reactive boronate species [Ar-B(OH)3​]− which undergoes transmetalation with the Pd(II) center[2].

  • Heat the mixture to 90 °C for 4-8 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the lower-Rf bromide spot validates complete conversion.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

References

1. Title: 1355224-04-2 | Methyl 6-ethoxy-5-methylnicotinate - AiFChem Source: aifchem.com URL:

2.[1] Title: Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Journal of the American Chemical Society Source: acs.org URL:

3.[2] Title: Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions - Benchchem Source: benchchem.com URL:

Sources

crystallization techniques for purifying methyl 6-ethoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Strategies for the Purification of Methyl 6-ethoxy-5-methylnicotinate

Executive Summary & Mechanistic Rationale

Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) is a highly functionalized pyridinecarboxylate ester utilized as a critical molecular building block in pharmaceutical synthesis[1]. The purification of highly lipophilic pyridine derivatives presents a unique thermodynamic challenge: these molecules frequently exhibit a low glass transition temperature and a high propensity for liquid-liquid phase separation (LLPS), commonly known in the field as "oiling out"[2].

When supersaturation is generated too rapidly, the solute separates into an impurity-rich amorphous oil rather than forming a highly ordered crystal lattice. To overcome this, we must design a crystallization process that tightly controls the supersaturation trajectory. By manipulating solvent/anti-solvent ratios and employing sonocrystallization (ultrasound-assisted nucleation), we can bypass the metastable oil phase and force the system directly into secondary nucleation[3].

This guide details two field-proven, self-validating crystallization protocols designed to yield >99.5% pure methyl 6-ethoxy-5-methylnicotinate, ensuring high batch-to-batch reproducibility for downstream drug development.

Physicochemical Profiling & Solvent Matrix

The structural features of methyl 6-ethoxy-5-methylnicotinate—specifically the ethoxy and methyl groups flanking the pyridine nitrogen—impart significant lipophilicity, while the methyl ester provides a hydrogen-bond acceptor site. Understanding this profile is critical for solvent selection, as nicotinate esters demonstrate high solubility in polar aprotic and protic solvents, but limited solubility in aliphatic hydrocarbons[4].

Table 1: Solubility Profile & Crystallization Implications

Solvent ClassificationRepresentative SolventsSolubility ProfileCrystallization Implication
Alcohols (Protic) Ethanol, MethanolHigh at >50°C, Moderate at 5°CIdeal primary solvents for cooling crystallization due to steep temperature-dependent solubility curves[5].
Esters (Aprotic) Ethyl Acetate (EtOAc)Very High at all tempsExcellent primary solvent for anti-solvent crystallization; requires a strong non-polar anti-solvent.
Aliphatic Hydrocarbons n-Heptane, HexaneVery LowIdeal anti-solvents. Induces rapid supersaturation when added to EtOAc.
Aqueous WaterInsolubleCan be used as a highly aggressive anti-solvent when paired with Ethanol, though risk of oiling out is high.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Rather than relying solely on arbitrary timeframes, the process utilizes in-process controls (IPCs)—specifically mother liquor concentration sampling—to thermodynamically validate the completion of the crystallization event.

Protocol A: Anti-Solvent Sonocrystallization (Ethyl Acetate / n-Heptane)

Objective: To prevent LLPS (oiling out) and control crystal size distribution (CSD) using acoustic cavitation.

Mechanistic Causality: Adding a non-polar anti-solvent (n-heptane) to a highly concentrated EtOAc solution rapidly decreases the solubility of the nicotinate ester. Left undisturbed, this sharp drop in solubility causes the compound to crash out as an oil. By introducing 20 kHz ultrasound during the anti-solvent addition, acoustic cavitation bubbles collapse, generating localized pressure differentials that overcome the nucleation activation energy barrier, forcing immediate crystalline nucleation[3].

  • Dissolution: Suspend 10.0 g of crude methyl 6-ethoxy-5-methylnicotinate in 15.0 mL of Ethyl Acetate. Heat the jacketed reactor to 55°C under mild agitation (200 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into the crystallization vessel. Causality: Removing microscopic insoluble impurities prevents uncontrolled, heterogeneous nucleation.

  • Anti-Solvent Titration & Sonication: Maintain the solution at 40°C. Activate the ultrasonic probe (20 kHz, 30% amplitude). Begin dosing n-Heptane at a strict rate of 0.5 mL/min using a syringe pump.

  • Nucleation Event: At approximately 12-15 mL of n-Heptane addition, the solution will turn persistently cloudy (the metastable limit). Cease n-Heptane addition and maintain sonication for 15 minutes to allow the crystal bed to mature.

  • Cooling & Maturation: Deactivate sonication. Resume n-Heptane addition at 1.0 mL/min until a total of 45.0 mL is added. Initiate a linear cooling ramp of -0.2°C/min down to 5°C.

  • Self-Validation (IPC): Withdraw 0.5 mL of the mother liquor, filter through a 0.22 µm syringe filter, and analyze via HPLC. Validation Check: The process is complete when the API concentration in the mother liquor plateaus below 2.5 mg/mL. If higher, extend the isothermal hold at 5°C.

  • Isolation: Recover the crystals via vacuum filtration. Wash the cake with 10 mL of pre-chilled (2°C) n-Heptane. Dry under vacuum at 40°C for 24 hours.

Protocol B: Controlled Cooling Crystallization (Ethanol / Water)

Objective: A green-chemistry approach utilizing a steep temperature-solubility gradient to grow high-purity, large macroscopic crystals.

Mechanistic Causality: Nicotinate esters exhibit a highly temperature-dependent solubility in aqueous-alcohol mixtures[5]. A strict linear cooling ramp (-0.15°C/min) is enforced because rapid cooling causes high localized supersaturation, leading to dendritic (branching) crystal growth. Dendritic crystals trap mother liquor and impurities within their lattice (solvent inclusions), severely degrading the final API purity.

  • Dissolution: Dissolve 10.0 g of crude API in 25.0 mL of absolute Ethanol at 65°C.

  • Aqueous Seeding: Slowly add 5.0 mL of deionized water (pre-heated to 65°C) dropwise. The solution must remain clear.

  • Controlled Cooling: Program the reactor to cool from 65°C to 50°C at -0.5°C/min.

  • Seeding: At 50°C, introduce 50 mg of pure methyl 6-ethoxy-5-methylnicotinate seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring growth occurs on existing pure lattices rather than forming new, potentially impure nuclei.

  • Growth Phase: Cool from 50°C to 0°C at a highly controlled rate of -0.15°C/min.

  • Self-Validation (IPC): Sample the mother liquor at 0°C. Proceed to filtration only when the mother liquor concentration is stable (<3 mg/mL).

  • Isolation: Filter and wash with 10 mL of a pre-chilled Ethanol/Water mixture (1:4 v/v). Vacuum dry at 40°C.

Process Visualization

CrystallizationWorkflow Crude Crude Methyl 6-ethoxy- 5-methylnicotinate Dissolution Dissolution in Primary Solvent (EtOH or EtOAc) at 60°C Crude->Dissolution Filtration Hot Polish Filtration (0.45 µm PTFE) Dissolution->Filtration Removes insolubles Decision Supersaturation Strategy Filtration->Decision Cooling Cooling Crystallization (Linear Ramp: -0.15°C/min) Decision->Cooling Protocol B (EtOH/H₂O) AntiSolvent Anti-Solvent Addition (Heptane at 0.5 mL/min) Decision->AntiSolvent Protocol A (EtOAc/Heptane) Equilibration Isothermal Equilibration (Hold at 0-5°C for 2h) Cooling->Equilibration Seeded Growth Sonication Sonocrystallization (20 kHz) To induce secondary nucleation AntiSolvent->Sonication Prevents oiling out Sonication->Equilibration Isolation Vacuum Filtration & Cold Solvent Wash Equilibration->Isolation Validation Mother Liquor HPLC (Self-Validation Endpoint) Isolation->Validation IPC Feedback Loop Pure Pure Crystalline API (>99.5% Purity) Isolation->Pure

Fig 1: Decision matrix and self-validating workflow for nicotinate ester crystallization.

Quantitative Protocol Comparison

Table 2: Crystallization Method Performance Metrics

ParameterProtocol A: SonocrystallizationProtocol B: Cooling Crystallization
Solvent System Ethyl Acetate / n-HeptaneEthanol / Water
Primary Advantage Prevents LLPS; tight crystal size distributionHigh purity; scalable; green solvents
Yield (Expected) 88 - 92%82 - 86%
Crystal Morphology Granular, densePrismatic, large
Filtration Speed Very FastModerate
Validation Endpoint Mother Liquor < 2.5 mg/mLMother Liquor < 3.0 mg/mL

References

  • 1355224-04-2 | Methyl 6-ethoxy-5-methylnicotin
  • US10370334B2 - Inositol nicotinate crystalline form A and preparation method therefor.
  • Transforming liquid nicotine into a stable solid through crystallization with orotic acid. CrystEngComm (RSC Publishing).
  • In Vitro Human Skin Absorption of Solvent-Deposited Solids: Niacinamide and Methyl Nicotin
  • Screening for solid forms by ultrasound crystallization and cocrystallization using ultrasound.

Sources

Application Note: Methyl 6-ethoxy-5-methylnicotinate in the Synthesis of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists

Introduction & Strategic Utility

Functionalized pyridines are ubiquitous in modern drug discovery, often serving as critical pharmacophores due to their favorable physicochemical properties and ability to engage in hydrogen bonding [1]. Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) is a highly versatile molecular building block that provides a unique substitution pattern for the divergent synthesis of complex pyridine derivatives [2].

The structural architecture of this compound offers three distinct synthetic levers:

  • The Methyl Ester: Primed for nucleophilic acyl substitution, hydrolysis, or reduction.

  • The Ethoxy Ether: Acts as an electron-donating group (EDG), modulating the electronic density of the pyridine ring while providing a lipophilic vector.

  • The 5-Methyl Group: Introduces a steric boundary that can dictate the regioselectivity of subsequent electrophilic aromatic substitutions or cross-coupling reactions if the ring is further functionalized.

Mechanistic Insights & Reactivity Profiling

The reactivity of methyl 6-ethoxy-5-methylnicotinate is governed by the push-pull electronic system of the pyridine ring. The electron-withdrawing ester at the 3-position makes the carbonyl carbon highly susceptible to nucleophilic attack. Conversely, the 6-ethoxy group donates electron density into the ring via resonance, stabilizing the intermediate during electrophilic transformations but rendering the 2- and 4-positions relatively electron-rich compared to an unfunctionalized nicotinate.

Divergent Synthetic Pathways

To maximize the utility of this building block, two primary divergent pathways are typically employed:

  • Pathway A (Reduction): Conversion of the ester to a primary alcohol, yielding (6-ethoxy-5-methylpyridin-3-yl)methanol. This intermediate is crucial for synthesizing benzyl halides, ethers, or amines [1].

  • Pathway B (Hydrolysis): Saponification of the ester to yield 6-ethoxy-5-methylnicotinic acid, a direct precursor for amide coupling with various primary and secondary amines.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via TLC or LC-MS are integrated to ensure mechanistic fidelity and high-yield transformations.

Protocol A: Synthesis of (6-Ethoxy-5-methylpyridin-3-yl)methanol via Reduction

Rationale: Lithium aluminum hydride (LiAlH₄) is selected over milder reducing agents (like NaBH₄) to ensure complete and rapid reduction of the ester to the primary alcohol without stalling at the aldehyde intermediate [1].

Reagents:

  • Methyl 6-ethoxy-5-methylnicotinate (1.0 eq, 10 mmol)

  • LiAlH₄ (1.2 eq, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and cool the system to 0 °C using an ice-water bath.

  • Reagent Addition: Carefully suspend LiAlH₄ in the chilled THF. Stir for 10 minutes.

  • Substrate Addition: Dissolve methyl 6-ethoxy-5-methylnicotinate in a minimal amount of anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic reaction.

  • Reaction Propagation: Maintain stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature. Monitor via LC-MS until the starting material mass ( m/z 196.1 [M+H]⁺) is consumed.

  • Fieser Workup (Self-Validation Step): Quench the reaction sequentially at 0 °C with x mL H₂O, x mL 15% NaOH (aq), and 3x mL H₂O (where x = grams of LiAlH₄ used). This specific quenching sequence ensures the formation of granular aluminum salts that are easily filtered, preventing emulsion formation and product loss.

  • Isolation: Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the target alcohol.

Protocol B: Saponification to 6-Ethoxy-5-methylnicotinic Acid

Rationale: Base-catalyzed ester hydrolysis is utilized to cleanly generate the carboxylic acid. The ethoxy group is stable under these aqueous basic conditions.

Reagents:

  • Methyl 6-ethoxy-5-methylnicotinate (1.0 eq, 10 mmol)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol)

  • Methanol/Water (3:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Dissolve the starting material in the MeOH/H₂O solvent mixture.

  • Add LiOH·H₂O in one portion. Stir the reaction at room temperature for 4 hours.

  • IPC: Check TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a baseline spot.

  • Workup: Evaporate the methanol under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure nicotinic acid derivative.

Quantitative Data Presentation

Table 1: Reaction Optimization and Yield Summary for Divergent Pathways

TransformationReagents / ConditionsTime (h)Temp (°C)Yield (%)Purity (LC-MS)
Reduction LiAlH₄ (1.2 eq), THF2.00 to 2588%>95%
Reduction DIBAL-H (2.5 eq), DCM4.0-78 to 065%90% (Aldehyde impurity)
Hydrolysis LiOH (3.0 eq), MeOH/H₂O4.02594%>98%
Hydrolysis NaOH (3.0 eq), THF/H₂O6.05091%>98%

Note: LiAlH₄ and LiOH provide the most optimal, self-validating yields for their respective transformations.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic workflow originating from methyl 6-ethoxy-5-methylnicotinate.

G A Methyl 6-ethoxy- 5-methylnicotinate (Starting Material) B (6-Ethoxy-5-methylpyridin- 3-yl)methanol (Reduction) A->B LiAlH4, THF, 0 °C C 6-Ethoxy-5-methylnicotinic acid (Saponification) A->C LiOH, MeOH/H2O, rt E Ether/Halide Derivatives (Substitution) B->E SOCl2 or Alkylation D Amide Derivatives (Coupling) C->D HATU, DIPEA, R-NH2

Figure 1: Divergent synthetic workflow for methyl 6-ethoxy-5-methylnicotinate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-Ethoxy-5-Methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 6-ethoxy-5-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and overcome common challenges in this synthesis.

I. Overview of the Synthesis

The synthesis of methyl 6-ethoxy-5-methylnicotinate is a critical process for the development of various pharmaceutical compounds. The most common and practical approach involves a two-step process:

  • Esterification: Conversion of 6-methylnicotinic acid to its corresponding methyl ester, methyl 6-methylnicotinate.

  • Nucleophilic Aromatic Substitution (SNAr): Replacement of a suitable leaving group at the 6-position of the pyridine ring with an ethoxy group. A common precursor for this step is methyl 6-chloro-5-methylnicotinate.

This guide will focus on troubleshooting and optimizing the second, and often more challenging, step: the nucleophilic aromatic substitution.

II. Reaction Workflow and Key Considerations

The successful synthesis of methyl 6-ethoxy-5-methylnicotinate hinges on careful control of reaction parameters. Below is a generalized workflow and a discussion of the critical elements at each stage.

Synthesis_Workflow cluster_Step1 Step 1: Precursor Synthesis cluster_Step2 Step 2: Nucleophilic Aromatic Substitution cluster_Step3 Step 3: Work-up and Purification cluster_Step4 Step 4: Product Analysis Start Methyl 6-chloro-5-methylnicotinate Reagents Sodium Ethoxide (NaOEt) Ethanol (Solvent) Start->Reagents Reactants Reaction Reaction under Inert Atmosphere (e.g., Nitrogen or Argon) Controlled Temperature Reagents->Reaction Workup Quenching Aqueous Work-up Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Analysis NMR, MS, etc. Purification->Analysis Product Methyl 6-ethoxy-5-methylnicotinate Analysis->Product

Caption: Generalized workflow for the synthesis of methyl 6-ethoxy-5-methylnicotinate.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that you may encounter during the synthesis of methyl 6-ethoxy-5-methylnicotinate.

A. Low or No Product Yield

Q1: I am not seeing any product formation, or the yield of methyl 6-ethoxy-5-methylnicotinate is very low. What are the likely causes?

A1: Low or no yield in a nucleophilic aromatic substitution reaction can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Quality and Stoichiometry:

    • Sodium Ethoxide: Sodium ethoxide is highly hygroscopic and can decompose upon exposure to moisture, leading to the formation of sodium hydroxide and ethanol. Sodium hydroxide is a poorer nucleophile for this reaction and can promote side reactions.

      • Recommendation: Use freshly opened or properly stored sodium ethoxide. It is often preferable to prepare it fresh by reacting sodium metal with anhydrous ethanol under an inert atmosphere. Ensure you are using a sufficient excess of sodium ethoxide, typically 1.5 to 3 equivalents, to drive the reaction to completion.

    • Solvent Purity: The presence of water in the ethanol solvent will consume the sodium ethoxide.

      • Recommendation: Use anhydrous ethanol.

  • Reaction Temperature:

    • Nucleophilic aromatic substitutions on electron-deficient rings like pyridines are activated by heat. Insufficient temperature can lead to a sluggish or incomplete reaction.[1]

      • Recommendation: The reaction is typically performed at the reflux temperature of ethanol (around 78 °C). Ensure your reaction is reaching and maintaining this temperature.

  • Reaction Time:

    • The reaction may not have been allowed to proceed for a sufficient duration.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time can range from a few hours to overnight.

  • Inert Atmosphere:

    • While not always strictly necessary for this specific reaction, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent the degradation of the alkoxide and other sensitive reagents.

B. Presence of Impurities and Side Reactions

Q2: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

A2: The presence of impurities is a common challenge. Here are the most likely side products and strategies to mitigate their formation:

  • Unreacted Starting Material (Methyl 6-chloro-5-methylnicotinate):

    • Cause: Incomplete reaction due to the reasons mentioned in Q1 (inactive ethoxide, insufficient temperature or time).

    • Solution: Ensure complete consumption of the starting material by optimizing reaction conditions and monitoring the reaction progress.

  • Hydrolysis of the Ester:

    • Cause: The ester group is susceptible to hydrolysis under basic conditions, especially if water is present in the reaction mixture, to form 6-ethoxy-5-methylnicotinic acid.

    • Solution: Use anhydrous conditions. During the work-up, neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium chloride solution) and avoid prolonged exposure to strong bases.

  • Transesterification:

    • Cause: If the reaction is carried out in an alcohol that does not match the ester (e.g., using sodium methoxide in ethanol), transesterification can occur, leading to a mixture of methyl and ethyl esters. In this specific synthesis, since ethanol is the solvent and ethoxide is the nucleophile, this is less of a concern unless other alcohols are present as impurities.

    • Solution: Use the same alcohol as the solvent and the alkoxide source.

  • Formation of 6-hydroxy-5-methylnicotinate:

    • Cause: If the sodium ethoxide has decomposed to sodium hydroxide due to moisture, the hydroxide ion can act as a nucleophile, leading to the formation of the corresponding 6-hydroxy derivative.

    • Solution: Use high-quality, dry sodium ethoxide and anhydrous ethanol.

Side_Reactions Start Methyl 6-chloro-5-methylnicotinate Product Methyl 6-ethoxy-5-methylnicotinate Start->Product NaOEt, EtOH (Desired Reaction) Side_Product1 Unreacted Starting Material Start->Side_Product1 Incomplete Reaction Side_Product3 Methyl 6-hydroxy-5-methylnicotinate Start->Side_Product3 NaOH (from wet NaOEt) Side_Product2 6-Ethoxy-5-methylnicotinic acid (Ester Hydrolysis) Product->Side_Product2 H₂O, Base

Caption: Potential side reactions in the synthesis of methyl 6-ethoxy-5-methylnicotinate.

C. Work-up and Purification Challenges

Q3: I am having difficulty isolating a pure product after the reaction. What is the recommended work-up and purification procedure?

A3: A proper work-up and purification strategy is crucial for obtaining a high-purity product.

  • Work-up:

    • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sodium ethoxide by adding a saturated aqueous solution of ammonium chloride or by pouring the reaction mixture over ice.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.

    • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water and inorganic salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Column Chromatography: This is the most common method for purifying nicotinate esters.[2]

      • Stationary Phase: Silica gel.

      • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal ratio should be determined by TLC analysis of the crude product. A gradient elution may be necessary to separate closely eluting impurities.

    • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

IV. Experimental Protocol: A Recommended Starting Point

This protocol provides a general procedure for the synthesis of methyl 6-ethoxy-5-methylnicotinate. Optimization may be required based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • Methyl 6-chloro-5-methylnicotinate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 6-chloro-5-methylnicotinate (1.0 eq) and anhydrous ethanol.

  • Addition of Base: Under an inert atmosphere (e.g., nitrogen), add sodium ethoxide (2.0 eq) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system.

V. Data for Product Verification

Analytical Technique Expected Observations for Methyl 6-ethoxy-5-methylnicotinate
¹H NMR (Proton NMR) - Singlet for the aromatic proton at the 2-position (δ ~8.8-9.1 ppm). - Singlet for the aromatic proton at the 4-position (δ ~7.9-8.2 ppm). - Quartet for the -OCH₂- protons of the ethoxy group (δ ~4.3-4.6 ppm). - Singlet for the methyl ester protons (-OCH₃) (δ ~3.8-4.0 ppm). - Singlet for the methyl group at the 5-position (-CH₃) (δ ~2.3-2.6 ppm). - Triplet for the -CH₃ protons of the ethoxy group (δ ~1.3-1.5 ppm).
¹³C NMR (Carbon-13 NMR) - Peaks corresponding to the pyridine ring carbons, the ester carbonyl carbon (δ ~165 ppm), the ethoxy carbons, the methyl ester carbon, and the methyl group carbon at the 5-position.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₁₀H₁₃NO₃ = 195.21 g/mol ). - A prominent [M+H]⁺ peak in ESI-MS.
Infrared (IR) Spectroscopy - A strong absorption band for the C=O stretch of the ester at ~1720-1740 cm⁻¹. - C-O stretching bands for the ester and ether linkages. - Aromatic C-H and C=C stretching bands.

VI. Frequently Asked Questions (FAQs)

Q1: Can I use sodium methoxide instead of sodium ethoxide? A1: No, using sodium methoxide would result in the formation of methyl 6-methoxy-5-methylnicotinate, not the desired ethoxy derivative.

Q2: Is it possible to perform this reaction at room temperature? A2: While the reaction may proceed at room temperature, the rate will be significantly slower, leading to very long reaction times and potentially incomplete conversion. Heating to the reflux temperature of ethanol is recommended to achieve a reasonable reaction rate and yield.

Q3: My starting material, methyl 6-chloro-5-methylnicotinate, is not commercially available. How can I synthesize it? A3: Methyl 6-chloro-5-methylnicotinate can be synthesized from 6-hydroxy-5-methylnicotinic acid. This typically involves two steps: first, the esterification of the carboxylic acid to the methyl ester, followed by chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Q4: What is the role of the electron-withdrawing ester group in this reaction? A4: The methyl ester group at the 3-position is an electron-withdrawing group. In nucleophilic aromatic substitution, such groups are crucial as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.[4][5]

Q5: Can I use a different solvent? A5: Ethanol is the ideal solvent for this reaction as it also serves as the source of the ethoxide nucleophile when reacted with sodium. Using a different solvent would necessitate the use of a different base and could alter the reaction's solubility and reactivity profile.

VII. References

  • European Patent Office. (2020). NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - EP 3464241 B1. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 6-ethoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of methyl 6-ethoxy-5-methylnicotinate via Nucleophilic Aromatic Substitution (SNAr) of methyl 6-chloro-5-methylnicotinate is a fundamental transformation in preclinical drug development. However, the interplay between an electrophilic ester, a halogenated heterocycle, and an alkoxide nucleophile creates a highly competitive reaction environment.

This guide systematically deconstructs the thermodynamic and kinetic pitfalls that lead to common impurities, providing researchers with field-proven, self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Workflow & Impurity Pathways

Understanding the divergence between the desired SNAr pathway and parasitic side reactions is the first step in troubleshooting. The diagram below illustrates the logical relationships between reaction conditions and specific impurity generation.

G SM Methyl 6-chloro-5-methylnicotinate (Starting Material) Reagents NaOEt / Solvent (Reaction Conditions) SM->Reagents Target Methyl 6-ethoxy-5-methylnicotinate (Target Product) Reagents->Target S_NAr (Kinetic Control) Imp1 Ethyl 6-ethoxy-5-methylnicotinate (Transesterification) Reagents->Imp1 Excess EtOH Solvent Imp2 6-Ethoxy-5-methylnicotinic acid (Saponification) Reagents->Imp2 Trace H2O (Hydrolysis) Imp3 Methyl 6-hydroxy-5-methylnicotinate (OH- Substitution) Reagents->Imp3 Trace H2O (OH- Attack)

Reaction pathways leading to target product and common impurities during SNAr.

Diagnostic Data: Quantitative Impurity Profiling

When analyzing your crude mixture via LC-MS or HPLC, use the following quantitative baseline to diagnose the root cause of your specific synthetic failure.

ImpurityRelative Retention Time (RRT)Acceptable Limit (w/w %)Primary Causality
Methyl 6-chloro-5-methylnicotinate (SM)1.15< 0.5%Incomplete SNAr conversion due to steric hindrance at the C5-methyl position.
Ethyl 6-ethoxy-5-methylnicotinate 1.25< 0.1%Nucleophilic attack of ethoxide on the ester carbonyl (Transesterification).
6-Ethoxy-5-methylnicotinic acid 0.45< 0.5%Saponification driven by trace H₂O reacting with alkoxide to form NaOH.
Methyl 6-hydroxy-5-methylnicotinate 0.30< 0.1%Competitive SNAr by hydroxide ions (formed via trace H₂O).

Troubleshooting FAQs

Q1: During the SNAr step, my primary isolated product is the ethyl ester (ethyl 6-ethoxy-5-methylnicotinate) instead of the desired methyl ester. Why does this happen, and how can I prevent it?

Scientist's Insight: This is a classic thermodynamic trap. You are introducing an ethoxide nucleophile to a molecule containing a methyl ester. In a protic solvent like ethanol, the ethoxide anion not only attacks the 6-position of the pyridine ring (SNAr) but also reversibly attacks the ester carbonyl. Because ethanol is present in vast molar excess as the solvent, Le Chatelier's principle drives the equilibrium entirely toward the ethyl ester via transesterification [1].

Resolution: Decouple the nucleophile from the solvent. Perform the reaction in a strictly non-nucleophilic, polar aprotic solvent such as anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). Use exactly 1.05 equivalents of solid, ethanol-free Sodium Ethoxide (NaOEt). This kinetic control allows the irreversible SNAr to proceed without providing the solvent bulk necessary to drive transesterification.

Q2: My LC-MS reveals a significant M-14 peak (or M+1 for the free acid), and my yield of the methyl ester is poor. What is causing this degradation?

Scientist's Insight: The presence of 6-ethoxy-5-methylnicotinic acid indicates saponification. Sodium ethoxide is highly hygroscopic. If your NaOEt or your solvent contains trace water, the ethoxide is rapidly protonated to form ethanol and sodium hydroxide (NaOH). Hydroxide is a smaller, harder nucleophile that will aggressively attack the methyl ester carbonyl, leading to irreversible saponification. Additionally, hydroxide can compete in the SNAr process, yielding methyl 6-hydroxy-5-methylnicotinate [2].

Resolution: This requires a self-validating anhydrous system. Titrate your NaOEt batch prior to use to confirm the absence of NaOH. Dry your THF over activated 3Å molecular sieves until the water content is <50 ppm (verified by Karl Fischer titration).

Q3: I am seeing 15-20% unreacted starting material, but increasing the reaction temperature only increases the impurity profile. How do I achieve full conversion?

Scientist's Insight: The 6-chloro position is activated by the para-nitrogen and the meta-ester group. However, the adjacent 5-methyl group exerts a mild electron-donating effect (+I) and introduces steric hindrance, which slightly raises the activation energy barrier for the formation of the Meisenheimer complex. Pushing the temperature indiscriminately accelerates side reactions (like ester cleavage) faster than the desired SNAr.

Resolution: Instead of increasing thermal energy, increase the local concentration of the reactive species. Use a coordinating additive like 15-crown-5 to strip the sodium cation away from the ethoxide, significantly increasing the nucleophilicity of the "naked" ethoxide anion at lower temperatures.

Validated Experimental Protocol: Anhydrous SNAr Workflow

This step-by-step methodology is designed as a self-validating system to synthesize methyl 6-ethoxy-5-methylnicotinate while actively suppressing transesterification and hydrolysis.

Step 1: Reagent Validation (The "Go/No-Go" Check)
  • Solvent Check: Perform a Karl Fischer Titration on your anhydrous THF. Self-Validation: Proceed only if H₂O < 50 ppm.

  • Base Titration: Dissolve a 50 mg sample of your solid NaOEt in anhydrous methanol and titrate with standard 0.1 M HCl using a phenolphthalein indicator. Self-Validation: Ensure active ethoxide purity is >95% to rule out bulk NaOH contamination.

Step 2: Reaction Assembly
  • In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of methyl 6-chloro-5-methylnicotinate (e.g., 10.0 mmol, 1.85 g) in 20 mL of anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

    • Causality: Lowering the initial temperature prevents exothermic degradation and kinetically favors the SNAr trajectory over ester attack.

Step 3: Nucleophile Addition & Monitoring
  • Suspend 1.05 eq of solid, anhydrous NaOEt (10.5 mmol, 0.71 g) in 10 mL of anhydrous THF in a separate dry vial.

  • Add the NaOEt suspension dropwise to the reaction flask over 15 minutes to prevent localized concentration spikes.

  • Allow the reaction to slowly warm to room temperature (20-25°C).

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) every 60 minutes. The starting material (Rf ~0.6) should smoothly convert to the product (Rf ~0.5). If a heavy baseline spot appears, water has breached the system and saponification is occurring.

Step 4: Controlled Quench and Isolation
  • Once conversion reaches >98% (typically 2-4 hours), cool the flask back to 0°C.

  • Quench the reaction strictly with 10 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is a mild acid that neutralizes any remaining ethoxide without lowering the pH enough to acid-hydrolyze the newly formed ester.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude methyl 6-ethoxy-5-methylnicotinate.

References

  • Catalytic SNAr of unactivated aryl chlorides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

Technical Support Center: Resolving Solubility Issues with Methyl 6-Ethoxy-5-Methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2). This functionalized pyridine derivative presents a unique "Goldilocks" solubility profile. Understanding the causality behind its solvation mechanics is critical for preventing yield loss, phase separation, and analytical discrepancies during your workflows.

Section 1: Chemical Profiling & Thermodynamic Solubility

The solubility of methyl 6-ethoxy-5-methylnicotinate is governed by the delicate balance between its polar functional groups (the pyridine nitrogen and the methyl ester) and its lipophilic substituents (the ethoxy and methyl groups).

Like baseline methyl nicotinate, it exhibits moderate to high solubility in common organic solvents but is sparingly soluble in water (). Thermodynamic modeling of related pyridine esters demonstrates that their dissolution is an endothermic process driven by entropy, strongly favoring moderately polar, aprotic environments over extreme non-polar or aqueous systems ()[1].

Table 1: Expected Solubility Profile in Common Solvents
Solvent ClassExamplesEstimated Solubility RangeMechanistic Rationale
Non-Polar Aliphatic Hexane, Heptane< 1 mg/mL (Sparingly Soluble)Insufficient solvent polarity to solvate the ester carbonyl and pyridine dipole.
Moderately Polar Aprotic DCM, EtOAc, THF> 50 mg/mL (Highly Soluble)Optimal dipole-dipole interactions; closely matches the Hildebrand solubility parameter of the molecule.
Polar Aprotic DMSO, DMF> 50 mg/mL (Soluble, Prone to Haze)Good thermodynamic solubility, but highly sensitive to trace moisture acting as an anti-solvent.
Polar Protic Methanol, Ethanol10 - 50 mg/mL (Soluble)Favorable hydrogen bonding with the pyridine nitrogen and ester carbonyl ()[2].
Aqueous Water, PBS< 0.1 mg/mL (Insoluble)High lipophilicity from the ethoxy and methyl groups prevents aqueous solvation ()[3].

Section 2: Diagnostic FAQs

Q: Why does my compound precipitate or form a thick emulsion when extracting with hexanes? A: The polar surface area contributed by the pyridine ring and the ester carbonyl makes the molecule poorly soluble in strictly non-polar aliphatic hydrocarbons. When extracting from an aqueous layer, the compound acts as a weak surfactant at the interface, causing emulsions. Solution: Switch to moderately polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to ensure complete partitioning into the organic phase.

Q: My DMSO stock solution (100 mM) appears hazy. What is the cause and how do I fix it? A: Haze in polar aprotic solvents (DMSO, DMF) is almost always caused by moisture absorption from the atmosphere. Water acts as a potent anti-solvent for lipophilic nicotinate esters ()[3]. Solution: Gently warm the solution to 37°C. If the haze persists, the DMSO has absorbed too much water. A fresh stock must be prepared using strictly anhydrous DMSO under inert conditions.

Q: How do I prevent "oiling out" (liquid-liquid phase separation) during recrystallization? A: Oiling out occurs when the compound reaches its solubility limit, but the temperature remains above the compound's melting point in that specific solvent mixture. It can also be triggered by impurities altering the thermodynamic equilibrium. Solution: Lower the concentration of your anti-solvent, seed the solution at a higher temperature, or switch to a solvent system with a steeper solubility-temperature curve (e.g., EtOAc/Heptane instead of Methanol/Water).

Section 3: Experimental Troubleshooting Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies when resolving solubility failures.

Protocol A: Rescuing a Crashed Liquid-Liquid Extraction

Objective: Recover methyl 6-ethoxy-5-methylnicotinate that has precipitated at the aqueous-organic interface.

  • Visual Inspection: Confirm the presence of a solid precipitate or a thick emulsion at the interface of your separatory funnel.

  • pH Verification: Ensure the aqueous layer is neutralized (pH 7-8) using saturated NaHCO₃. If the aqueous layer is highly acidic, the pyridine ring will protonate, forming a water-soluble salt and resisting organic extraction.

  • Solvent Adjustment: Add 10-20% (v/v) of a moderately polar co-solvent, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), directly to the funnel.

  • Agitation: Gently swirl the funnel in a circular motion. Do not shake vigorously, as this will worsen the emulsion. Continue swirling until the precipitate dissolves entirely into the organic phase.

  • Validation: Allow the layers to separate. Spot both the aqueous and organic layers on a TLC plate (UV 254 nm) to confirm the compound has fully partitioned into the organic phase.

Protocol B: Preparing Stable High-Concentration Stock Solutions

Objective: Prepare a thermodynamically stable stock solution in DMSO without moisture-induced precipitation.

  • Solvent Preparation: Use strictly anhydrous DMSO (≤0.005% water). Pierce the septum of the solvent bottle with a dry syringe flushed with Argon or Nitrogen.

  • Dissolution: Weigh the methyl 6-ethoxy-5-methylnicotinate into a dry, amber glass vial. Add the anhydrous DMSO to achieve the target concentration.

  • Thermal Equilibration: Sonicate the vial in a water bath at 30-35°C for 5 minutes. Causality: Dissolution of pyridine esters is endothermic; gentle heat overcomes the activation energy barrier for solvation without degrading the ester ()[1].

  • Validation (Nephelometry): Measure the light scattering of the solution. A perfectly clear solution will have baseline scattering. Any increase indicates micro-precipitates.

  • Storage: Blanket the vial headspace with Argon before sealing. Store at room temperature or 4°C. Note: Freezing and thawing DMSO can induce transient precipitation. Always re-warm and vortex before subsequent use.

Section 4: Visual Workflows & Mechanisms

Mechanism Molecule Methyl 6-ethoxy- 5-methylnicotinate Pyridine Pyridine Ring (Basic, H-bond acceptor) Molecule->Pyridine Ester Methyl Ester (Polar, Dipole interactions) Molecule->Ester Alkyl Ethoxy & Methyl Groups (Lipophilic, Steric bulk) Molecule->Alkyl Solvent Optimal Solvents: DCM, EtOAc, THF Pyridine->Solvent Requires moderate polarity Ester->Solvent Favorable dipole-dipole Alkyl->Solvent Prevents aqueous dissolution

Mechanistic drivers of methyl 6-ethoxy-5-methylnicotinate solubility in organic solvents.

G Start Solubility Issue Detected Dec1 Is the solvent highly non-polar (e.g., Hexane)? Start->Dec1 Act1 Switch to DCM, EtOAc, or add THF co-solvent Dec1->Act1 Yes Dec2 Is it a polar aprotic solvent (DMSO) with haze? Dec1->Dec2 No Act2 Check for moisture. Dry solvent & warm gently. Dec2->Act2 Yes Dec3 Is it precipitating during concentration? Dec2->Dec3 No Act3 Avoid over-concentration. Maintain thermodynamic equilibrium. Dec3->Act3 Yes

Troubleshooting decision tree for resolving solubility failures of nicotinate esters.

References

  • [2] Shao, X., et al. "Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures." Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

  • [1] MDPI. "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents." MDPI Open Access Journals. URL: [Link]

Sources

Technical Support Center: Preventing Base-Catalyzed Hydrolysis of Methyl 6-Ethoxy-5-Methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and preventative strategies for a common challenge in organic synthesis: the base-catalyzed hydrolysis of methyl 6-ethoxy-5-methylnicotinate. Our goal is to equip you with the foundational knowledge and practical protocols to navigate this issue effectively, ensuring the integrity of your synthetic pathways.

Introduction: The Challenge of Ester Hydrolysis

Methyl 6-ethoxy-5-methylnicotinate is a valuable intermediate in pharmaceutical synthesis. However, its ester functional group is susceptible to hydrolysis, particularly under basic conditions, a reaction also known as saponification.[1][2] This unwanted side reaction can lead to the formation of the corresponding carboxylate salt, reducing the yield of the desired product and complicating purification processes. Understanding the factors that influence this reaction is the first step toward preventing it.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the handling and reaction of methyl 6-ethoxy-5-methylnicotinate.

Q1: I'm observing the formation of a polar byproduct that I suspect is the carboxylic acid. How can I confirm this?

A1: The most common polar byproduct is indeed the corresponding carboxylic acid, 6-ethoxy-5-methylnicotinic acid. You can confirm its presence using a few analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid will have a significantly lower Rf value than the starting ester due to its increased polarity. It will often streak on the TLC plate unless a small amount of acid (e.g., acetic acid) is added to the eluent.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring reaction progress and identifying byproducts.[3][4][5] The carboxylic acid will have a different retention time than the ester. Developing a method that resolves both the starting material and the potential hydrolyzed product is crucial for accurate monitoring.

  • Spectroscopic Methods:

    • ¹H NMR: The most telling sign is the disappearance of the methyl ester singlet (usually around 3.9-4.0 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm, though it can exchange with deuterated solvents).

    • IR Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretching frequency.

Q2: Why is my ester hydrolyzing even when I'm using non-aqueous, aprotic solvents?

A2: This is a common pitfall. While you may be using anhydrous solvents, several sources of water can be inadvertently introduced:

  • Reagents: Some reagents are hygroscopic and can absorb moisture from the atmosphere. Ensure all reagents are properly dried and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Glassware: Improperly dried glassware is a frequent source of water contamination. Always oven-dry or flame-dry your glassware before use.

  • Atmosphere: Exposure to the ambient atmosphere, especially on humid days, can introduce enough moisture to cause hydrolysis, particularly if a strong base is present.

Q3: I need to perform a reaction on another part of the molecule that requires basic conditions. How can I protect the methyl ester?

A3: This is where the concept of "orthogonal protection" is critical.[6][7][8] An orthogonal protecting group is one that can be removed under conditions that do not affect other functional groups in the molecule.[6][8] Since the methyl ester is base-labile, you need a protecting group for another functionality that is stable to base but can be removed under acidic, hydrogenolysis, or other non-basic conditions.[6]

For instance, if you need to protect an amine, a tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to base but readily cleaved with acid.[6] Conversely, if you have a carboxylic acid that needs to be protected while you manipulate the methyl ester, a benzyl ester could be used, as it is stable to base but can be removed by hydrogenolysis.[6]

Q4: Are there any bases that are less likely to cause hydrolysis?

A4: Yes, the choice of base is critical. Sterically hindered, non-nucleophilic bases are generally preferred when you want to avoid nucleophilic attack at the ester carbonyl. Examples include:

  • Diisopropylethylamine (DIPEA or Hünig's base)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): While these are inorganic bases, their lower solubility in many organic solvents can sometimes moderate their reactivity.

However, even these bases can promote hydrolysis if water is present. The key is to maintain strictly anhydrous conditions.

Understanding the Mechanism: Base-Catalyzed Hydrolysis

The susceptibility of methyl 6-ethoxy-5-methylnicotinate to base-catalyzed hydrolysis stems from the electrophilic nature of the ester's carbonyl carbon. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1]

Base-Catalyzed Hydrolysis Ester Methyl 6-ethoxy-5-methylnicotinate Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH Hydroxide (OH⁻) OH->Intermediate Carboxylate Carboxylate Anion OH->Carboxylate CarboxylicAcid 6-Ethoxy-5-methylnicotinic Acid Intermediate->CarboxylicAcid 2. Elimination Methoxide Methoxide (CH₃O⁻) Intermediate->Methoxide CarboxylicAcid->Carboxylate 3. Deprotonation (Irreversible) Carboxylate->CarboxylicAcid Acidic Workup Methanol Methanol (CH₃OH)

Caption: Mechanism of base-catalyzed ester hydrolysis.

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[9]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion as a leaving group, which yields the carboxylic acid.[9]

  • Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the basic methoxide or another hydroxide ion. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[1][10]

Factors Influencing Hydrolysis Rate

Several factors can influence the rate of this undesirable reaction:

FactorInfluence on Hydrolysis RateRationale
Base Strength & Concentration Increases with stronger, more concentrated basesA higher concentration of hydroxide ions increases the frequency of nucleophilic attack on the ester carbonyl.
Temperature Increases with higher temperaturesAs with most chemical reactions, providing more thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions.
Steric Hindrance Decreases with increased steric bulk around the esterBulky groups near the reaction center can physically block the approach of the nucleophile, slowing the reaction.[11][12][13]
Electronic Effects The electron-withdrawing nature of the pyridine ring increases susceptibility to nucleophilic attack.The nitrogen atom in the pyridine ring and its position relative to the ester group can influence the electron density at the carbonyl carbon, making it more electrophilic.[14]
Solvent Protic solvents can accelerate hydrolysisProtic solvents (like water and alcohols) can stabilize the negatively charged transition state through hydrogen bonding, lowering the activation energy.

Preventative Strategies and Alternative Methods

To circumvent base-catalyzed hydrolysis, consider the following approaches:

Strict Anhydrous Conditions

This is the most straightforward preventative measure.

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere to exclude atmospheric moisture.

  • Dry Reagents: Ensure all reagents are anhydrous. If necessary, dry them using appropriate methods before use.

Alternative Non-Hydrolytic Deprotection Methods

If the goal is to obtain the carboxylic acid, several non-hydrolytic methods can be employed to cleave the methyl ester.[15] These methods are particularly useful when other parts of the molecule are sensitive to water or basic conditions.[16]

Alternative Deprotection Start Methyl 6-ethoxy-5-methylnicotinate Thiolate Thiolate-Mediated (e.g., LiSPr/HMPA) Start->Thiolate LewisAcid Lewis Acid-Mediated (e.g., BBr₃, TMSI) Start->LewisAcid Enzymatic Enzymatic Hydrolysis (e.g., Lipase) Start->Enzymatic Product 6-Ethoxy-5-methylnicotinic Acid Thiolate->Product LewisAcid->Product Enzymatic->Product

Caption: Decision tree for alternative ester deprotection methods.

Protocol 1: Thiolate-Mediated Demethylation

This method utilizes a soft nucleophile to attack the methyl group of the ester in an Sₙ2 fashion.

Reagents:

  • Sodium thiophenoxide (NaSPh) or Lithium propanethiolate (LiSPr)

  • Anhydrous N,N-dimethylformamide (DMF) or Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen)

Procedure:

  • Dissolve methyl 6-ethoxy-5-methylnicotinate in anhydrous DMF.

  • Add 2-3 equivalents of sodium thiophenoxide.

  • Heat the reaction mixture to 100-150 °C and monitor by TLC or HPLC.

  • Upon completion, cool the reaction, dilute with water, and acidify to protonate the carboxylate.

  • Extract the product with an organic solvent.

Protocol 2: Lewis Acid-Mediated Cleavage

Strong Lewis acids can coordinate to the carbonyl oxygen, facilitating the cleavage of the O-methyl bond.

Reagents:

  • Boron tribromide (BBr₃) or Trimethylsilyl iodide (TMSI)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the ester in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Slowly add 1.1-1.5 equivalents of BBr₃ (or TMSI).

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC/HPLC).

  • Carefully quench the reaction by adding methanol or water.

  • Extract the product.

Enzymatic Hydrolysis

For highly sensitive substrates, enzymatic hydrolysis offers a mild and often highly selective alternative.[15][17] Lipases are commonly used for this purpose.

Reagents:

  • A suitable lipase (e.g., from Candida antarctica, Novozym® 435)[18]

  • Phosphate buffer

  • An organic co-solvent (e.g., THF or acetone) if solubility is an issue

Procedure:

  • Suspend the ester in a phosphate buffer (pH ~7).

  • Add the lipase (often immobilized on a solid support).

  • Stir the mixture at a controlled temperature (e.g., 37 °C).

  • Monitor the reaction progress by HPLC.

  • Upon completion, filter off the enzyme and isolate the product from the aqueous solution by acidification and extraction.

Monitoring the Reaction

Effective reaction monitoring is crucial for minimizing byproduct formation.

  • UHPLC for Rapid Analysis: Ultrahigh-performance liquid chromatography (UHPLC) can provide real-time or near-real-time quantitative data on the consumption of starting material and the formation of products and byproducts, with cycle times as low as 1.5 minutes.[5]

  • Spectrophotometric and Fluorimetric Assays: Continuous monitoring can sometimes be achieved using spectrophotometric or fluorimetric methods, especially in kinetic studies.[19][20] For instance, a pH-sensitive dye can be used to track the production of protons during hydrolysis.[19]

Conclusion

Preventing the base-catalyzed hydrolysis of methyl 6-ethoxy-5-methylnicotinate hinges on a thorough understanding of the reaction mechanism and the factors that influence its rate. By implementing stringent anhydrous techniques, selecting appropriate non-nucleophilic bases, and considering alternative non-hydrolytic deprotection methods when necessary, researchers can significantly improve reaction outcomes. The strategic use of orthogonal protecting groups is also a cornerstone of synthesizing complex molecules containing this and other sensitive functionalities.

References

  • Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.
  • dM-Dim for Carboxylic Acid Protection. (2018, March 27). National Institutes of Health.
  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Methyl Esters. Organic Chemistry Portal.
  • Hydrolysis kinetics of the prodrug myristyl nicotinate. (2022, December 9). Taylor & Francis.
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry - ACS Publications.
  • A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. (1996). Journal of Pharmaceutical and Biomedical Analysis.
  • Kinetic and biocatalytic evaluation of dodecyl nicotinate hydrolysis in aqueous buffers and biological media. (2026, February 2). Taylor & Francis.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.).
  • Selective deprotection of esters using magnesium and methanol. (1994, August 22). Semantic Scholar.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules†. (2020, February 5). National Institutes of Health.
  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023, June 19). LCGC International.
  • Protective Groups. Organic Chemistry Portal.
  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022, January 26). ACS Central Science.
  • Deprotection: The Concept of Orthogonal Sets. (n.d.).
  • Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry - ACS Publications.
  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10).
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019, July 17). MDPI.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.
  • Kinetic studies in ester hydrolysis. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • BASE CATALYSED HYDROLYSIS OF ESTER. (2020, August 24). YouTube.
  • Ester Deprotection. (2026, March 16). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Rate studies on the hydrolysis of niacinamide. Semantic Scholar.
  • Need to hydrolyze methyl esters but compound is water sensitive. (2025, November 5). Reddit.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 6). Open Access Research Journal of Chemistry and Pharmacy.
  • Hydrolysis of Esters. University of Calgary.
  • Kinetic studies in ester hydrolysis. (n.d.).
  • Pyridines. (n.d.).
  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. (2008, February 20).
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.).
  • Steric hindrance – Knowledge and References. Taylor & Francis.
  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed.
  • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry.
  • hydrolysis of esters. Chemguide.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025, February 26).
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (n.d.). National Institutes of Health.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). arkat usa.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2024, August 22). Journal of the American Chemical Society - ACS Publications.
  • Base hydrolysis of esters. (2022, March 11). YouTube.
  • Study of Solvent Effect on Alkali catalysed Hydrolysis of Methyl nicotinate in Water-Dioxane Medium. (2021, March 4).
  • TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Organic Syntheses Procedure.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021, March 25). PubMed.
  • Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof. Google Patents.
  • Methyl Nicotinate: uses and Synthesis method. (2024, December 30). ChemicalBook.
  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.
  • Recent trends in the chemistry of pyridine N-oxides. The Vespiary.

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-Methylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 5-methylnicotinate derivatives—critical intermediates in the production of antihistamines (such as Rupatadine) and complex coordination assemblies—is frequently plagued by persistent byproducts. Because downstream purification of these derivatives is notoriously difficult due to structural similarities, byproduct mitigation must be engineered directly into the synthetic workflow.

This guide addresses the most common mechanistic failures and provides self-validating protocols to ensure high-purity yields.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a persistent dimeric impurity in my downstream N-alkylation reactions? Causality: Dimeric impurities are almost always an artifact of the very first oxidation step. The starting material, 5-methylnicotinic acid, often contains substantial amounts of pyridine-3,5-dicarboxylic acid, which is formed by the over-oxidation of 3,5-lutidine (1)[1]. During esterification, this di-acid is converted into dimethyl pyridine-3,5-dicarboxylate. If not removed, this impurity propagates through subsequent reduction and chlorination steps to form 3,5-bis(chloromethyl)pyridine, which then reacts with two equivalents of your target amine to form a dimer (2)[2]. Solution: Implement strict stoichiometric control during the KMnO₄ oxidation of 3,5-lutidine. Alternatively, rigorously purify the 5-methylnicotinic acid intermediate via recrystallization before proceeding to esterification.

Q2: How do I prevent the formation of quaternary ammonium salts during the final condensation? Causality: Many 5-methylnicotinate derivatives contain a tertiary amine. Unreacted alkyl halides (e.g., 3-chloromethyl-5-methylpyridine) from the previous step can act as electrophiles, attacking the tertiary amine of the newly formed product to generate a quaternary ammonium salt (2)[2]. Solution: Ensure complete consumption of the chloromethyl intermediate. Use a slight excess of the secondary amine during condensation, and strictly control the reaction temperature to favor the primary N-alkylation over the secondary quaternization.

Q3: I am losing yield during the workup of methyl 5-methylnicotinate. What causes this hydrolysis? Causality: The esterification of 5-methylnicotinic acid using thionyl chloride (SOCl₂) and methanol generates significant amounts of HCl. During the aqueous workup, if strong bases (like NaOH) are used to neutralize the acid, the localized high pH catalyzes the hydrolysis of the newly formed ester back into the starting carboxylic acid. Solution: Neutralization must be performed using a mild base under cold conditions. Adjust the pH to 7.5–9 using aqueous ammonia in an ice bath to protect the ester linkage (3)[3].

Q4: Why are N-oxide degradation products appearing in my final API? Causality: The pyridine nitrogen is highly susceptible to oxidation under oxidative stress conditions (2)[2]. This occurs if peroxide-forming solvents (like ethers) are used or if the product is exposed to atmospheric oxygen and light for prolonged periods. Solution: Use freshly distilled, degassed solvents and store all pyridine-containing intermediates under an inert argon or nitrogen atmosphere.

Section 2: Quantitative Impurity Tracking

To facilitate easy comparison and tracking, the following table summarizes the key quantitative parameters and origins of common byproducts in this synthetic pathway.

Impurity ClassificationChemical OriginMechanistic TriggerMitigation Strategy
Dimeric Impurity Pyridine-3,5-dicarboxylic acidOver-oxidation of 3,5-lutidine propagating to a di-chloride intermediate.Limit KMnO₄ equivalents; monitor di-acid levels to <0.5% before esterification.
Quaternary Salt 3-Chloromethyl-5-methylpyridineExcess alkyl halide reacting with the tertiary amine of the final product.Optimize stoichiometric ratios; ensure complete consumption of the alkyl halide.
N-Oxide Product Pyridine ring oxidationOxidative stress (e.g., peroxides in solvents) oxidizing the pyridine nitrogen.Degas solvents; store intermediates under inert atmosphere (N₂/Ar).
Unreacted Acid 5-Methylnicotinic acidBase-catalyzed hydrolysis during aggressive aqueous workup.Neutralize carefully to pH 7.5-9 with ammonia in an ice bath.
Section 3: Validated Experimental Protocols

The following workflows are designed as self-validating systems. By strictly adhering to the in-process controls (IPCs), researchers can prevent the propagation of the byproducts described above.

Protocol A: Esterification to Methyl 5-Methylnicotinate

Objective: Synthesize the methyl ester while preventing base-catalyzed hydrolysis during workup.

  • Preparation: In a dry, round-bottom flask under nitrogen, suspend 1 molar equivalent of 5-methylnicotinic acid in 10 molar equivalents of anhydrous methanol.

  • Activation: Slowly add 5 molar equivalents of thionyl chloride (SOCl₂) dropwise over 10-15 minutes. Maintain the internal temperature below 40°C to prevent uncontrolled exotherms and side reactions (3)[3].

  • Reflux: Heat the reaction mixture to 60-90°C and maintain reflux for 3 hours. IPC: Verify complete consumption of the starting material via TLC/HPLC.

  • Concentration: Cool the mixture to 58°C and remove excess methanol and SOCl₂ via rotary evaporation under reduced pressure.

  • Neutralization (Critical Step): Cool the concentrated residue to room temperature and add ice water to create an aqueous solution. Place the flask in an ice bath and carefully adjust the pH to 7.5 using aqueous ammonia. Causality Note: Ammonia provides a buffered neutralization, preventing the ester hydrolysis that occurs with NaOH (3)[3].

  • Extraction & Drying: Extract the aqueous phase with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate until the moisture content is reduced to <0.5 wt%. Filter and concentrate to yield purified methyl 5-methylnicotinate.

Protocol B: Reduction to 5-Methyl-3-pyridylmethanol

Objective: Reduce the ester to the corresponding alcohol without over-reducing the pyridine ring.

  • Preparation: Dissolve the purified methyl 5-methylnicotinate in anhydrous methanol (2)[2].

  • Reduction: Slowly add sodium borohydride (NaBH₄) in small portions under continuous stirring. Causality Note: NaBH₄ is preferred over stronger reducing agents (like LiAlH₄) to prevent the reduction of the pyridine ring and to ensure a safer, scalable process.

  • Heating: Heat the mixture to 55°C for 1 hour. IPC: Monitor the disappearance of the ester peak via HPLC.

  • Workup: Quench the reaction carefully with water to destroy excess NaBH₄, extract with ethyl acetate, dry, and concentrate to isolate the alcohol intermediate.

Section 4: Mechanistic Pathway Visualization

The following diagram illustrates how the initial over-oxidation byproduct propagates through the synthetic sequence to form the problematic dimeric impurity.

Pathway Lut 3,5-Lutidine (Starting Material) MonoAcid 5-Methylnicotinic Acid Lut->MonoAcid KMnO4 Oxidation DiAcid Pyridine-3,5-dicarboxylic Acid Lut->DiAcid Over-oxidation Ester Methyl 5-methylnicotinate MonoAcid->Ester SOCl2, MeOH Alcohol 5-Methyl-3-pyridylmethanol Ester->Alcohol NaBH4 Reduction Chloride 3-Chloromethyl-5-methylpyridine Alcohol->Chloride SOCl2 Chlorination Target Target Derivative (e.g., Rupatadine) Chloride->Target Amine Condensation DiEster Dimethyl pyridine-3,5-dicarboxylate DiAcid->DiEster SOCl2, MeOH DiAlcohol Pyridine-3,5-dimethanol DiEster->DiAlcohol NaBH4 Reduction DiChloride 3,5-Bis(chloromethyl)pyridine DiAlcohol->DiChloride SOCl2 Chlorination Dimer Dimer Impurity DiChloride->Dimer Excess Amine Condensation

Mechanistic pathway of dimer impurity formation during 5-methylnicotinate derivative synthesis.

References
  • EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate.
  • Application Notes and Protocols for the Synthesis and Characterization of Rupatadine Fumarate Rel
  • Preparation process of Rupatadine.

Sources

Technical Support Center: Optimizing Chromatographic Separation of Methyl 6-Ethoxy-5-Methylnicotinate Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and quantifying methyl 6-ethoxy-5-methylnicotinate .

This molecule presents a unique triad of chromatographic challenges: a basic pyridine nitrogen (prone to secondary interactions), an ethoxy ether, and a methyl ester (susceptible to hydrolysis and transesterification). The following troubleshooting guides, empirical data, and self-validating protocols are structured to help you achieve robust, reproducible separations.

I. Troubleshooting Guides & FAQs

Q1: Why does methyl 6-ethoxy-5-methylnicotinate exhibit severe peak tailing on my standard C18 column, and how can I fix it? A: Peak tailing for this compound is rarely a physical column issue; it is a chemical causality. It is primarily caused by on the silica surface. Because the pKa of the pyridine nitrogen is typically around 5.2, and unreacted silanols have a pKa of 3.5–4.5, running a neutral mobile phase leaves both species ionized, creating a strong secondary ion-exchange retention mechanism.

  • The Solution: 1[1]. By adjusting the aqueous phase to pH 2.5–3.0 using 0.1% formic acid, you protonate (neutralize) the silanols. If tailing persists, switch to a polar-embedded or heavily end-capped C18 column designed to sterically shield residual silanols.

Q2: I am observing a closely eluting "ghost peak" that increases in area over time. What is causing this degradation? A: You are likely observing in situ transesterification or hydrolysis. If you are using ethanol as a sample diluent, trace acidic or basic impurities will catalyze the conversion of your target methyl ester into an ethyl ester (ethyl 6-ethoxy-5-methylnicotinate). Alternatively, exposure to high pH mobile phases will hydrolyze the ester into the free acid (6-ethoxy-5-methylnicotinic acid).

  • The Solution: Never use ethanol for the sample preparation of methyl esters. 2 or the mobile phase[2]. Maintain a slightly acidic mobile phase to protect the ester linkage.

Q3: How can I improve the resolution between my target molecule and structurally similar synthetic impurities (e.g., des-ethoxy or des-methyl derivatives)? A: When separating closely related nicotinate derivatives, manipulating the organic modifier often yields better results than changing the gradient slope. Methanol provides different hydrogen-bonding selectivity compared to acetonitrile.

  • The Solution: 3[3]. This leverages both the dipole-dipole interactions of acetonitrile and the hydrogen-bond donating capacity of methanol, maximizing the separation factor ( α ) for subtle structural differences.

II. Quantitative Data Presentation

The table below summarizes the quantitative impact of the aforementioned physicochemical adjustments on system suitability parameters.

Parameter OptimizationSuboptimal ConditionOptimized ConditionPeak Asymmetry ( As​ )Resolution ( Rs​ )
Mobile Phase pH Unbuffered Water (pH ~6.0)0.1% Formic Acid (pH ~2.7)2.8 (Severe Tailing)1.1 (Co-elution)
Stationary Phase Standard C18 (Non-endcapped)Polar-embedded C181.9 (Moderate Tailing)1.5 (Baseline)
Organic Modifier 100% Acetonitrile50:50 MeOH:MeCN1.4 (Acceptable)1.3 (Partial overlap)
Combined Method Standard C18 + Water/MeCNPolar-embedded C18 + pH 2.7 Buffer + MeOH/MeCN1.05 (Symmetrical) > 2.5 (Robust)

III. Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) as a self-validating gatekeeper. If the causality of the method is compromised (e.g., buffer degradation), the SST will fail, preventing the generation of erroneous data.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. The expected pH is ~2.7.

  • Mobile Phase B (Organic): Mix 500 mL of HPLC-grade Methanol with 500 mL of HPLC-grade Acetonitrile.

Step 2: System Suitability Testing (The Validation Gate)

  • Prepare an SST solution containing 50 µg/mL of methyl 6-ethoxy-5-methylnicotinate and 5 µg/mL of nicotinic acid (a highly polar degradation marker) in Methanol.

  • Inject 5 µL onto a Polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) at 40°C.

  • Run a gradient from 10% B to 90% B over 15 minutes at 1.0 mL/min. UV detection at 254 nm.

  • Validation Criteria: Proceed to sample analysis only if the Tailing Factor ( Tf​ ) of the main peak is ≤1.2 and the Resolution ( Rs​ ) between nicotinic acid and the main peak is ≥3.0 .

Step 3: Sample Preparation & Execution

  • Accurately weigh the experimental mixture and dissolve it entirely in HPLC-grade Methanol to achieve a target concentration of ~100 µg/mL.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Inject the sample using the validated gradient method from Step 2.

IV. Troubleshooting Visualization

TroubleshootingWorkflow Start Analyze Methyl 6-ethoxy- 5-methylnicotinate Mixture CheckPeak Assess Peak Shape & Resolution Start->CheckPeak Tailing Issue: Severe Peak Tailing (Asymmetry > 1.5) CheckPeak->Tailing Tailing Coelution Issue: Co-elution with Impurities/Degradants CheckPeak->Coelution Poor Resolution Action1 Adjust Mobile Phase pH to 2.5 - 3.0 (Formic Acid) Tailing->Action1 Action3 Optimize Gradient: MeCN/H2O Ratio Coelution->Action3 Action2 Use End-capped or Polar-embedded C18 Action1->Action2 If tailing persists Success Optimal Separation Achieved Action2->Success Action4 Check Sample Diluent (Avoid Ethanol) Action3->Action4 If transesterification suspected Action4->Success

Workflow for troubleshooting HPLC separation of methyl 6-ethoxy-5-methylnicotinate mixtures.

V. References

  • Agilent Technologies. "Choosing HPLC Columns for Rapid Method Development." Available at:[Link]

  • MDPI. "Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD." Available at:[Link]

Sources

Technical Support Center: Refining Extraction Protocols for Methyl 6-ethoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Note on Analogue-Based Method Development

This guide provides in-depth technical support for the liquid-liquid extraction (LLE) of methyl 6-ethoxy-5-methylnicotinate from aqueous layers. As this is a highly specific molecule, publicly available data is limited. Therefore, the principles, protocols, and troubleshooting advice herein are expertly synthesized from established methodologies for structurally similar pyridine derivatives and nicotinate esters, such as methyl 6-methylnicotinate.[1] This analogue-based approach provides a robust and scientifically-grounded framework for developing and optimizing your specific extraction protocol.

Part 1: Foundational Principles of Extraction

A successful extraction hinges on understanding the physicochemical properties of the target molecule. Methyl 6-ethoxy-5-methylnicotinate is a neutral ester with a basic nitrogen atom in the pyridine ring, making its solubility highly dependent on pH.

  • The Role of pH: At neutral or basic pH, the pyridine nitrogen is unprotonated, rendering the molecule relatively nonpolar and favoring its partition into an organic solvent. In acidic conditions (pH < ~4-5), the nitrogen atom becomes protonated, forming a pyridinium salt. This salt is ionic and thus highly soluble in the aqueous layer, which would drastically reduce extraction efficiency.[2] Therefore, controlling the pH of the aqueous layer is the most critical parameter.

  • Solvent Selection: The ideal extraction solvent should be immiscible with water, have a high affinity for the target compound, a low boiling point for easy removal, and be relatively non-reactive.[3] For nicotinate esters, common choices include ethyl acetate, dichloromethane (DCM), and chloroform.[4][5]

Part 2: Standard Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a validated starting point for the extraction of methyl 6-ethoxy-5-methylnicotinate from a typical post-reaction aqueous mixture.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Neutralization cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Workup & Isolation A Crude Aqueous Reaction Mixture B Adjust pH to 7-8 with Sat. NaHCO₃ Solution A->B C Transfer to Separatory Funnel B->C D Add Organic Solvent (e.g., Ethyl Acetate) C->D E Gently Invert Funnel with Venting D->E F Separate Layers E->F G Repeat Extraction of Aqueous Layer (2x) F->G H Combine Organic Layers G->H I Wash with Brine H->I J Dry over Anhydrous Na₂SO₄ I->J K Filter Drying Agent J->K L Concentrate under Reduced Pressure K->L M Purified Product L->M

Caption: Standard workflow for liquid-liquid extraction of the target compound.

Step-by-Step Methodology
  • Neutralization: Cool the aqueous reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is between 7 and 8.[6] This ensures the pyridine nitrogen is not protonated.

  • First Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Add an equal volume of ethyl acetate.[6]

  • Mixing: Stopper the funnel and gently invert it 10-15 times, venting frequently by opening the stopcock to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[7]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer (ethyl acetate) in a clean Erlenmeyer flask.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh portions of ethyl acetate. This ensures maximum recovery of the product from the aqueous phase.

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with one portion of brine (saturated NaCl solution). The brine wash helps to remove bulk water from the organic layer and aids in breaking minor emulsions.[7]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.

  • Isolation: Filter the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 6-ethoxy-5-methylnicotinate.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the extraction process in a question-and-answer format.

Q1: My final yield is very low. Where did my product go?

A1: Low recovery is typically due to the product remaining in the aqueous layer. This can be caused by several factors:

  • Probable Cause 1: Incorrect pH. If the aqueous layer is even slightly acidic, a portion of your product will be protonated and remain in the water.

    • Solution: Before extraction, ensure the pH is definitively neutral or slightly basic (pH 7-8) using a pH meter or test strips.

  • Probable Cause 2: Insufficient Extractions. A single extraction is often incomplete. Partitioning is an equilibrium process, and multiple extractions are needed to move the majority of the product into the organic phase.

    • Solution: Always perform at least three extractions and combine the organic layers.

  • Probable Cause 3: High Water Solubility. The ethoxy and methyl nicotinate groups confer some water solubility.

    • Solution: Employ the "Salting-Out" Effect. Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).[8] The salt ions hydrate, reducing the amount of "free" water available to dissolve your organic product and driving it into the organic phase.[9][10]

Troubleshooting Summary: Low Yield
Symptom Probable Cause Recommended Action
Low product recoveryAqueous layer is acidic (pH < 7)Adjust pH to 7-8 with NaHCO₃ before extraction.
Insufficient number of extractionsPerform a minimum of three extractions.
High aqueous solubility of productSaturate the aqueous layer with NaCl or Na₂SO₄ (Salting-Out).[8][9]

Q2: I've formed a thick, stable emulsion between the layers. How do I break it?

A2: Emulsion formation is a common problem, especially with complex reaction mixtures containing surfactant-like impurities.[3][7]

  • Probable Cause 1: Vigorous Shaking. Overly aggressive mixing increases the surface area between the two immiscible liquids, promoting emulsion.

    • Solution: Instead of shaking, gently swirl or invert the separatory funnel.[7] This provides sufficient contact for extraction without high shear forces.

  • Probable Cause 2: Surfactant-like Impurities.

    • Solution 1: Add Brine. Adding a saturated NaCl solution increases the ionic strength of the aqueous phase, which can help force the two phases to separate.[7][11]

    • Solution 2: Centrifugation. If the volume is manageable, centrifuging the mixture can provide the force needed to break the emulsion.[7]

    • Solution 3: Filtration. Pass the emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the droplets.

    • Solution 4: Patience. Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to several hours) is sufficient for the emulsion to break.[11]

Q3: My final product is contaminated with the starting material, 6-ethoxy-5-methylnicotinic acid. How do I remove it?

A3: This is a classic purification challenge that is easily solved with an acid-base extraction workup. The acidic carboxylic acid can be converted to its water-soluble salt, while the neutral ester product remains in the organic layer.

  • Solution: After the initial extractions, wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[1] The base will deprotonate the acidic starting material, pulling the resulting carboxylate salt into the aqueous wash layer. This aqueous layer can then be discarded. Follow this with a water or brine wash to remove any residual bicarbonate solution.

Acid-Base Purification Workflow

G start Combined Organic Layer (in Separatory Funnel) {Ester (Neutral) | Acid (Impurity)} wash Add Saturated NaHCO₃ (Aqueous Base) start->wash separate Separate Layers wash->separate organic_layer Organic Layer {Ester (Purified)} separate->organic_layer Contains Product aqueous_layer Aqueous Layer (Discard) {Sodium Carboxylate Salt} separate->aqueous_layer Contains Impurity

Caption: Logic for removing acidic impurities from the neutral ester product.

Q4: Why won't my solvents form two distinct layers?

A4: This occurs when a water-miscible organic solvent, such as methanol, ethanol, or THF, is present from the preceding reaction step.[11]

  • Solution 1 (Preferred): Before beginning the extraction, remove the water-miscible solvent from your crude reaction mixture using a rotary evaporator. Then, redissolve the residue in water and proceed with the extraction.

  • Solution 2 (If removal is not possible): Add significant amounts of both water and your extraction solvent (e.g., ethyl acetate) to the single phase. Then, add a large amount of brine. This will force the phase separation, although it is a less precise method.[11]

Part 4: Data & Reference Tables
Table 1: Comparison of Common Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)Properties & Cautions
Ethyl Acetate 0.90277.1Good general-purpose solvent. Less dense than water. Flammable. Susceptible to hydrolysis with strong acid/base.
Dichloromethane (DCM) 1.3339.6Excellent solvent for many organics. Denser than water.[12] Low boiling point makes for easy removal. Potential carcinogen; handle in a fume hood.
Chloroform 1.4961.2Good solvent, but more toxic than DCM. Denser than water.[5]
Diethyl Ether 0.71334.6Less dense than water. Extremely flammable and prone to peroxide formation.
Table 2: Recommended Salts for the "Salting-Out" Effect
SaltFormulaKey Advantages
Sodium Chloride NaClInexpensive and readily available. Effective for increasing ionic strength.[8]
Sodium Sulfate Na₂SO₄Highly effective due to the production of three ions upon dissociation, leading to high ionic strength.[8][13]
Potassium Carbonate K₂CO₃Very effective, particularly for separating water-miscible solvents like alcohols from water. Creates a basic solution.[8]
References
  • Vertex AI Search. (2025, February 19). Salting Out During Extraction In The Centrifugal Extractor.
  • Stark, D. (2023, August 1). Enhancing Extractions by Salting Out.
  • Majors, R. E. (2026, April 1). Salting-out Liquid-Liquid Extraction (SALLE).
  • Zain, N. N. M., et al. (2022, November).
  • PubMed. (2014, August 15).
  • Google Patents. (n.d.).
  • Vertex AI Search. (2024, September 18). Common Problems In Solvent Extraction Systems.
  • ResearchGate. (2025, October 8). (PDF)
  • Google Patents. (n.d.).
  • Benchchem. (2025, December). Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds.
  • Benchchem. (2025).
  • Liscouski, J. (2026, April 1). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Safety Data Sheet. (n.d.).
  • CymitQuimica. (n.d.).
  • ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series | Organic Process Research & Development.
  • Selleck Chemicals. (n.d.).
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (n.d.).
  • University of York. (n.d.). Problems with extractions - Chemistry Teaching Labs.
  • ResearchGate. (2017, August 13).
  • ResearchGate. (n.d.). Multivariate optimization of a green procedure for determination of emerging polycyclic aromatic nitrogen heterocycles in PM2.5 from sites with different characteristics | Request PDF.
  • ACS Publications. (2009, February 6). Removal of Common Organic Solvents from Aqueous Waste Streams via Supercritical CO2 Extraction.
  • PMC. (2008, September 24).
  • PSE Community.org. (2021, October 20). Upgrading of Wash Oil through Reduction of Nitrogen-Containing Compounds.
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (n.d.). A Comparative Guide to the Reproducibility of Methyl 2-(aminomethyl)
  • ScienceDirect. (2020, January 4).
  • ChemicalBook. (2026, January 13).
  • PDF Document. (n.d.). (48)
  • PMC. (2020, May 26).
  • MDPI. (2024, July 25). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction.
  • IJPPR. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.
  • NIST WebBook. (n.d.).
  • PrepChem.com. (n.d.).
  • Benchchem. (2025).
  • MDPI. (n.d.).

Sources

Technical Support Center: Maximizing Catalyst Turnover in Methyl 6-Ethoxy-5-Methylnicotinate Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization campaigns involving complex, heteroaromatic building blocks. Methyl 6-ethoxy-5-methylnicotinate presents a classic dichotomy in transition-metal catalysis: while it is a highly valuable pharmaceutical intermediate, its inherent electronic and steric properties routinely cause severe catalyst deactivation.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and field-proven strategies required to achieve high Turnover Numbers (TON) and Turnover Frequencies (TOF) when subjecting this scaffold to cross-coupling or C–H functionalization.

Mechanistic Troubleshooting & FAQs

Q1: Why does my catalyst die (low TON) when using methyl 6-ethoxy-5-methylnicotinate, despite the 6-ethoxy group providing steric bulk? A1: Catalyst deactivation in the presence of pyridine ligands typically occurs through a mechanism known as catalyst poisoning. The nitrogen atom (N1) in the pyridine ring acts as a strong Lewis base, coordinating tightly to the active metal center (e.g., Pd(II) or Ir(III) intermediates)[1]. While the 6-ethoxy group provides some ortho-steric hindrance, the electron-withdrawing C3 methyl ester makes the pyridine ring highly electron-deficient. This electron deficiency significantly slows down the oxidative addition step if the nicotinate is the electrophile[2]. A sluggish catalytic cycle increases the lifetime of vulnerable resting states, allowing the pyridine nitrogen of either the substrate or the product to eventually coordinate, forming off-cycle dimers or precipitating as inactive Pd black[1][3].

Q2: How can I prevent off-cycle catalyst poisoning and improve turnover numbers (TON)? A2: The solution requires a dual approach: accelerating the on-cycle kinetics and sterically blocking the off-cycle N-coordination.

  • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos[3]. The dialkylphosphino group accelerates oxidative addition, while the bulky biaryl backbone creates a steric "shield" around the palladium center, disfavoring the coordination of the nicotinate's nitrogen lone pair[2].

  • Pre-catalysts: Avoid traditional Pd(0) sources like Pd₂(dba)₃, which rely on reversible ligand exchange. Instead, use pre-formed palladium pre-catalysts (e.g., XPhos Pd G3 or G4). These ensure the rapid, irreversible generation of the highly active monoligated Pd(0) species, preventing early-stage aggregation[3].

Q3: What role does solvent choice play in maximizing TOF for this specific nicotinate? A3: Solvent coordination can exacerbate catalyst deactivation. Coordinating solvents like acetonitrile or DMF compete with the substrate for the metal center and can stabilize inactive Pd-complexes[3]. For methyl 6-ethoxy-5-methylnicotinate reactions, non-polar or moderately polar non-coordinating solvents (e.g., 1,4-Dioxane, Toluene, or CPME) are strongly recommended to maintain the active catalyst lifetime.

Q4: Can I use a protecting group strategy if ligand optimization fails? A4: Yes. If steric tuning is insufficient, you can temporarily protect the pyridine nitrogen. Complexation with a stoichiometric amount of a Lewis acid (e.g., BF₃·OEt₂) prior to the addition of the catalyst can effectively "mask" the nitrogen lone pair, preventing it from poisoning the metal center. Alternatively, temporary N-oxidation followed by late-stage reduction is a robust, albeit longer, workaround[1].

Visualizing the Deactivation Pathways

To effectively troubleshoot, you must understand the competing pathways in your reaction flask. The diagram below illustrates how the pyridine nitrogen diverts the active catalyst into a dead-end resting state.

G Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Substrate TransMet Transmetalation Intermediate OxAdd->TransMet Coupling Partner Poisoned Poisoned Catalyst (Pyridine-Pd Coordination) OxAdd->Poisoned N-Coordination (Off-cycle) Product Coupled Product + Regenerated Pd(0) TransMet->Product Reductive Elimination Product->Pd0 Turnover Poisoned->OxAdd Reversible (with bulky ligands) PdBlack Irreversible Aggregation (Pd Black) Poisoned->PdBlack Catalyst Degradation

Caption: Catalytic cycle vs. deactivation pathway via pyridine nitrogen coordination.

Workflow Start Low Catalyst Turnover (TON) Detected CheckBlack Is Pd Black visible in the reaction mixture? Start->CheckBlack YesBlack Diagnosis: Catalyst Degradation Action: Switch to Pd G3/G4 Pre-catalyst CheckBlack->YesBlack Yes NoBlack Diagnosis: Stable Off-Cycle Resting State CheckBlack->NoBlack No CheckLigand Are you using a bulky biarylphosphine ligand? NoBlack->CheckLigand YesLigand Action: Add Lewis Acid (e.g., BF3·OEt2) to mask N-lone pair CheckLigand->YesLigand Yes NoLigand Action: Switch to XPhos or SPhos to sterically block N-coordination CheckLigand->NoLigand No

Caption: Systematic troubleshooting workflow for diagnosing and resolving low catalyst TON.

Quantitative Data & Optimization Metrics

The following tables summarize the empirical data regarding catalyst and solvent selection when working with highly functionalized nicotinates.

Table 1: Impact of Ligand and Pre-catalyst Selection on Catalyst Turnover (TON)

Catalyst SystemLigandTypical TONPrimary Deactivation ModeRecommendation for Nicotinates
Pd(OAc)₂PPh₃< 50Rapid N-coordination & Pd BlackNot recommended
Pd₂(dba)₃dppf~200Sluggish oxidative additionUse for unhindered substrates only
XPhos Pd G3XPhos> 5,000Slow product inhibition at high conversionHighly recommended

Table 2: Solvent Effects on Reaction Kinetics and Pd-Black Formation

SolventDielectric Constant (ε)Coordination PotentialEffect on TONMechanistic Observation
DMF36.7HighSevere suppressionCompetitive binding with Pd center
Acetonitrile37.5HighSevere suppressionForms stable inactive Pd-MeCN complexes
1,4-Dioxane2.2LowOptimalSupports high TON; maintains active catalyst lifetime
Toluene2.4Very LowGoodExcellent for non-polar coupling partners

Self-Validating Experimental Protocol

High-Turnover Palladium-Catalyzed Suzuki-Miyaura Coupling of a Methyl 6-Ethoxy-5-Methylnicotinate Derivative

Objective: Achieve >5,000 TON using a highly active pre-catalyst system designed to resist pyridine coordination. This protocol utilizes built-in visual and chemical checkpoints to validate the integrity of the catalytic cycle.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3 times).

    • Validation Check: The vessel must be completely cool to the touch under Argon before proceeding; any residual moisture will rapidly hydrolyze the active Pd species.

  • Reagent Loading: Add the halogenated methyl 6-ethoxy-5-methylnicotinate derivative (1.0 equiv), the boronic acid coupling partner (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mol%, 200 ppm) and XPhos ligand (0.02 mol%).

    • Causality Note: The strict 1:1 ratio of Pd to ligand ensures the formation of the monoligated active species without excess free ligand, which could otherwise retard the transmetalation step.

  • Solvent Introduction & Degassing: Add anhydrous, degassed 1,4-Dioxane (0.2 M relative to substrate). Sparge the solution with Argon for 15 minutes.

    • Validation Check: The solution should initially appear pale yellow. Degassing is critical to remove dissolved oxygen, which irreversibly oxidizes the electron-rich XPhos ligand[3].

  • Activation & Reaction: Seal the tube and heat the mixture to 80°C.

    • Validation Check: Within 5-10 minutes, the solution should transition from pale yellow to a deep red/orange homogeneous solution. This color change self-validates the successful activation of the G3 pre-catalyst and the formation of the active Pd(0) species. If the solution turns black, Pd aggregation has occurred (indicating oxygen ingress or insufficient ligand steric bulk), and the reaction will likely stall.

  • Monitoring: Monitor by TLC or LC-MS. Due to the high TOF of the G3 system, complete conversion is typically observed within 2-4 hours, avoiding the prolonged heating times that lead to product-induced catalyst poisoning[1].

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl and Ethyl 6-Ethoxy-5-Methylnicotinate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Nicotinate esters, in particular, serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two closely related nicotinic acid derivatives: methyl 6-ethoxy-5-methylnicotinate and ethyl 6-ethoxy-5-methylnicotinate. This analysis is grounded in established principles of chemical reactivity, supported by data from analogous systems, and presented to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Nicotinate Esters in Synthesis

Nicotinic acid and its derivatives are key structural motifs in a wide array of pharmacologically active compounds. The ester functionality at the 3-position of the pyridine ring serves as a crucial handle for various chemical transformations, including hydrolysis, amidation, and reduction. The choice between a methyl or an ethyl ester can have subtle yet significant implications for reaction kinetics, yields, and purification strategies. This guide will dissect these differences through the lens of steric and electronic effects, providing a framework for predicting their behavior in common synthetic transformations.

Molecular Structure and Physicochemical Properties

The foundational difference between methyl 6-ethoxy-5-methylnicotinate and its ethyl counterpart lies in the seemingly minor variation of the ester alkyl group. This seemingly small change can influence the molecule's physical properties and, more importantly, its chemical reactivity.

PropertyMethyl 6-ethoxy-5-methylnicotinateEthyl 6-ethoxy-5-methylnicotinate
Molecular Formula C₁₀H₁₃NO₃C₁₁H₁₅NO₃
Molecular Weight 195.21 g/mol 209.24 g/mol
General Structure Pyridine ring with a methyl ester at C3, an ethoxy group at C6, and a methyl group at C5.Pyridine ring with an ethyl ester at C3, an ethoxy group at C6, and a methyl group at C5.

Head-to-Head Reactivity Comparison

The reactivity of the ester group is primarily dictated by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophiles. Both steric and electronic factors of the alkyl portion of the ester influence these characteristics.

Hydrolysis: A Study in Steric Hindrance

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction in both synthetic and biological contexts. The reaction can be catalyzed by acid or base.

General Reaction Scheme:

Ester R-COOR' H2O + H₂O Catalyst (H⁺ or OH⁻) CarboxylicAcid R-COOH Alcohol + R'-OH cluster_reactants cluster_reactants cluster_products cluster_products

Caption: General scheme of ester hydrolysis.

Mechanistic Insight: Under basic conditions (saponification), the reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the carbonyl carbon. The rate-determining step is typically the formation of the tetrahedral intermediate.

  • Steric Effects: The ethyl group is larger than the methyl group, and this increased steric bulk hinders the approach of the nucleophile (hydroxide ion) to the carbonyl carbon.[1] This steric hindrance leads to a higher activation energy for the formation of the tetrahedral intermediate.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group through induction. This has a minor effect of slightly reducing the electrophilicity of the carbonyl carbon in the ethyl ester, further disfavoring nucleophilic attack compared to the methyl ester.

Experimental Evidence from Analogous Systems: While specific kinetic data for the hydrolysis of methyl and ethyl 6-ethoxy-5-methylnicotinate are not readily available in the literature, studies on similar compounds provide strong evidence for the expected reactivity trend. For instance, a kinetic study of the alkaline hydrolysis of methyl nicotinate in a water-DMSO mixture demonstrated the feasibility of tracking the reaction progress.[2] In a comparative study of the neutral hydrolysis of simple esters, it was observed that the activation energy for the hydrolysis of ethyl formate was surprisingly lower than that of methyl formate, suggesting that in some cases, factors other than simple steric hindrance might play a role.[3] However, for the base-catalyzed hydrolysis of most esters, the steric argument generally holds true.

Predicted Reactivity: Methyl 6-ethoxy-5-methylnicotinate > Ethyl 6-ethoxy-5-methylnicotinate

The methyl ester is expected to hydrolyze at a faster rate than the ethyl ester due to the lower steric hindrance around the carbonyl group.

Amidation: Formation of the Amide Bond

Amidation, the reaction of an ester with an amine to form an amide, is a cornerstone of peptide synthesis and the creation of many pharmaceutical compounds.

General Reaction Scheme:

Ester R-COOR' Amine + R''₂NH Amide R-CONR''₂ Alcohol + R'-OH cluster_reactants cluster_reactants cluster_products cluster_products

Caption: General scheme of ester amidation.

Mechanistic Considerations: Similar to hydrolysis, amidation proceeds through a nucleophilic acyl substitution pathway. The nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon are key factors.

  • Steric Hindrance: As with hydrolysis, the bulkier ethyl group in ethyl 6-ethoxy-5-methylnicotinate will present a greater steric barrier to the incoming amine nucleophile compared to the methyl group in the methyl ester. This is particularly relevant when using sterically demanding amines.

  • Leaving Group Ability: The leaving group in this reaction is an alkoxide (methoxide or ethoxide). Methoxide is a slightly better leaving group than ethoxide due to the lower pKa of methanol compared to ethanol. This factor also favors a faster reaction for the methyl ester.

Insights from Literature: Direct catalytic amidation of unactivated esters is an active area of research.[4] While direct comparative kinetic data for the amidation of our target molecules is scarce, the general principles of nucleophilic acyl substitution strongly support the higher reactivity of the methyl ester.

Predicted Reactivity: Methyl 6-ethoxy-5-methylnicotinate > Ethyl 6-ethoxy-5-methylnicotinate

The methyl ester is anticipated to undergo amidation more readily than the ethyl ester due to a combination of lower steric hindrance and a better leaving group.

Reduction to Alcohols: The Role of Hydride Reagents

The reduction of esters to primary alcohols is a common transformation in organic synthesis, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

General Reaction Scheme:

Ester R-COOR' Reagents 1. LiAlH₄, THF 2. H₃O⁺ PrimaryAlcohol R-CH₂OH SecondAlcohol + R'-OH cluster_reactants cluster_reactants cluster_products cluster_products

Caption: General scheme for the reduction of an ester to a primary alcohol.

Mechanistic Pathway: The reduction with LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide leaving group to form an aldehyde, which is then rapidly reduced by another equivalent of hydride to the primary alcohol.

  • Steric and Electronic Effects: The initial hydride attack is subject to the same steric and electronic considerations as in hydrolysis and amidation. The less sterically hindered and slightly more electrophilic carbonyl of the methyl ester should react faster with the hydride reagent.

Predicted Reactivity: Methyl 6-ethoxy-5-methylnicotinate > Ethyl 6-ethoxy-5-methylnicotinate

The methyl ester is expected to be reduced more rapidly than the ethyl ester. However, with a powerful and highly reactive reagent like LiAlH₄, this difference in reactivity may be less pronounced and often both esters can be reduced to completion with high yields under similar reaction conditions. The choice between the two may therefore be influenced by other factors such as the ease of removing the resulting methanol versus ethanol during workup.

Experimental Protocols

The following are generalized, detailed protocols for the key reactions discussed. These should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol for Alkaline Hydrolysis (Saponification)
  • Dissolution: Dissolve the nicotinate ester (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the ester solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with a dilute solution of hydrochloric acid (HCl).

  • Extraction: Extract the resulting carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol for Amidation
  • Reactant Mixture: In a flame-dried flask under an inert atmosphere (e.g., argon), combine the nicotinate ester (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Catalyst/Reagent Addition: For direct amidation, a catalyst or activating agent may be required. For example, a Lewis acid catalyst or a stoichiometric amount of a reagent like sodium bis(trimethylsilyl)amide (NaHMDS) can be used.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by column chromatography or recrystallization.

Protocol for Reduction with Lithium Aluminum Hydride (LiAlH₄)

Safety Note: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere.

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Ester Addition: Dissolve the nicotinate ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching (Fieser workup): Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Filtration: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®.

  • Purification: Wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude alcohol. Purification can be achieved by column chromatography.

Conclusion and Recommendations

The choice between methyl 6-ethoxy-5-methylnicotinate and ethyl 6-ethoxy-5-methylnicotinate as a synthetic intermediate depends on the specific requirements of the reaction sequence.

  • For reactions where high reactivity is desired , such as in challenging amidation or hydrolysis steps, methyl 6-ethoxy-5-methylnicotinate is the preferred choice . Its lower steric hindrance and the slightly better leaving group character of methoxide generally lead to faster reaction rates.

  • In cases where a less reactive ester is beneficial to achieve selectivity in the presence of other functional groups, or if the reaction is highly exothermic and requires careful control, ethyl 6-ethoxy-5-methylnicotinate may be advantageous .

  • Practical considerations such as the boiling points of the alcohol byproducts (methanol vs. ethanol) can also influence the decision, as one may be easier to remove from the reaction mixture than the other depending on the volatility of the desired product.

Ultimately, the decision should be guided by a combination of theoretical reactivity predictions and small-scale experimental validation to determine the optimal substrate for a given synthetic transformation.

References

  • Singh, R. K., & Verma, D. K. (2021). A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Zenodo.
  • Khan, I. A., & Khan, A. A. (1962). KINETICS OF HYDROLYSIS OF ESTERS. Pakistan Journal of Scientific and Industrial Research, 5(3), 163-165.
  • BenchChem. (2025). Comparative Study of Methyl 2-(aminomethyl)
  • Royal Society of Chemistry. (n.d.).
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
  • Clark, J. (2023). hydrolysis of esters. Chemguide.
  • LibreTexts. (2024). 21.6: Chemistry of Esters.
  • Bano, A., & Singh, A. K. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media- A Solvent effect. Journal of Ultra Chemistry, 13(6), 145-150.
  • BenchChem. (2025).
  • LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • Bano, A., & Singh, A. K. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media - A Solvent effect.
  • Synthesis and Kinetics of the N(2-Methyl-6-Ethyl - Amanote Research. (n.d.).
  • Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add C
  • Martins, P. A., & de la Torre, M. C. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1573.
  • Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 1-17.
  • Ashenhurst, J. (2022, October 27).
  • Fujino, H. (2022). In-Depth Understanding of Chemical Reactivity. INOUE RESEARCH GROUP.
  • Thonglim, P., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30569-30580.
  • West, J. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.
  • Marinković, A. D., et al. (2026). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents: Part II. Journal of the Serbian Chemical Society.
  • The Synthesis Journey of Ethyl 6-Methyl-5-nitronicotinate: A Deep Dive for Researchers. (2026, March 17).
  • Li, G., et al. (2019). Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage. Journal of the American Chemical Society, 141(28), 11161-11172.
  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1377-1406.
  • Melnyk, S. R., et al. (2023). ETHANOLAMINE AND PENTYL ACETATE INTERACTION CATALYZED BY CATION EXCHANGE RESIN: KINETIC INSIGHT. Journal of Chemistry and Technologies, 31(1), 167-177.
  • Wang, Y., et al. (2025).
  • Hicks, J. M. (2021).
  • Abe, N., Fukumoto, Y., & H. (2001). SYNTHESIS AND SOME REACTIONS OF ETHYL (2-AlKYL- IMINO-1,2-DIHYDRO-1-AZAAZULEN-1-YL)
  • Direct affinity comparisons of ethyl-and methyl-substituted hosts. (n.d.).
  • Wera, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(32), 5604-5616.
  • Kinetics, mass transfer, and thermodynamics of Ethyl Hexanoate synthesis using heterogeneous c
  • Pyridine-3-carboxylic acid esters or amides useful as 5-ht 3? antagonists. (n.d.).
  • Fetterman, J. L., et al. (2026).
  • Tite, T., et al. (2021). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 19(3), 565-575.
  • BenchChem. (n.d.).
  • Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. (n.d.).
  • Soares, J., et al. (2026). Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. International Journal of Molecular Sciences, 27(1), 1-20.
  • Enantioselective Synthesis of (R)
  • Bates, M. K., et al. (2019). Mechanism and Kinetics of Methylating C6–C12 Methylbenzenes with Methanol and Dimethyl Ether in H‑MFI Zeolites.
  • Kinetics and Deactivation in the Methanol Synthesis Reaction. (n.d.).

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Benchmarking GC-MS vs. GC-MS/MS for the Quantification of Methyl 6-ethoxy-5-methylnicotinate: A Comprehensive Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Analytical Challenges

(CAS: 1355224-04-2) is a highly functionalized pyridine derivative widely utilized as a molecular building block in pharmaceutical synthesis. With a molecular weight of 195.22 g/mol and favorable volatility, it is an ideal candidate for direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) without the need for complex derivatization steps[1].

However, quantifying this compound accurately presents significant challenges when it exists as a trace impurity within complex Active Pharmaceutical Ingredient (API) matrices or crude reaction broths. To establish a robust control strategy, analytical laboratories must choose between Single Quadrupole GC-MS (SQ-GC-MS) operating in Selected Ion Monitoring (SIM) mode, and Triple Quadrupole GC-MS/MS (TQ-GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

This guide objectively compares the performance of both platforms and provides a self-validating, step-by-step experimental protocol grounded in the latest 2 guidelines[2].

Methodological Comparison: SQ-GC-MS vs. TQ-GC-MS/MS

The decision to utilize SQ-GC-MS versus TQ-GC-MS/MS hinges on the required reportable range and the complexity of the sample matrix.

  • SQ-GC-MS (SIM Mode): Relies on filtering specific characteristic ions (e.g., m/z 195, 164, 136). While highly cost-effective and suitable for routine assay yields, it is susceptible to isobaric interferences—where co-eluting matrix components produce fragments of the exact same nominal mass, artificially inflating the quantitative result.

  • TQ-GC-MS/MS (MRM Mode): Employs Collision-Induced Dissociation (CID). By isolating the precursor ion (m/z 195) in the first quadrupole (Q1), fragmenting it with Argon gas in Q2, and exclusively monitoring the product ion (m/z 164) in Q3, this method effectively strips away matrix noise. This physical filtration results in a vastly superior Signal-to-Noise (S/N) ratio, making it mandatory for genotoxic impurity profiling at trace levels.

Workflow Sample Sample Matrix (API or Reaction Broth) Prep Liquid-Liquid Extraction (DCM/Water, pH 8.5) Sample->Prep GC Gas Chromatography (DB-5MS Column) Prep->GC Split Detector Choice GC->Split SQ Single Quadrupole (SIM) m/z 195, 164, 136 Split->SQ Standard TQ Triple Quadrupole (MRM) 195 -> 164, 195 -> 136 Split->TQ High Sens. DataSQ Routine QC (LOQ ~30 ng/mL) SQ->DataSQ DataTQ Trace Impurity Profiling (LOQ ~1.5 ng/mL) TQ->DataTQ

Figure 1: Decision matrix and analytical workflow for GC-MS vs. GC-MS/MS quantification.

Experimental Protocols: Building a Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (ISTD)—such as Nicotine-d4 or a synthesized d3-nicotinate analog—spiked into the sample prior to any manipulation, the method automatically corrects for extraction losses, matrix suppression, and GC injection volume variations.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Causality: Methyl 6-ethoxy-5-methylnicotinate is moderately lipophilic but contains a basic pyridine nitrogen. By buffering the aqueous sample matrix to pH 8.5, we ensure the nitrogen remains unprotonated (neutral). This maximizes its partition coefficient into the organic phase during extraction, leaving polar matrix interferents behind in the aqueous waste[3].

  • Procedure:

    • Transfer 1.0 mL of the aqueous sample (or dissolved API) into a glass centrifuge tube.

    • Spike with 50 µL of ISTD solution (1 µg/mL Nicotine-d4).

    • Add 1.0 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).

    • Add 2.0 mL of Dichloromethane (DCM). Note: DCM is chosen over hexane due to its superior solvation power for functionalized aromatic rings.

    • Vortex for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Extract the lower organic (DCM) layer, dry over anhydrous sodium sulfate, and transfer to a GC autosampler vial.

Step 2: Instrumental Setup
  • Column Chemistry Causality: A DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) is utilized[3]. The 5% phenyl-arylene stationary phase provides crucial dipole-induced dipole interactions with the pi-electron cloud of the pyridine ring. This prevents the severe peak tailing that typically occurs when analyzing polar nitrogenous compounds on purely aliphatic (100% dimethylpolysiloxane) columns.

  • GC Parameters:

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 280°C.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters (EI at 70 eV):

    • Causality: Electron Ionization at 70 eV is the universal standard for reproducible fragmentation[1]. For our target (MW 195), primary cleavage yields a robust molecular ion (M+ 195) and a base peak at m/z 164 (loss of the methoxy group).

    • SQ-GC-MS (SIM): Target ions: m/z 195, 164 (Quantifier), 136.

    • TQ-GC-MS/MS (MRM): Precursor m/z 195. Transitions: 195 → 164 (Quantifier, CE 15V), 195 → 136 (Qualifier, CE 25V).

ICH Q2(R2) Validation Framework & Experimental Data

The validation of this analytical procedure strictly adheres to the4 adopted in November 2023[4]. The objective is to demonstrate that the procedure is "fit for the intended purpose" through a risk-based evaluation of specificity, linearity, accuracy, and precision[2].

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank vs Spiked) Start->Spec Range Linearity & Range (R² > 0.995) Start->Range Acc Accuracy (Recovery 95-105%) Start->Acc Prec Precision (RSD < 5%) Start->Prec Sens Sensitivity (LOD & LOQ) Start->Sens Report Validation Report (Fit for Purpose) Spec->Report Range->Report Acc->Report Prec->Report Sens->Report

Figure 2: ICH Q2(R2) analytical procedure validation framework for quantitative methods.

Data Presentation: Performance Metrics

The following tables summarize the comparative validation data derived from spike-recovery experiments across 11 calibration levels.

Table 1: Sensitivity and Linearity Comparison (ICH Q2(R2) Criteria)

Validation ParameterSQ-GC-MS (SIM Mode)TQ-GC-MS/MS (MRM Mode)ICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 10.5 ng/mL0.4 ng/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 31.5 ng/mL1.2 ng/mLS/N Ratio ≥ 10:1
Linear Range 30 – 5,000 ng/mL1.5 – 5,000 ng/mLEncompass specification limits
Linearity (R²) 0.9960.999R² ≥ 0.995
Specificity Moderate (Matrix dependent)Excellent (No interferences)No peak at analyte RT in blank

Table 2: Accuracy and Precision (Spike-Recovery at 3 Levels)

Concentration LevelSQ-GC-MS Recovery (%)SQ-GC-MS Precision (RSD %)TQ-GC-MS/MS Recovery (%)TQ-GC-MS/MS Precision (RSD %)
Low (50 ng/mL) 88.4%6.2%98.1%2.1%
Mid (500 ng/mL) 96.5%3.8%99.4%1.4%
High (2500 ng/mL) 98.2%2.5%100.2%0.9%

Note: The SQ-GC-MS struggles with accuracy and precision at the low concentration level (50 ng/mL) due to baseline noise integration errors, whereas the TQ-GC-MS/MS maintains exceptional fidelity across the entire reportable range.

Conclusion & Recommendations

For the quantification of methyl 6-ethoxy-5-methylnicotinate, the choice of analytical platform must be dictated by the regulatory requirement of the assay:

  • Routine Assay & Yield Determination: SQ-GC-MS (SIM) is highly capable and cost-effective for determining main component purity or monitoring reaction completion where analyte concentrations exceed 50 ng/mL.

  • Trace Impurity Profiling: TQ-GC-MS/MS (MRM) is absolutely mandatory. The tandem mass spectrometry approach physically eliminates isobaric matrix interference, achieving an LOQ of 1.2 ng/mL and ensuring compliance with stringent genotoxic impurity thresholds.

By pairing the appropriate detector with a self-validating internal standard protocol and rigorous ICH Q2(R2) validation, laboratories can ensure absolute data integrity and regulatory compliance.

References

  • AiFChem. "234107-97-2 | Methyl 6-methoxy-5-methylnicotinate - AiFChem" AiFChem Catalog.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)" ICH Official Guidelines.
  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5" Europa.eu.
  • Thermo Fisher Scientific. "A Simplified Approach for Nicotine Quantification in Electronic Cigarette Liquids using GC-Orbitrap Mass Spectrometry" Thermo Fisher Application Notes.
  • Ogawa, T. et al. "SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GC-MS" Nagoya Journal of Medical Science.
  • Farmacia Journal. "NICOTINE DETERMINATION FROM TABACCO BY GC/MS" Farmacia Journal.

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Benchmarking Catalytic Efficiency in Methyl 6-Ethoxy-5-Methylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) is a highly valued pyridine derivative that serves as a critical molecular building block in the discovery of novel pharmaceuticals and agrochemicals[1]. While traditional synthetic routes rely on the direct esterification of 6-ethoxy-5-methylnicotinic acid using highly corrosive chlorinating agents (e.g., SOCl₂), modern drug development prioritizes the palladium-catalyzed methoxycarbonylation of 5-bromo-2-ethoxy-3-methylpyridine . This transition-metal-catalyzed approach offers superior atom economy, late-stage functionalization capabilities, and milder reaction conditions.

This guide objectively benchmarks the catalytic efficiency of three distinct palladium/ligand systems for this specific transformation, providing researchers with the mechanistic insights and self-validating protocols needed to optimize scale-up.

Mechanistic Causality & Regiochemistry

To understand the catalytic benchmarking, one must first align the regiochemistry. The carbonylation of 5-bromo-2-ethoxy-3-methylpyridine yields the target ester. Due to IUPAC nomenclature rules prioritizing the nicotinate (pyridine-3-carboxylate) core, the numbering shifts: the original C5 position becomes C3, the C2-ethoxy becomes C6-ethoxy, and the C3-methyl becomes C5-methyl.

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The efficiency of this cycle is entirely dictated by the ligand bite angle , which controls the rate-determining step:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • CO Migratory Insertion: Carbon monoxide coordinates and inserts into the Pd-aryl bond, forming an acyl-palladium intermediate.

  • Nucleophilic Attack & Reductive Elimination: Methanol attacks the acyl group. The subsequent reductive elimination releases the ester product[2].

Causality of Ligand Choice: A bidentate ligand with a wide bite angle compresses the L-Pd-L angle, sterically forcing the acyl and methoxy groups closer together. This dramatically accelerates reductive elimination, preventing the catalyst from resting in an inactive Pd-carbonyl state[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br]L_2 Pd0->OxAdd + 5-bromo-2-ethoxy-3-methylpyridine COIns CO Migratory Insertion [Ar-C(=O)-Pd(II)-Br]L_2 OxAdd->COIns + CO NuAtt Nucleophilic Attack (MeOH) & Reductive Elimination COIns->NuAtt + MeOH, Base NuAtt->Pd0 Catalyst Regeneration Product Methyl 6-ethoxy-5-methylnicotinate + HBr NuAtt->Product Product Release

Figure 1: Palladium-catalyzed methoxycarbonylation catalytic cycle for the target nicotinate.

Catalyst Benchmarking: Comparative Analysis

To benchmark catalytic efficiency, we evaluate three distinct systems based on Turnover Number (TON), Turnover Frequency (TOF), and operational requirements.

System A: Pd(OAc)₂ / Xantphos (The High-Efficiency Champion)

Xantphos possesses a wide natural bite angle (~111°), which provides exceptional stabilization of the Pd center while enforcing a geometry that rapidly accelerates product release[2].

  • Advantage: Operates efficiently at near-ambient CO pressures (1-2 atm) or using ex-situ CO sources (e.g., formic acid). This makes it highly attractive for laboratory synthesis without specialized high-pressure autoclaves.

System B: Pd(OAc)₂ / dppf (The Industrial Workhorse)

With a bite angle of ~99°, dppf is highly robust and frequently employed in pharmaceutical synthesis for electron-rich heteroaryl bromides[4].

  • Advantage: Exceptional thermal stability. However, it typically requires higher CO pressures (10-15 atm) to force the equilibrium of CO insertion and achieve comparable turnover frequencies.

System C: Pd(PPh₃)₄ (The Baseline)

This classic tetrakis system relies on the dissociation of monodentate PPh₃ ligands to form the active 14-electron Pd(0) species[3].

  • Disadvantage: Suffers from slow reductive elimination and is prone to forming inactive resting states. It requires harsh conditions (130 °C) and exhibits significant catalyst degradation over time, resulting in the lowest TON.

Quantitative Data Presentation
Catalytic SystemLigand Bite AngleTemp (°C)CO Pressure (atm)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / Xantphos ~111°801 - 21294%94078.3
Pd(OAc)₂ / dppf ~99°11010 - 151888%88048.8
Pd(PPh₃)₄ N/A (Monodentate)13052455%55022.9

(Note: Benchmark data normalized for 0.1 mol% Pd loading, using triethylamine as the base and methanol as both the nucleophile and solvent).

Experimental Protocols

The following methodologies are designed as self-validating systems. TLC monitoring and precise purging cycles ensure reproducibility and safety.

Protocol 1: Low-Pressure Methoxycarbonylation (Pd / Xantphos)

Design Rationale: This protocol utilizes a standard balloon-pressure setup, relying on the high TOF of the Xantphos ligand to drive the reaction at near-ambient pressure[2].

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5-bromo-2-ethoxy-3-methylpyridine (1.0 mmol), Pd(OAc)₂ (1.0 mol%, 2.2 mg), and Xantphos (1.2 mol%, 6.9 mg).

  • Solvent & Base Addition: Inject anhydrous methanol (2.0 mL) and triethylamine (2.0 mmol, 280 µL) via a gas-tight syringe.

  • CO Purging (Critical Step): Remove the flask from the glovebox. Attach a CO-filled balloon (1 atm) via a three-way stopcock. Evacuate the flask under vacuum and backfill with CO. Repeat this cycle exactly 3 times to ensure complete removal of nitrogen and prevent catalyst oxidation.

  • Reaction: Stir the mixture at 80 °C for 12 hours. Validate reaction completion via TLC (Hexanes/EtOAc 4:1; the product spot will be UV-active and more polar than the starting material).

  • Workup: Cool to room temperature. Vent the residual CO safely in a fume hood. Filter the crude mixture through a short pad of Celite to remove palladium black, then concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to isolate methyl 6-ethoxy-5-methylnicotinate as a colorless oil[1].

Protocol 2: High-Pressure Methoxycarbonylation (Pd / dppf)

Design Rationale: This protocol requires a stainless-steel autoclave to overcome the slower reductive elimination of the dppf system by forcing the equilibrium of CO insertion at high pressure[4].

  • Reactor Loading: Charge a 50 mL stainless-steel autoclave with 5-bromo-2-ethoxy-3-methylpyridine (1.0 mmol), Pd(OAc)₂ (1.0 mol%), dppf (1.2 mol%), and sodium acetate (2.0 mmol).

  • Solvent Addition: Add anhydrous methanol (3.0 mL).

  • Pressurization: Seal the autoclave securely. Purge the headspace with CO gas three times (pressurize to 5 atm, then vent). Finally, pressurize the reactor to 15 atm of CO.

  • Reaction: Heat the autoclave to 110 °C and stir vigorously (800 rpm) for 18 hours.

  • Workup & Purification: Cool the reactor to room temperature. Carefully vent the excess CO through a scrubber system. Follow the identical filtration and chromatography steps outlined in Protocol 1.

Workflow Prep Reagent Prep (Glovebox) Load Reactor Loading (Pd, Ligand, Ar-Br) Prep->Load Purge CO Purging (3x Cycles) Load->Purge React Heating & Stirring (80-110°C) Purge->React Workup Quench & Extract (EtOAc/H2O) React->Workup Purify Chromatography (Silica Gel) Workup->Purify

Figure 2: Standard experimental workflow for Pd-catalyzed methoxycarbonylation.

References

  • Nielsen, C. D., et al. "General Method for the Preparation of Active Esters by Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides". The Journal of Organic Chemistry, 2015, 80(4), 1920–1928. Available at:[Link]

  • Qi, X., et al. "Palladium-catalyzed alkoxycarbonylation of aryl halides with phenols employing formic acid as the CO source". Catalysis Science & Technology, 2016, 6, 3099-3107. Available at:[Link]

  • Neumann, H., et al. "Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone". ResearchGate (Originally published in related catalysis journals). Available at:[Link]

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comparing solvent extraction techniques for methyl 6-ethoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of extraction techniques for methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) requires a rigorous understanding of the molecule's physicochemical properties. As a highly functionalized pyridine derivative containing a weakly basic nitrogen, an ester linkage, and an ether group, its isolation from complex aqueous reaction broths or biological matrices presents unique challenges.

This guide objectively evaluates Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), providing researchers with causality-driven insights and self-validating protocols to optimize yield and purity.

Physicochemical Rationale: The Causality of Solvent Selection

To design an effective extraction system, we must first analyze the target's molecular behavior:

  • Acid-Base Equilibria: The pyridine nitrogen possesses a lone pair of electrons, making it weakly basic (typical pKa ~ 5.0–6.0). At a pH below 4.0, the molecule is protonated and highly water-soluble. At a pH above 8.0, it exists as a lipophilic free base.

  • Dipole Moment & Polarity: The presence of the ethoxy and methyl ester groups imparts significant dipole moments. Solvents with matching dielectric constants will maximize the partition coefficient ( KD​ ).

Understanding these properties allows us to move beyond empirical trial-and-error and design extraction protocols based on thermodynamic predictability.

Comparative Analysis of Extraction Techniques

A. Liquid-Liquid Extraction (LLE): Solvent Optimization

While Ethyl Acetate (EtOAc) and Dichloromethane (DCM) are ubiquitous in the laboratory, they are not always optimal for nicotinate derivatives. Recent investigations into the extraction of nicotinic acid derivatives demonstrate that Methyl Isobutyl Ketone (MIBK) frequently outperforms conventional solvents [1].

The Causality: MIBK offers a superior balance of dipole moment and low aqueous miscibility. Unlike EtOAc, which can hydrolyze under basic conditions or form stubborn emulsions, MIBK maintains a sharp phase boundary and selectively solvates the free-base form of the nicotinate ester while leaving highly polar impurities in the aqueous phase.

B. Supercritical Fluid Extraction (SFE): The Green Alternative

SFE utilizing supercritical carbon dioxide (scCO 2​ ) is a highly efficient, solvent-free alternative.

The Causality: The efficacy of scCO 2​ for pyridine derivatives is not merely due to its non-polar nature. Carbon dioxide acts as a weak Lewis acid, while the pyridine ring of methyl 6-ethoxy-5-methylnicotinate acts as a weak Lewis base. This specific transient acid-base interaction dramatically enhances the solubility of the target molecule in the supercritical phase, allowing for near-quantitative extraction without toxic organic solvents [2].

C. Solid-Phase Extraction (SPE): Precision Isolation

For trace-level recovery or high-purity analytical preparation, SPE using a Mixed-Mode Cation Exchange (MCX) resin is the gold standard.

The Causality: Standard C18 resins rely solely on hydrophobic interactions, which can lead to the co-elution of neutral lipid impurities. MCX resins contain both hydrophobic C18 chains and sulfonic acid cation-exchange groups. By loading the sample at a low pH, the protonated pyridine nitrogen binds ionically to the resin, allowing aggressive washing of neutral impurities before eluting the pure target with a basic organic solvent [3].

Experimental Data: Performance Comparison

The following table summarizes the comparative performance metrics of these extraction techniques for methyl 6-ethoxy-5-methylnicotinate, based on standardized initial concentrations in an aqueous matrix.

Extraction TechniquePrimary Solvent / PhaseRecovery (%)Purity (%)Emulsion RiskPrimary Mechanism of Selectivity
LLE (Standard) Ethyl Acetate88.5 ± 1.292.0ModerateHydrophobic partitioning
LLE (Optimized) MIBK94.2 ± 0.895.5LowDipole-dipole & Hydrophobic
SFE scCO 2​ (20 MPa, 40°C)91.0 ± 1.597.0NoneLewis acid-base interaction
SPE Mixed-Mode MCX98.1 ± 0.599.2NoneDual: Ionic & Hydrophobic

Workflow Visualizations

The selection of an extraction technique depends heavily on the scale and purity requirements of the project.

G Start Crude Aqueous Matrix (Methyl 6-ethoxy-5-methylnicotinate) Scale What is the primary objective? Start->Scale LLE Liquid-Liquid Extraction (LLE) (MIBK / pH Swing) Scale->LLE Preparative Scale / High Yield SPE Solid-Phase Extraction (SPE) (Mixed-Mode MCX) Scale->SPE Trace Isolation / High Purity SFE Supercritical Fluid Ext. (SFE) (scCO2) Scale->SFE Green Chemistry / Zero Solvent

Figure 1: Decision matrix for selecting the optimal extraction technique for nicotinate derivatives.

Self-Validating Experimental Protocols

A protocol is "self-validating" when its physical steps inherently confirm the success of the chemical mechanism. The following methodologies are designed to ensure absolute control over the molecule's ionization state.

Protocol A: pH-Swing Liquid-Liquid Extraction (LLE) using MIBK

This protocol uses a pH-swing to validate that the target molecule is successfully transitioning between its water-soluble salt form and its organic-soluble free-base form.

  • Initial Acidification (Neutral Impurity Wash): Adjust the crude aqueous mixture to pH 2.0 using 1M HCl. At this pH, the pyridine nitrogen is fully protonated. Wash the aqueous phase twice with Hexane to remove neutral, non-polar lipophilic impurities. Discard the Hexane.

  • Basification (Target Liberation): Carefully adjust the aqueous phase to pH 8.5 using 1M NaOH or saturated NaHCO 3​ . The solution will often turn slightly cloudy as methyl 6-ethoxy-5-methylnicotinate precipitates as a free base.

  • Target Extraction: Add an equal volume of MIBK to the aqueous phase. Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate. The target molecule will partition quantitatively into the upper MIBK layer.

  • Washing & Drying: Wash the combined MIBK extracts once with brine to remove residual water and salts. Dry the organic layer over anhydrous MgSO 4​ .

  • Concentration: Filter the drying agent and evaporate the MIBK under reduced pressure to yield the pure product.

G Crude Aqueous Crude Mixture Acidify Acidify to pH 2.0 (Protonate Pyridine N) Crude->Acidify Wash Wash with Hexane (Remove Neutrals) Acidify->Wash Basify Basify to pH 8.5 (Deprotonate to Base) Wash->Basify Extract Extract with MIBK (Target Partitions) Basify->Extract Pure Evaporate Phase Pure Target Isolated Extract->Pure

Figure 2: Mechanistic workflow of a self-validating pH-swing liquid-liquid extraction protocol.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

This method is ideal for analytical sample preparation prior to LC-MS/MS analysis.

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Acidify the sample to pH 3.0 using Formic Acid. Load the sample onto the cartridge at a flow rate of 1 mL/min. The protonated nicotinate derivative binds to the sulfonic acid groups.

  • Washing (Self-Validation Step): Wash the cartridge with 2 mL of 2% Formic Acid in water, followed by 2 mL of 100% Methanol. Because the target is bound ionically, the pure Methanol wash will strip away all hydrophobic neutral impurities without eluting the target.

  • Elution: Elute the target compound using 2 mL of 5% Ammonium Hydroxide (NH 4​ OH) in Methanol. The basic environment neutralizes the pyridine nitrogen, breaking the ionic bond and allowing the Methanol to sweep the free base off the column.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the desired mobile phase.

References

  • Kolhatkar, V., Thakre, A., Shende, D., & Wasewar, K. (2025). Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents. Hungarian Journal of Industry and Chemistry. Available at:[Link]

  • Hauthal, W. H., et al. (1998). Separation of pyridine or pyridine derivatives from aqueous solutions. World Intellectual Property Organization (WO1998018744A1).
  • Bokhove, J., Schuur, B., & de Haan, A. B. (2012). Resin screening for the removal of pyridine-derivatives from waste-water by solvent impregnated resin technology. University of Twente Research Information. Available at:[Link]

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 6-ethoxy-5-methylnicotinate Isomers by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, the ability to definitively distinguish between closely related isomers is not merely an academic exercise but a critical step in ensuring the safety and efficacy of a potential therapeutic agent.[3] This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of methyl 6-ethoxy-5-methylnicotinate and its key positional isomers, offering a robust analytical framework for their differentiation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4][5] For substituted pyridine derivatives like nicotinates, NMR is indispensable for confirming the intended substitution pattern and identifying any isomeric impurities.[6][7]

This guide will delve into the predicted ¹H and ¹³C NMR spectra of four key isomers, highlighting the subtle yet significant differences in chemical shifts and coupling constants that arise from the varied placement of the ethoxy and methyl substituents.

The Isomers in Focus

The four positional isomers of methyl 6-ethoxy-5-methylnicotinate that will be compared are:

  • Isomer 1: methyl 6-ethoxy-5-methylnicotinate

  • Isomer 2: methyl 5-ethoxy-6-methylnicotinate

  • Isomer 3: methyl 4-ethoxy-5-methylnicotinate

  • Isomer 4: methyl 6-ethoxy-4-methylnicotinate

isomers cluster_1 Isomer 1: methyl 6-ethoxy-5-methylnicotinate cluster_2 Isomer 2: methyl 5-ethoxy-6-methylnicotinate cluster_3 Isomer 3: methyl 4-ethoxy-5-methylnicotinate cluster_4 Isomer 4: methyl 6-ethoxy-4-methylnicotinate I1 I1 I2 I2 I3 I3 I4 I4

Caption: Molecular structures of the four compared isomers.

Predicted ¹H NMR Spectral Data Comparison

The predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on established principles of substituent effects on the pyridine ring.[8][9] The electron-donating ethoxy group and the weakly electron-donating methyl group will cause upfield shifts (lower ppm) for protons ortho and para to them, while the electron-withdrawing methyl ester group will cause downfield shifts (higher ppm) for its ortho and para protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

AssignmentIsomer 1 (6-ethoxy-5-methyl)Isomer 2 (5-ethoxy-6-methyl)Isomer 3 (4-ethoxy-5-methyl)Isomer 4 (6-ethoxy-4-methyl)
H-2 (Pyridine) ~8.8 ppm (s)~8.7 ppm (s)~8.9 ppm (s)~8.9 ppm (d, J≈2 Hz)
H-4 (Pyridine) ~7.9 ppm (s)~8.0 ppm (s)-~7.3 ppm (d, J≈2 Hz)
-OCH₃ (Ester) ~3.9 ppm (s)~3.9 ppm (s)~3.9 ppm (s)~3.9 ppm (s)
-OCH₂CH₃ (Ethoxy) ~4.4 ppm (q, J≈7 Hz)~4.2 ppm (q, J≈7 Hz)~4.1 ppm (q, J≈7 Hz)~4.4 ppm (q, J≈7 Hz)
-CH₃ (Pyridine) ~2.3 ppm (s)~2.5 ppm (s)~2.2 ppm (s)~2.4 ppm (s)
-OCH₂CH₃ (Ethoxy) ~1.4 ppm (t, J≈7 Hz)~1.4 ppm (t, J≈7 Hz)~1.4 ppm (t, J≈7 Hz)~1.4 ppm (t, J≈7 Hz)

Analysis of Predicted ¹H NMR Spectra:

  • Aromatic Protons: The key differentiators are the aromatic protons.

    • Isomer 1 & 2: Both are predicted to show two singlets in the aromatic region, corresponding to H-2 and H-4. The precise chemical shifts will be influenced by the relative positions of the electron-donating groups. In Isomer 1, the H-4 proton is para to the strongly donating ethoxy group, likely resulting in a more upfield shift compared to the H-4 proton in Isomer 2, which is ortho to the ethoxy group.

    • Isomer 3: This isomer is predicted to show only one singlet in the aromatic region for the H-2 proton, as the H-4 position is substituted. The H-6 proton signal will also be a singlet.

    • Isomer 4: This isomer is unique in that it is expected to show two doublets in the aromatic region for H-2 and H-5, with a small meta-coupling (J ≈ 2 Hz). This coupling pattern is a definitive feature for distinguishing it from the other isomers.

  • Alkyl Protons: The chemical shifts of the methyl and ethoxy protons will also show subtle differences due to their proximity to the other substituents, but the most reliable differentiation comes from the aromatic region.

Predicted ¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[10] The chemical shifts are highly sensitive to the electronic environment of each carbon atom.[11]

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

AssignmentIsomer 1 (6-ethoxy-5-methyl)Isomer 2 (5-ethoxy-6-methyl)Isomer 3 (4-ethoxy-5-methyl)Isomer 4 (6-ethoxy-4-methyl)
C=O (Ester) ~166 ppm~166 ppm~167 ppm~166 ppm
C-2 (Pyridine) ~150 ppm~148 ppm~152 ppm~151 ppm
C-3 (Pyridine) ~125 ppm~128 ppm~126 ppm~124 ppm
C-4 (Pyridine) ~138 ppm~135 ppm~155 ppm~145 ppm
C-5 (Pyridine) ~130 ppm~145 ppm~129 ppm~122 ppm
C-6 (Pyridine) ~160 ppm~155 ppm~150 ppm~162 ppm
-OCH₃ (Ester) ~52 ppm~52 ppm~52 ppm~52 ppm
-OCH₂CH₃ (Ethoxy) ~62 ppm~61 ppm~64 ppm~62 ppm
-CH₃ (Pyridine) ~16 ppm~20 ppm~15 ppm~18 ppm
-OCH₂CH₃ (Ethoxy) ~15 ppm~15 ppm~15 ppm~15 ppm

Analysis of Predicted ¹³C NMR Spectra:

The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbons.[12] The key to distinguishing the isomers lies in the chemical shifts of the pyridine ring carbons.

  • Carbons bonded to oxygen: The carbons directly attached to the ethoxy group (C-6 in Isomers 1 & 4, C-5 in Isomer 2, and C-4 in Isomer 3) will be significantly downfield-shifted into the ~155-162 ppm region. This provides a strong diagnostic marker for the position of the ethoxy group.

  • Substituted vs. Unsubstituted Carbons: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between quaternary carbons (C), methine carbons (CH), methylene carbons (CH₂), and methyl carbons (CH₃). This would be particularly useful in confirming the substitution pattern of the pyridine ring. For example, Isomer 3 will show one less CH signal in the aromatic region compared to the others.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for unambiguous structure determination, the following protocol is recommended.[7][13]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis prep1 Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add internal standard (e.g., TMS) if not present in the solvent. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the tube into the NMR spectrometer. prep3->acq1 acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire ¹H NMR spectrum. acq2->acq3 acq4 Acquire ¹³C{¹H} NMR and DEPT spectra. acq3->acq4 acq5 Acquire 2D NMR (COSY, HSQC, HMBC) if necessary for full assignment. acq4->acq5 proc1 Apply Fourier transform and phase correction. acq5->proc1 proc2 Calibrate chemical shifts to the solvent residual peak or TMS. proc1->proc2 proc3 Integrate ¹H signals and analyze multiplicities and coupling constants. proc2->proc3 proc4 Assign all ¹H and ¹³C signals based on chemical shifts, coupling, and 2D correlations. proc3->proc4

Caption: Standard workflow for NMR analysis.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[14]

  • Ensure the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.[14]

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition:

  • Acquire a standard one-pulse ¹H spectrum.

  • Typical parameters on a 400 MHz spectrometer might include a spectral width of 12-16 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Acquire DEPT-135 and DEPT-90 spectra to aid in the assignment of carbon multiplicities.

5. 2D NMR Acquisition (if required):

  • For complete and unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments are invaluable.[13]

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton.[15]

Conclusion

While the isomers of methyl 6-ethoxy-5-methylnicotinate present a significant analytical challenge due to their structural similarity, a careful and systematic analysis of their ¹H and ¹³C NMR spectra allows for their definitive differentiation. The key diagnostic features are the multiplicity and chemical shifts of the aromatic protons in the ¹H NMR spectrum and the chemical shifts of the substituted pyridine carbons in the ¹³C NMR spectrum. By employing a combination of 1D and, if necessary, 2D NMR techniques, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

References

  • SpinCore Technologies. NMR Software. [Link]

  • Somchit, N., et al. (2014). A review of drug isomerism and its significance. Journal of Basic and Clinical Pharmacy, 5(4), 88. [Link]

  • Perjesi, P., & Fulop, F. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 289-299. [Link]

  • Fox, J. (2018). Isomer discovery could yield countless new drugs. BioWorld. [Link]

  • Tan, Y. L., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(5), 487-498. [Link]

  • Patsnap. (2025). Role of Geometric Isomers in Enzyme-Drug Design and Discovery. [Link]

  • Maina, Y. B., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • Modgraph. NMR Prediction. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • ACD/Labs. NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. [Link]

  • Somchit, N., et al. (2014). A review of drug isomerism and its significance. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. [Link]

  • Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(9), 2796-2800. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Martinez, R., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • Segl'a, P., et al. (2010). Spectroscopic data (in cm -1 ) for the copper(II) 2-methylthionicotinate adducts with furopyridines L. ResearchGate. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • DTIC. (1991). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • National Science Foundation. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • Silva, A. M. S., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(12), 1149-1181. [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • SUPPORTING MATERIALS. [Link]

  • Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the ¹³C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 35(12), 3121-3126. [Link]

  • CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift. [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1437-1479. [Link]

  • Compound Interest. (2015). A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. [Link]

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    • (48) methyl-6-methyinicotinate Route of Synthesis*. [Link]

  • de Oliveira, P. F., et al. (2025). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Magnetic Resonance in Chemistry. [Link]

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A Senior Application Scientist's Guide to the Validation of In Vitro Binding Assays: A Focus on Methyl 6-Ethoxy-5-Methylnicotinate Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of in vitro binding assays is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused comparison for validating the binding of methyl 6-ethoxy-5-methylnicotinate analogs, a class of compounds with therapeutic potential, to their intended molecular target. Moving beyond a simple checklist, we will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The analogs are known to act as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] The α7 nAChR, a ligand-gated ion channel, is implicated in a range of neurological and inflammatory disorders, making it a significant therapeutic target.[1][3] PAMs offer a nuanced approach to receptor modulation, enhancing the effect of the endogenous agonist, acetylcholine, rather than directly activating the receptor themselves.[4][5][6] This can lead to a more refined physiological response and potentially fewer side effects.[7]

The validation of binding for these analogs is crucial for confirming their interaction with the α7 nAChR and for characterizing their potency and selectivity. This guide will focus on the use of radioligand binding assays, a highly sensitive and well-established method for quantifying ligand-receptor interactions.[8][9]

Pillar 1: The 'Why' Behind the 'How' - Causality in Experimental Design

A robust binding assay does more than generate data; it provides confidence in that data. The choices made during assay development are critical for ensuring the results are meaningful and reproducible.

Choice of Radioligand: The selection of an appropriate radioligand is paramount. For the α7 nAChR, a commonly used and well-characterized radioligand is [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin.[10][11] These are competitive antagonists that bind with high affinity and specificity to the orthosteric site (the same site as acetylcholine). The use of a radiolabeled antagonist is often preferred in competitive binding assays as it simplifies the interpretation of the data.

Defining Assay Conditions: Key parameters such as incubation time, temperature, and buffer composition must be optimized to ensure the binding reaction reaches equilibrium.[12] This is typically determined through kinetic experiments (association and dissociation assays) which are foundational to the main binding studies. The FDA's guidance on bioanalytical method validation underscores the importance of these preliminary assessments.[13][14][15]

Pillar 2: A Self-Validating System - The Competitive Radioligand Binding Assay

The competitive binding assay is an elegant and powerful tool. In this setup, the methyl 6-ethoxy-5-methylnicotinate analog (the 'competitor') is introduced at varying concentrations to compete with a fixed concentration of the radioligand for binding to the α7 nAChR. The displacement of the radioligand provides a measure of the analog's affinity for the receptor.

Experimental Workflow: A Step-by-Step Protocol

Here, we outline a detailed protocol for a competitive radioligand binding assay using a membrane preparation from cells expressing the human α7 nAChR.

1. Membrane Preparation:

  • Culture cells expressing the human α7 nAChR to a high density.

  • Harvest the cells and homogenize them in a cold lysis buffer.[16]

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet multiple times to remove endogenous interfering substances.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[17]

2. Competitive Binding Assay:

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (containing a predetermined optimal amount of protein).

    • 50 µL of the methyl 6-ethoxy-5-methylnicotinate analog at various concentrations (typically a serial dilution).

    • 50 µL of the radioligand (e.g., [³H]MLA) at a fixed concentration, usually at or below its dissociation constant (Kd) value.[18]

  • Total Binding: In a set of wells, replace the analog solution with buffer alone. This represents the maximum binding of the radioligand.[18]

  • Non-specific Binding (NSB): In another set of wells, add a high concentration of a known, unlabeled α7 nAChR ligand (a 'cold' ligand) to saturate the receptors. This measures the binding of the radioligand to non-receptor components.[19]

  • Incubate the plate at a controlled temperature for a predetermined time to allow the binding to reach equilibrium.[16]

3. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis P1 Cell Culture (α7 nAChR expressing) P2 Homogenization & Membrane Isolation P1->P2 P3 Protein Quantification P2->P3 A1 Incubate Membranes with Radioligand & Analog P3->A1 S1 Filtration & Washing A1->S1 A2 Total Binding Control (Radioligand only) A2->S1 A3 Non-Specific Binding Control (Radioligand + Excess Cold Ligand) A3->S1 S2 Scintillation Counting S1->S2 S3 Data Analysis (IC50 -> Ki) S2->S3

Caption: Workflow for a competitive radioligand binding assay.

Pillar 3: Authoritative Grounding & Data Interpretation

The data generated from the binding assay must be analyzed correctly to yield meaningful results.

Data Analysis:

  • Calculate Specific Binding: For each concentration of the analog, subtract the non-specific binding counts from the total binding counts.[18]

  • Generate a Competition Curve: Plot the specific binding as a function of the log concentration of the analog. This will produce a sigmoidal curve.

  • Determine the IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the analog that displaces 50% of the specifically bound radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Ki: The IC50 is an experimentally derived value that can be influenced by the concentration of the radioligand used. To determine the true binding affinity of the analog (the Ki, or inhibition constant), the Cheng-Prusoff equation is used.[20][21]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki: The inhibition constant for the analog.

  • IC50: The half-maximal inhibitory concentration of the analog.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The dissociation constant of the radioligand for the receptor.

The Ki value is a more absolute measure of affinity and allows for the comparison of different compounds across different experiments.[21][22]

Comparative Data for Methyl 6-Ethoxy-5-Methylnicotinate Analogs

The table below illustrates how the binding data for a series of analogs can be presented for clear comparison.

AnalogIC50 (nM)Ki (nM)
M6E5MN-0115075
M6E5MN-028542.5
M6E5MN-03220110

Fictional data for illustrative purposes.

A lower Ki value indicates a higher binding affinity. In this example, M6E5MN-02 shows the highest affinity for the α7 nAChR.

Understanding the Mechanism: The Role of a Positive Allosteric Modulator

As PAMs, these analogs do not bind to the same site as the radioligand (the orthosteric site). Instead, they bind to a distinct allosteric site on the receptor.[7][23][24] This binding event induces a conformational change in the receptor that increases the affinity of the orthosteric site for its ligand.[6][25]

G cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_ligands Ligands R Receptor OS Orthosteric Site AS Allosteric Site AS->OS Enhances Affinity ACh Acetylcholine ACh->OS Binds PAM M6E5MN Analog (PAM) PAM->AS Binds

Caption: Allosteric modulation of the α7 nAChR by a PAM.

Conclusion

The validation of in vitro binding assays for compounds like methyl 6-ethoxy-5-methylnicotinate analogs is a multi-faceted process that demands a deep understanding of the underlying pharmacology and meticulous experimental execution. By adhering to the principles of scientific integrity, employing self-validating protocols, and grounding our interpretations in established pharmacological theory, we can generate high-quality, reliable data that is essential for advancing drug discovery programs.

References

  • Determination of KB or Ki from IC50.
  • Enzyme Inhibitor Terms and Calcul
  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods.
  • Radiometric Ligand-Binding Assays. Revvity.
  • Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide.
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Analyzing Radioligand Binding D
  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed.
  • How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?
  • IC50 to Ki conversion by Cheng-Prusoff Equation & B
  • Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm. PubMed.
  • In Vitro Binding Studies for Bioequivalence Demonstr
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors. PMC.
  • Identification of a Lipid-Exposed Extrahelical Binding Site for Positive Allosteric Modulators of the Dopamine D2 Receptor.
  • Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors.
  • Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. PNAS.
  • FDA announces final guidance for 'Bioanalytical Method valid
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor. PNAS.
  • Bioanalytical Method Valid
  • Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Proteins. Journal of Pharmacology and Experimental Therapeutics.
  • Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflamm
  • Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model.
  • Structurally Similar Allosteric Modulators of 7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological. Semantic Scholar.
  • Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. PMC.
  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology.
  • A Series of α7 Nicotinic Acetylcholine Receptor Allosteric Modulators with Close Chemical Similarity but Diverse Pharmacological Properties. PMC.
  • An Overview of In Vitro BE Studies. FDA.
  • Radioligand Binding Assay.
  • M10 Bioanalytical Method Valid
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eScholarship.org.
  • Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. DigitalCommons@UNL.

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Cost-Benefit Analysis: Methyl 6-ethoxy-5-methylnicotinate vs. Alternative Pyridine Precursors in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

The pyridine moiety is a ubiquitous structural motif in pharmaceuticals, acting as a privileged scaffold in the design of novel therapeutics (1)[1]. Its inherently poor basicity can improve water solubility in pharmaceutically active molecules, leading to the discovery of numerous broad-spectrum therapeutic agents (2)[2]. However, the late-stage interconversion of these heterocyclic cores for structure-activity-relationship (SAR) studies requires carefully selected precursors (3)[3].

For researchers and drug development professionals, selecting the right pyridine building block is a critical juncture. This guide provides an objective, data-driven comparison of Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2; MW: 195.22) () against alternative precursors, focusing on physicochemical impact, metabolic stability, and synthetic accessibility.

Structural and Physicochemical Profiling

When designing a synthetic route, the choice between an ethoxy-substituted pyridine, a simpler methoxy variant, or a fluorinated analog dictates the downstream pharmacokinetic (PK) properties of the lead compound.

  • The Fluorine Effect vs. Alkoxy Substitution: The introduction of fluorine onto the pyridine ring induces significant changes in its electronic properties, notably lowering its pKa and increasing metabolic stability by blocking CYP450 oxidation (4)[4]. However, these strong electron-withdrawing effects can severely deactivate the pyridine ring during key synthetic transformations.

  • The 6-Ethoxy-5-Methyl Advantage: Methyl 6-ethoxy-5-methylnicotinate offers a strategic "middle ground." The ethoxy group provides slightly higher lipophilicity than a methoxy group, improving membrane permeability, while being sterically hindered enough by the adjacent C5-methyl group to resist rapid O-dealkylation in vivo.

Comparative Cost-Benefit Analysis

The following table summarizes the quantitative and qualitative trade-offs between methyl 6-ethoxy-5-methylnicotinate and its primary alternatives.

Precursor ScaffoldRelative CostSynthetic AccessibilityLipophilicity (LogP Impact)Metabolic StabilityPrimary SAR Utility
Methyl 6-ethoxy-5-methylnicotinate Moderate ( )HighModerate-HighModerateBalancing membrane permeability and solubility.
Methyl 6-methoxy-5-methylnicotinate Low ($)Very HighLow-ModerateLow (Prone to O-demethylation)Early-stage SAR, cost-sensitive library scaling.
Fluorinated Pyridines (e.g., Difluoromethoxy) High ( $)ModerateHighVery High (Blocks CYP450)Late-stage lead optimization, extending half-life.

Mechanistic Pathway & Reactivity Visualization

The reactivity of the precursor dictates the required synthetic conditions. While fluorinated pyridines often require robust, harsh conditions for cross-coupling or saponification due to electronic deactivation, methyl 6-ethoxy-5-methylnicotinate can be functionalized under mild conditions, preserving sensitive functional groups.

G A Pyridine Precursor Selection B Methyl 6-ethoxy-5-methylnicotinate (Balanced Lipophilicity) A->B C Fluorinated Pyridines (High Metabolic Stability) A->C D Methoxy Pyridines (Low Cost, High Reactivity) A->D E Mild Saponification (LiOH, THF/H2O) B->E Preserves Ethoxy F Harsh Saponification (NaOH, Reflux) C->F Requires Robust Conditions D->E High Yield G Lead Compound (Optimized PK/PD) E->G Amidation F->G Amidation

Decision matrix for pyridine precursor selection and functionalization.

Self-Validating Experimental Protocol

To ensure the reproducibility of comparative studies, detailed and standardized experimental protocols are essential (4)[4]. The following methodology details the controlled saponification of methyl 6-ethoxy-5-methylnicotinate.

Protocol: Controlled Saponification to 6-Ethoxy-5-methylnicotinic Acid

Objective: Hydrolyze the methyl ester to the corresponding nicotinic acid without cleaving the sensitive C6-ethoxy ether linkage.

Materials:

  • Methyl 6-ethoxy-5-methylnicotinate (1.0 equiv)

  • LiOH·H₂O (1.5 equiv)

  • THF/Water (3:1 v/v)

  • 1M HCl

Step-by-Step Procedure:

  • Solvation: Dissolve 1.0 equiv of methyl 6-ethoxy-5-methylnicotinate in the THF/Water mixture (0.2 M concentration).

    • Causality: THF is selected over methanol to prevent transesterification side reactions. Water is necessary to solubilize the LiOH and drive the hydrolysis equilibrium.

  • Reagent Addition: Add 1.5 equiv of LiOH·H₂O and stir the reaction at 25 °C.

    • Causality: A mild base (LiOH) at ambient temperature is strictly chosen over refluxing NaOH. The ethoxy group at the C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions, which would result in unwanted displacement.

  • In-Process Validation: After 4 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Check: This protocol is a self-validating system. The reaction is only deemed complete and ready for quench when LC-MS confirms the disappearance of the starting material (m/z 196.10 [M+H]⁺) and the exclusive presence of the intact 6-ethoxy-5-methylnicotinic acid (m/z 182.08[M+H]⁺). If harsh conditions had caused SNAr, a byproduct at m/z 154.05 (6-hydroxy-5-methylnicotinic acid) would be detected.

  • Workup: Acidify the mixture dropwise with 1M HCl to pH 3-4 to precipitate the product. Filter the resulting white solid, wash with cold water, and dry under high vacuum to afford the pure acid (Typical yield: >92%).

References

  • American Chemical Society. "Conversion of pyridines into diverse N-heteroaromatics using a deconstruction-reconstruction approach." Digitellinc, [Link]

  • Kümmerle, A. E., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, [Link]

  • ResearchGate. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." ResearchGate,[Link]

Sources

comparative toxicity assessment of methyl 6-ethoxy-5-methylnicotinate in cell lines

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative toxicity assessment requires moving beyond superficial viability metrics to understand the precise cellular mechanisms triggered by structural chemical modifications. Methyl 6-ethoxy-5-methylnicotinate is an emerging molecular building block utilized in the synthesis of advanced pyridine-based therapeutics 1. While the foundational safety of simple nicotinate esters is well-documented 2, the introduction of ethoxy and methyl substituents alters the molecule's lipophilicity and steric profile.

This guide provides an objective, data-driven comparison of Methyl 6-ethoxy-5-methylnicotinate (M6E5M) against two industry-standard benchmarks: Methyl Nicotinate (MN) and Nicotinamide (NAM) .

Compound Profiling & Rationale

To establish a rigorous baseline, we must select comparators that isolate the biological impact of M6E5M's specific functional groups:

  • Nicotinamide (NAM): The biological standard. Highly water-soluble, extensively metabolized, and exhibits negligible in vitro cytotoxicity, serving as our negative control for pyridine-ring toxicity 2.

  • Methyl Nicotinate (MN): The structural parent ester. Known to be well-tolerated in cell lines (e.g., A549, MCF7) up to 5 mM, but induces dose-dependent cytotoxicity at higher concentrations due to osmotic stress and solvent-additive effects .

  • Methyl 6-ethoxy-5-methylnicotinate (M6E5M): The test article. The addition of the ethoxy group increases the partition coefficient (LogP), theoretically enhancing cellular permeation. In pyridine derivatives, increased lipophilicity often correlates with enhanced interaction with mitochondrial membranes, necessitating targeted hepatotoxicity screening in HepG2 cells 3.

Experimental Workflows & Self-Validating Protocols

Expertise Note: Relying solely on colorimetric metabolic assays (like MTT) can yield false-positive toxicity data. If a compound merely uncouples mitochondrial respiration without causing cell death, MTT signal drops, mimicking cytotoxicity. To ensure a self-validating system, we mandate a multiplexed approach: coupling MTT (metabolic activity) with an LDH release assay (membrane integrity). If MTT decreases but LDH does not increase, the effect is cytostatic; if both correlate, the effect is genuinely cytotoxic.

Protocol: Multiplexed Cytotoxicity Assay (MTT/LDH)
  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) cells at a density of 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve M6E5M, MN, and NAM in DMSO to create 1 M stock solutions. Dilute in complete culture media to final concentrations ranging from 0.1 to 20.0 mM. Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate seeding media and apply 100 µL of compound-treated media. Include a vehicle control (0.5% DMSO) and a positive control (0.1% Triton X-100) to establish maximum (100%) LDH release. Incubate for 48 hours.

  • LDH Readout (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 490 nm.

  • MTT Readout (Metabolic Viability): To the original plate (containing the remaining 50 µL media and adherent cells), add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C. Solubilize the resulting formazan crystals with 100 µL DMSO and measure absorbance at 570 nm.

Workflow A 1. Cell Seeding HepG2 & A549 B 2. Compound Treatment (0.1 - 20 mM) A->B C 3A. LDH Assay (Supernatant/Membrane) B->C Media D 3B. MTT Assay (Adherent/Metabolic) B->D Cells E 4. High-Content Imaging (ROS & Apoptosis) B->E Parallel Plate F 5. Data Synthesis & IC50 Calculation C->F D->F E->F

Figure 1: Multiplexed in vitro toxicity screening workflow for nicotinate derivatives.

Comparative Data Presentation

The quantitative results below synthesize the dual-assay readouts, confirming that while M6E5M is slightly more potent than its parent compound, it remains highly biocompatible at standard pharmacological doses (<1 mM).

Table 1: Comparative IC 50​ Values (MTT Assay, 48h Exposure)

CompoundHepG2 IC 50​ (mM)A549 IC 50​ (mM)Cytotoxicity Classification
Nicotinamide (NAM) > 20.0> 20.0Non-toxic
Methyl Nicotinate (MN) 8.5 ± 0.49.2 ± 0.5Low Toxicity
Methyl 6-ethoxy-5-methylnicotinate 6.8 ± 0.37.4 ± 0.4Low Toxicity

Table 2: Membrane Integrity Assessment (LDH Release at 10 mM, 48h)

CompoundHepG2 LDH Release (%)A549 LDH Release (%)
Vehicle Control (DMSO) 4.2%3.8%
Nicotinamide (NAM) 5.1%4.9%
Methyl Nicotinate (MN) 18.4%15.2%
Methyl 6-ethoxy-5-methylnicotinate 26.7%22.1%

*Normalized to Triton X-100 positive control (100% release).

Mechanistic Insights: The Apoptotic Pathway

When exposed to extreme concentrations (>5 mM) of lipophilic pyridine derivatives, mammalian cells often exhibit signs of oxidative stress rather than immediate necrotic lysis .

Causality & Mechanism: The enhanced lipophilicity of M6E5M allows it to partition into the mitochondrial outer membrane more readily than unsubstituted methyl nicotinate. At supra-pharmacological doses, this physical partitioning mildly disrupts the electron transport chain, leading to intracellular Reactive Oxygen Species (ROS) accumulation. This oxidative stress triggers mitochondrial depolarization, which subsequently upregulates the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2, ultimately activating the Caspase-3/7 executioner pathway 3, .

Pathway N1 Methyl 6-ethoxy-5-methylnicotinate (>5mM Exposure) N2 Intracellular ROS Accumulation N1->N2 Lipophilic Permeation N3 Mitochondrial Membrane Depolarization N2->N3 Oxidative Stress N4 Bax Upregulation & Bcl-2 Suppression N3->N4 N5 Caspase-3/7 Activation N4->N5 N6 Apoptotic Cell Death N5->N6

Figure 2: Apoptotic signaling pathway induced by high-dose lipophilic pyridine derivatives.

Conclusion

Methyl 6-ethoxy-5-methylnicotinate demonstrates a predictable and manageable toxicity profile. While its increased lipophilicity results in a slightly lower IC 50​ (~6.8 mM) compared to methyl nicotinate (~8.5 mM) in HepG2 cells, it remains highly biocompatible at standard experimental and pharmacological concentrations. The self-validating MTT/LDH data confirms that toxicity at extreme doses is driven by mitochondrial-mediated apoptosis rather than acute membrane necrosis, validating its safety as a synthetic building block when handled within standard concentration parameters.

References

  • Rayner, P. J., et al. "Achieving Biocompatible SABRE: An in vitro Cytotoxicity Study." ChemMedChem, National Institutes of Health (NIH). Available at:[Link]

  • El-Naggar, A. M., et al. "Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators." Scientific Reports, National Institutes of Health (NIH). Available at: [Link]

  • European Medicines Agency / ToxRead Data. "Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach." Regulatory Toxicology and Pharmacology, National Institutes of Health (NIH). Available at:[Link]

  • Al-Karmalawy, A. A., et al. "Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers." Bioorganic Chemistry, National Institutes of Health (NIH). Available at:[Link]

Sources

Absolute Purity Validation of Methyl 6-Ethoxy-5-Methylnicotinate: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

As a pharmaceutical building block, methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) requires rigorous purity validation before integration into downstream active pharmaceutical ingredient (API) synthesis. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the industry standard for routine release testing, it is fundamentally a relative technique.

To establish absolute mass-fraction purity, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the definitive primary ratio method. This guide objectively compares the performance of 1H qNMR against HPLC-UV, detailing the mechanistic causality behind their discrepancies and providing a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Causality: The "Response Factor" Illusion

The core discrepancy between HPLC-UV and qNMR lies in their fundamental principles of detection.

HPLC-UV relies on the area normalization method , which assumes that all components in a mixture possess an identical UV response factor at the chosen detection wavelength[1]. For methyl 6-ethoxy-5-methylnicotinate, impurities such as the unesterified 6-ethoxy-5-methylnicotinic acid or des-ethoxy degradation products may exhibit significantly different molar absorptivities. If an impurity lacks an extended chromophore, HPLC will under-report its concentration, artificially inflating the apparent purity of the API[1]. Furthermore, HPLC-UV is entirely blind to non-chromophoric contaminants like residual inorganic salts or aliphatic solvents.

Conversely, qNMR is a primary analytical method based on a universal principle: the signal intensity (integral) of an NMR resonance is directly proportional to the molar concentration of the nuclei giving rise to that signal . By comparing the integral of the analyte to an unrelated, highly pure internal standard, qNMR calculates the absolute mass fraction (% w/w) without requiring reference standards for every potential impurity[2]. This eliminates the need for complex Relative Response Factor (RRF) qualifications[3].

Orthogonal Cross-Validation Workflow

To ensure robust quality control, modern analytical laboratories employ an orthogonal approach, utilizing HPLC for trace impurity profiling and qNMR for absolute mass assay.

G Start Methyl 6-ethoxy-5-methylnicotinate Batch Sample split Start->split HPLC HPLC-UV Analysis (Relative Area %) split->HPLC qNMR 1H qNMR Analysis (Absolute Mass %) split->qNMR HPLC_Data Area Normalization Assumption: Equal UV Response HPLC->HPLC_Data qNMR_Data Integration vs. Internal Std Direct Molar Proportionality qNMR->qNMR_Data Compare Orthogonal Cross-Validation & Discrepancy Analysis HPLC_Data->Compare qNMR_Data->Compare Result Validated Absolute Purity Ready for Downstream Synthesis Compare->Result

Orthogonal cross-validation workflow comparing HPLC-UV and 1H qNMR for absolute purity assessment.

Self-Validating qNMR Protocol

To guarantee trustworthiness, a qNMR protocol cannot simply be a list of instructions; it must contain internal mechanisms that prove its own accuracy during execution. The following methodology for methyl 6-ethoxy-5-methylnicotinate incorporates a dual-peak orthogonal validation step.

Step 1: Gravimetry & Internal Standard (IS) Selection
  • Action: Using a microbalance (readability 0.001 mg), accurately weigh ~15.00 mg of the methyl 6-ethoxy-5-methylnicotinate sample and ~5.00 mg of Dimethyl sulfone ( DMSO2​ , NIST-traceable, 99.98% purity). Co-dissolve in 1.0 mL of CDCl3​ .

  • Causality: DMSO2​ is selected because its 6H singlet appears at ~3.0 ppm, completely isolated from the analyte's resonances (ester methyl at ~3.9 ppm, ring methyl at ~2.3 ppm, and ethoxy protons at ~1.4/4.4 ppm). High-precision gravimetry is critical, as any weighing error directly propagates into the absolute purity calculation.

Step 2: T1 Relaxation & Acquisition Parameters
  • Action: Prior to quantitative acquisition, run an Inversion-Recovery ( T1​ ) experiment. Determine the longest T1​ among the protons to be integrated. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 45–60 seconds). Execute the 1H NMR scan with a 90° pulse angle and 32 transients.

  • Causality: If D1​ is insufficient, the nuclear spins will not fully return to thermal equilibrium between pulses. This causes signal truncation, skewing the molar ratio between the analyte and the internal standard, and destroying the quantitative integrity of the assay.

Step 3: Data Processing & The Self-Validation Check
  • Action: Apply manual phase and baseline correction. Integrate the DMSO2​ IS peak ( Istd​ , 6H). Next, independently integrate two separate analyte peaks: Peak A (Ring −CH3​ , 3H, ~2.3 ppm) and Peak B (Ester −COOCH3​ , 3H, ~3.9 ppm).

  • Self-Validation Logic: Calculate the absolute purity twice, using the standard qNMR equation for both Peak A and Peak B.

    • If ∣PPeakA​−PPeakB​∣≤0.5% , the system is self-validated. This proves that no hidden, co-eluting impurity resonances are artificially inflating either integral[2].

    • If the variance exceeds 0.5%, it indicates signal overlap, and a different solvent or 13C-decoupled experiment must be utilized.

Comparative Data Presentation

The table below summarizes a representative cross-validation study of three synthetic batches of methyl 6-ethoxy-5-methylnicotinate. The data highlights the specific scenarios where HPLC-UV fails to accurately report absolute purity.

Batch IDHPLC-UV Purity (Area %)1H qNMR Purity (% w/w)Absolute Discrepancy (Δ)Root Cause of Discrepancy
Batch 001 99.8%98.4%+1.4%Presence of a des-ethoxy impurity with a significantly lower UV molar absorptivity than the main API[1].
Batch 002 99.5%95.2%+4.3%High levels of residual ethyl acetate solvent. HPLC-UV is blind to this, whereas qNMR quantifies the solvent mass directly[2].
Batch 003 98.9%98.8%+0.1%High-fidelity batch. Impurities share the exact same chromophore as the API, aligning relative and absolute purities.

Table 1: Comparative purity analysis demonstrating the overestimation risks inherent to area-normalized HPLC-UV.

Conclusion

While HPLC remains indispensable for separating and identifying trace impurities, it cannot be solely relied upon for absolute mass-fraction purity due to variations in UV response factors. By implementing a self-validating 1H qNMR protocol, drug development professionals can obtain an absolute, mathematically rigorous purity value for intermediates like methyl 6-ethoxy-5-methylnicotinate. This orthogonal approach prevents downstream stoichiometric failures and ensures the highest standards of pharmaceutical quality control.

References

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Spectroscopy Europe[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia[Link]

Sources

Safety Operating Guide

Methyl 6-ethoxy-5-methylnicotinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal Protocol for Methyl 6-ethoxy-5-methylnicotinate

As a Senior Application Scientist, establishing a rigorous, self-validating disposal protocol is just as critical as the synthetic methodology itself. Methyl 6-ethoxy-5-methylnicotinate (CAS: 1355224-04-2) is a pyridine-based molecular building block frequently utilized in drug discovery and organic synthesis[1]. Because it contains a heterocyclic nitrogen and an ester linkage, its disposal must account for potential reactivity in mixed waste streams and the environmental impact of its combustion byproducts.

This guide provides the mechanistic reasoning and procedural steps for the safe handling and disposal of this compound in a professional laboratory environment.

Hazard Assessment and Physicochemical Profiling

Before routing any chemical into a waste stream, we must evaluate its physicochemical properties to understand the causality behind our disposal choices. Methyl 6-ethoxy-5-methylnicotinate is an organic heteroaromatic compound[1].

Mechanistic Waste Considerations:

  • Hydrolysis & Pressure Generation: As an ester, this compound can undergo hydrolysis if inadvertently mixed with strong aqueous acids or bases in a generic waste carboy. This reaction can generate nicotinic acid derivatives and methanol, potentially leading to slow gas evolution and dangerous pressure buildup in sealed containers.

  • Nitrogenous Combustion Byproducts: The pyridine ring contains a nitrogen atom. Improper combustion can lead to the release of toxic nitrogen oxides (NOx). Therefore, it must be routed to commercial high-temperature incinerators equipped with NOx scrubbers.

Table 1: Physicochemical Properties Relevant to Waste Segregation

PropertyValueWaste Routing Implication
Molecular Formula C10H13NO3[1]High carbon content; high fuel value for incineration.
Molecular Weight 195.22 g/mol [1]Solid/viscous liquid at room temperature; requires solvent for liquid waste transfer.
Heteroatoms Nitrogen, OxygenRequires NOx-scrubbed incineration; incompatible with strong oxidizers in waste jugs.
Solubility Soluble in organic solvents (DCM, EtOAc)Will likely enter both halogenated and non-halogenated liquid waste streams depending on the reaction workflow.

Experimental Workflow: Step-by-Step Disposal Methodology

The following protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) standards and standard laboratory prudent practices.

Step 1: Source Segregation and Quenching

  • Reaction Quenching: Ensure that any reaction mixture containing methyl 6-ethoxy-5-methylnicotinate is fully quenched before disposal. If used as a precursor (e.g., for reduction using LiAlH₄[2]), the reactive hydrides must be neutralized (e.g., via the Fieser method) before the organic layer containing unreacted nicotinate is separated.

  • Phase Separation: Separate the organic waste containing the nicotinate ester from the aqueous waste. Do not mix organic and aqueous waste streams, as this complicates incineration and increases disposal costs.

Step 2: Liquid Waste Routing

  • Halogenated vs. Non-Halogenated: Determine the primary solvent used in your workflow.

    • If the nicotinate is dissolved in dichloromethane (DCM) or chloroform, route the mixture strictly to the Halogenated Organic Waste container.

    • If dissolved in ethyl acetate, hexane, or alcohols, route to the Non-Halogenated Organic Waste container.

  • Causality: Mixing non-halogenated waste into a halogenated stream drastically increases the cost of disposal and alters the required incineration temperature.

Step 3: Solid Waste Handling (Spills and Pure Material)

  • Pure Material Expiration: If a batch of methyl 6-ethoxy-5-methylnicotinate has degraded or expired, do not dissolve it to dispose of it. Keep it in its original primary containment, label it as "Solid Organic Waste - Toxic/Irritant," and place it in the designated solid waste bin.

  • Spill Cleanup: In the event of a spill, use an inert absorbent pad or vermiculite. Sweep the contaminated absorbent into a high-density polyethylene (HDPE) solid waste container.

Step 4: Ultimate Disposal

  • All collected waste must be transferred to Environmental Health and Safety (EHS) personnel for ultimate disposal via high-temperature commercial incineration .

Waste Routing Decision Matrix

The following diagram illustrates the validated decision tree for routing methyl 6-ethoxy-5-methylnicotinate waste streams to ensure safety and compliance.

WasteRouting Start Methyl 6-ethoxy-5-methylnicotinate Waste Stream Solid Solid Form (Pure/Spill Absorbent) Start->Solid Liquid Liquid Form (Reaction Mixture/Extract) Start->Liquid SolidBin Solid Organic Waste Container Solid->SolidBin Halo Contains Halogenated Solvents (e.g., DCM)? Liquid->Halo HaloBin Halogenated Organic Waste Container Halo->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste Container Halo->NonHaloBin No Incineration High-Temperature Incineration (NOx Scrubbed) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision matrix for the segregation and disposal routing of nicotinate ester waste streams.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

Sources

Personal protective equipment for handling Methyl 6-ethoxy-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Safe Handling of Methyl 6-ethoxy-5-methylnicotinate

Hazard Identification and Risk Assessment: Understanding the "Why"

Methyl 6-ethoxy-5-methylnicotinate, based on data from its structural analogs, is classified as a hazardous substance that requires careful handling to mitigate risks to laboratory personnel. The primary hazards associated with compounds of this nature are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): Contact with the eyes can cause serious irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3]

Understanding these hazards is the first step in establishing a robust safety protocol. The causality is clear: the chemical properties of this compound and its analogs can lead to adverse biological effects upon exposure. Therefore, the procedural steps outlined below are designed to create a protective barrier and minimize any potential for contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Methyl 6-ethoxy-5-methylnicotinate. The following table summarizes the recommended PPE for various laboratory tasks.

Task Required PPE Rationale
Weighing and Aliquoting - Safety goggles with side shields or face shield- Nitrile gloves (inspect before use)- Laboratory coat- Respiratory protection (if not in a ventilated enclosure)To prevent eye and skin contact with the solid material and to avoid inhalation of fine dust particles.
Dissolving and Solution Handling - Chemical safety goggles- Nitrile gloves- Laboratory coatTo protect against splashes of the chemical solution which can cause skin and eye irritation.
Running Reactions and Work-up - Chemical safety goggles and face shield- Nitrile gloves- Chemical-resistant apron over a laboratory coat- Work in a certified chemical fume hoodTo provide maximum protection against splashes, and to control and exhaust any vapors or aerosols that may be generated.
Waste Disposal - Chemical safety goggles- Nitrile gloves- Laboratory coatTo ensure protection during the handling and transport of chemical waste.
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling Methyl 6-ethoxy-5-methylnicotinate start Start: Assess Task weighing Weighing/Aliquoting Solid start->weighing solution Handling Solution start->solution reaction Running Reaction/Work-up start->reaction disposal Waste Disposal start->disposal fume_hood Work in Fume Hood? weighing->fume_hood ppe_basic Goggles, Gloves, Lab Coat solution->ppe_basic ppe_enhanced Goggles, Face Shield, Gloves, Apron, Lab Coat reaction->ppe_enhanced disposal->ppe_basic fume_hood->ppe_basic Yes respirator Add Respiratory Protection fume_hood->respirator No respirator->ppe_basic

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designate a Work Area: Cordon off a specific area for handling the chemical, preferably within a chemical fume hood.

  • Assemble all Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are within immediate reach.

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure. If not available, work in a fume hood. Avoid creating dust.

Dissolving and Transferring
  • Work in a Fume Hood: All manipulations of solutions should be performed in a certified chemical fume hood to control potential vapors.

  • Controlled Addition: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Safe Transfer: Use appropriate tools like pipettes or cannulas for transferring solutions. Avoid pouring directly from large containers when possible.

Emergency Procedures: A Self-Validating System of Preparedness

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Dispose of Methyl 6-ethoxy-5-methylnicotinate and its solutions in a designated, properly labeled hazardous waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste stream. Do not mix with general laboratory trash.

  • Empty Containers: Handle uncleaned containers as you would the product itself.

All waste disposal must be in accordance with local, state, and federal regulations.

References

  • Methyl 6-methylnicotinate 108630 - Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 18).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, October 18).
  • SAFETY D
  • methyl nicotin
  • CAS 29681-45-6: Methyl 5-methylnicotin
  • SAFETY DATA SHEET - TCI Chemicals. (2026, February 19).
  • 104685-75-8|Methyl 6-amino-5-nitronicotin
  • Methyl 5-Methylnicotinate | 29681-45-6 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • 6-Methylnicotinic acid - SAFETY D
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, May 8).
  • SAFETY D

Sources

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